Corynoxine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-NRAMRBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318329 | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6877-32-3 | |
| Record name | Corynoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6877-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Corynoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynoxine, a tetracyclic oxindole alkaloid predominantly isolated from the plant Uncaria rhynchophylla, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential. It elucidates its role as a modulator of critical cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, and as an agonist of the µ-opioid receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, influencing several key cellular processes. The primary mechanisms identified to date include the induction of autophagy, inhibition of cancer cell proliferation and metastasis, and modulation of the opioid system.
Autophagy Induction via the Akt/mTOR Pathway
A significant body of evidence indicates that this compound is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. This mechanism is particularly relevant in the context of neurodegenerative diseases, such as Parkinson's disease, where the accumulation of misfolded proteins like α-synuclein is a key pathological feature.
This compound induces autophagy by inhibiting the Akt/mTOR signaling pathway[1][2][3]. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. Specifically, this compound has been shown to decrease the phosphorylation of Akt, mTOR, and the downstream effector p70 S6 Kinase[1]. This dephosphorylation cascade leads to the activation of the autophagy machinery, promoting the clearance of cellular debris and pathogenic protein aggregates[1][2]. In vivo studies have confirmed that this compound promotes the formation of autophagosomes[1][3].
Anti-Cancer Activity through PI3K/AKT/COX-2 Inhibition
In the realm of oncology, this compound has demonstrated promising anti-proliferative and anti-metastatic effects, particularly in lung adenocarcinoma[4]. The principal mechanism underlying these effects is the inhibition of the PI3K/AKT signaling pathway, which subsequently leads to the suppression of cyclooxygenase-2 (COX-2) expression[4].
The PI3K/AKT pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and invasion. This compound treatment has been shown to significantly suppress this pathway in lung adenocarcinoma cells[4]. This inhibition, in turn, downregulates the expression of COX-2, a key enzyme involved in inflammation and cancer progression[4]. The suppression of the PI3K/AKT/COX-2 axis by this compound leads to several downstream anti-cancer effects, including:
-
Inhibition of cell proliferation: this compound exhibits a dose-dependent suppression of lung cancer cell growth[4].
-
Induction of apoptosis: It promotes programmed cell death in cancer cells[4].
-
Suppression of migration and invasion: this compound has been shown to inhibit the migratory and invasive capabilities of lung cancer cells[4].
Modulation of the Opioid System
This compound has been identified as a full agonist at the µ-opioid receptor (MOR)[5]. The µ-opioid receptor is the primary target for opioid analgesics like morphine. As a full agonist, this compound activates the receptor to its maximal capacity, suggesting its potential as an analgesic agent. While its binding affinity (Ki) at the µ-opioid receptor has not been definitively quantified in the reviewed literature, its functional activity as a full agonist is a key aspect of its pharmacological profile. In contrast, its enantiomer, this compound B, exhibits poor binding affinity for opioid receptors (Ki > 1000 nM)[6].
Effects on Vascular Smooth Muscle Cells
This compound also exerts effects on vascular smooth muscle cells (VSMCs). It has been shown to inhibit the proliferation of VSMCs, which is a critical factor in the pathogenesis of conditions like atherosclerosis. This inhibitory effect is mediated through the blockade of the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway[7]. Additionally, this compound may act as a potassium channel opener, leading to hyperpolarization and relaxation of vascular smooth muscle, which can contribute to its potential therapeutic effects in vascular disorders[6].
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 | A549 (Lung Adenocarcinoma) | 101.6 µM | [4] |
| NCI-H1299 (Lung Adenocarcinoma) | 189.8 µM | [4] | |
| SPC-A1 (Lung Adenocarcinoma) | 161.8 µM | [4] | |
| Beas-2B (Normal Bronchial Epithelium) | >200 µM | [4] | |
| Opioid Receptor Activity | µ-opioid receptor (MOR) | Full Agonist | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Outline:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of Akt, mTOR, ERK), followed by incubation with enzyme-linked secondary antibodies. The protein bands are visualized using a chemiluminescent substrate.
-
Protocol Outline:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Migration and Invasion Assay (Transwell Assay)
The Transwell assay (or Boyden chamber assay) is a common method to assess the migratory and invasive potential of cells in vitro.
-
Principle: The assay uses a chamber with a porous membrane insert that separates an upper and a lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate.
-
Protocol Outline:
-
For invasion assays, coat the Transwell inserts with Matrigel.
-
Seed serum-starved cells in the upper chamber of the Transwell insert in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the lower surface of the membrane with a stain such as crystal violet.
-
Count the stained cells under a microscope in several random fields.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Protocol Outline:
-
Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
This compound (at specified doses, e.g., 20 and 30 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage, for a defined period[4].
-
Tumor volume and body weight are measured regularly throughout the experiment.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or Western blotting for signaling proteins)[4].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the PI3K/AKT/COX-2 pathway.
Caption: this compound's induction of autophagy via the Akt/mTOR pathway.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a promising natural product with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in cell survival, proliferation, and degradation processes highlights its therapeutic potential in diverse disease contexts, including cancer and neurodegeneration. The data presented in this guide underscore the importance of further research to fully elucidate its pharmacological profile.
Future research should focus on:
-
Determining the precise binding kinetics (Ki) of this compound at the µ-opioid receptor to better understand its potential as an analgesic and to assess its selectivity profile.
-
Investigating the off-target effects of this compound to build a comprehensive safety profile.
-
Exploring the synergistic potential of this compound in combination with existing therapeutic agents.
-
Conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety in relevant disease models and eventually in humans.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.
References
- 1. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Corynoxine and its Isomers: A Technical Guide to Natural Autophagy Enhancement for Neurodegenerative Disease Research
Executive Summary: Autophagy, a critical cellular degradation and recycling process, is increasingly implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its impairment leads to the accumulation of toxic protein aggregates, a hallmark of these conditions. Corynoxine and its stereoisomer, this compound B—natural oxindole alkaloids isolated from the medicinal plant Uncaria rhynchophylla—have emerged as potent natural enhancers of autophagy. These compounds stimulate the clearance of pathogenic proteins like alpha-synuclein and amyloid-β through distinct molecular pathways. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and key experimental protocols for researchers and drug development professionals exploring this compound and its derivatives as potential therapeutics for neurodegenerative diseases.
Introduction to this compound and Autophagy
The Role of Autophagy in Cellular Homeostasis
Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process essential for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components—including misfolded proteins, damaged organelles, and intracellular pathogens—within a double-membraned vesicle known as the autophagosome. The autophagosome then fuses with the lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled back into the cytoplasm to support cellular metabolism and survival.
Autophagy Dysfunction in Neurodegenerative Diseases
A growing body of evidence links impaired autophagy to the progression of major neurodegenerative disorders. In conditions like Parkinson's disease (PD) and Alzheimer's disease (AD), a decline in autophagic efficiency contributes to the accumulation of toxic protein aggregates, such as alpha-synuclein (α-syn) in Lewy bodies and amyloid-β (Aβ) peptides in plaques, respectively.[1][2] This has positioned the modulation of autophagy as a promising therapeutic strategy, with a focus on identifying small molecule enhancers that can restore this crucial cellular function.[3]
This compound and this compound B: Natural Autophagy Inducers
This compound (Cory) and this compound B (Cory B) are tetracyclic oxindole alkaloids isolated from Uncaria rhynchophylla (Gouteng), a plant used in traditional Chinese medicine.[1] Research has identified these compounds and their derivatives as potent, natural inducers of autophagy in neuronal cells, capable of promoting the clearance of disease-associated protein aggregates.[4][5] Notably, Cory and Cory B achieve this through distinct and complementary signaling pathways, making them valuable tools for research and potential therapeutic development.
Mechanisms of Action: Distinct Pathways of Autophagy Induction
This compound and its isomer this compound B enhance autophagy through separate, well-defined signaling cascades. Understanding these distinct mechanisms is critical for their targeted application in research and drug development.
This compound (Cory): The Akt/mTOR-Dependent Pathway
This compound induces autophagy by inhibiting the canonical Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism that acts as a major suppressor of autophagy.[1] Treatment with Cory leads to a reduction in the phosphorylation levels of Akt, mammalian target of rapamycin (mTOR), and its downstream effector, p70 S6 Kinase.[1][4] The inhibition of this cascade relieves the suppression of the ULK1 complex, a key initiator of autophagosome formation, thereby activating autophagy.[6]
This compound B (Cory B): The Beclin 1/PI3KC3-Dependent Pathway
In contrast to its isomer, this compound B induces autophagy in an mTOR-independent manner.[7] Its mechanism relies on the direct binding to the High Mobility Group Box 1/2 (HMGB1/2) proteins.[8] This interaction promotes the association of HMGB1/2 with Beclin 1, a core component of the class III phosphoinositide 3-kinase (PI3KC3 or Vps34) complex.[8][9][10] The enhanced assembly of the Beclin 1/Vps34 complex increases its lipid kinase activity, leading to the production of phosphatidylinositol 3-phosphate (PI3P) on phagophore membranes, a critical step for autophagosome nucleation and elongation.[11] A synthetic derivative, CB6, also functions through this pathway.[11]
This compound (Cory): TFEB/TFE3-Mediated Lysosomal Biogenesis
Further research has revealed a sophisticated secondary mechanism for this compound. In addition to inhibiting mTOR, Cory activates the master regulators of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2][12] This activation is achieved through a dual action:
-
mTOR Inhibition: Inhibition of mTORC1 prevents the phosphorylation of TFEB/TFE3, allowing them to translocate to the nucleus.[13]
-
Calcium Release: Cory stimulates lysosomal calcium (Ca2+) release via the TRPML1 channel, which activates calcineurin, a phosphatase that dephosphorylates TFEB/TFE3, further promoting their nuclear translocation.[2][12]
Once in the nucleus, TFEB/TFE3 bind to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of autophagy and lysosomal genes, upregulating their expression and thereby boosting the cell's overall degradative capacity.[14][15]
Quantitative Efficacy Data
The efficacy of this compound and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Summary of In Vitro Efficacy
| Compound | Cell Line(s) | Concentration Range | Duration | Key Outcome | Citation(s) |
|---|---|---|---|---|---|
| This compound (Cory) | N2a, SH-SY5Y | 6.25 - 25 µM | 6 - 12 h | Dose-dependent increase in LC3-II expression. | [4] |
| This compound (Cory) | Inducible PC12 | 25 µM | 48 h | Promoted clearance of wild-type and A53T α-syn. | [4] |
| This compound B (Cory B) | PC12, N2a | 20 µM | 6 h | Increased PI3P formation and HMGB1/2-Beclin 1 interaction. | [8] |
| This compound B (Cory B) | SH-SY5Y | 25 - 100 µM | 24 h | Ameliorated manganese-induced autophagy dysfunction. | [16] |
| CB6 (Cory B Derivative) | N2a | 5 - 40 µM | 12 - 24 h | Dose-dependent acceleration of autophagy flux. | [11] |
| CB6 (Cory B Derivative) | MPP+-treated PC12 | 20 µM | 48 h | Increased cell viability and inhibited apoptosis. |[11] |
Table 2: Summary of In Vivo Efficacy
| Compound | Animal Model | Dosage | Duration | Key Outcome | Citation(s) |
|---|---|---|---|---|---|
| This compound (Cory) | Rotenone-induced PD Rat Model | 2.5 - 5 mg/kg (p.o.) | - | Increased LC3-II, decreased p62 and p-mTOR levels in the SNpc. | [3][17] |
| This compound (Cory) | Rotenone-induced PD Mouse Model | 5 - 10 mg/kg (p.o.) | - | Improved motor function and prevented TH-positive neuronal loss. | [3] |
| This compound (Cory) | 5xFAD AD Mouse Model | - | - | Enhanced autophagy and reduced Aβ deposition in the hippocampus. | [12] |
| This compound B (Cory B) | A53T α-syn Transgenic PD Mouse Model | - | - | Enhanced autophagy, promoted α-syn clearance, and improved behavior. | [8] |
| CB6 (Cory B Derivative) | MPTP-induced PD Mouse Model | 10 - 20 mg/kg/day (p.o.) | 21 days | Significantly improved motor function and prevented dopaminergic neuron loss. |[11] |
Key Experimental Protocols & Workflows
Reproducible and rigorous methodologies are essential for studying autophagy. Below are generalized protocols for key assays used to evaluate this compound's effects.
Protocol: Western Blot Analysis for Autophagy Markers (LC3, p62)
This is the most common method to monitor autophagy. It measures the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound) and the degradation of p62/SQSTM1, an autophagy substrate.
-
Cell Treatment: Plate neuronal cells (e.g., N2a, SH-SY5Y) and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-PAGE gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[18] A separate lower-percentage gel can be run for p62 (~62 kDa) and loading controls (e.g., GAPDH, β-actin).
-
Transfer: Transfer proteins to a PVDF membrane.[19]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62) overnight at 4°C.[18]
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. An increase in the LC3-II/LC3-I (or LC3-II/Actin) ratio and a decrease in p62 levels indicate autophagy induction.[20]
Protocol: Autophagy Flux Measurement
An increase in LC3-II can mean either autophagy induction or a blockage in lysosomal degradation. An autophagic flux assay is crucial to distinguish between these possibilities.
-
Cell Treatment: Prepare four groups of cells: (1) Vehicle control, (2) this compound, (3) Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 30 µM Chloroquine), (4) this compound + Lysosomal inhibitor.[4]
-
Incubation: Add the lysosomal inhibitor for the last 2-4 hours of the this compound treatment period.[21] For example, if the total treatment is 6 hours, add the inhibitor at hour 4.
-
Lysis and Western Blot: Process the cells for Western blot analysis as described in Protocol 4.1.
-
Analysis: Autophagic flux is determined by comparing the LC3-II levels between the group treated with this compound alone and the group co-treated with the lysosomal inhibitor. A significant further increase in LC3-II in the co-treated group compared to either agent alone indicates a functional and enhanced autophagic flux.[22]
Protocol: Immunofluorescence for LC3 Puncta Formation
This microscopy-based method visualizes the relocalization of LC3 to autophagosomes.[23]
-
Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes.
-
Treatment: Treat cells with this compound or vehicle as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[24]
-
Permeabilization: Permeabilize cells with a detergent like 0.1% Triton X-100 or cold methanol.[24][25]
-
Blocking: Block with 1-5% BSA or goat serum for 1 hour.[25]
-
Antibody Incubation: Incubate with primary anti-LC3 antibody overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours.[25]
-
Mounting and Imaging: Mount coverslips with a DAPI-containing medium to stain nuclei.[26]
-
Analysis: Capture images using a confocal or fluorescence microscope. Autophagy induction is characterized by a shift from diffuse cytoplasmic LC3 staining to a distinct punctate pattern. Quantify the number of LC3 puncta per cell.[27]
Experimental Workflows
Summary and Future Directions
This compound and its related alkaloids represent a compelling class of natural compounds for the therapeutic enhancement of autophagy. Their distinct, well-characterized mechanisms of action—targeting both the canonical mTOR pathway and the mTOR-independent Beclin 1 complex—provide multiple avenues for intervention in neurodegenerative diseases. Furthermore, this compound's ability to activate TFEB/TFE3 suggests it can orchestrate a broad pro-clearance program involving both autophagy and lysosomal biogenesis.
The quantitative data from both cell culture and animal models demonstrate a robust capacity to clear pathogenic proteins and confer neuroprotection. For drug development professionals, the brain-permeable derivative CB6 is particularly noteworthy, highlighting the potential for medicinal chemistry to optimize these natural scaffolds.[11]
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies to optimize dosing regimens and ensure target engagement in the central nervous system.
-
Combination Therapies: Investigating synergistic effects when combined with other therapeutic modalities.
-
Chronic Disease Models: Evaluating long-term efficacy and safety in animal models that more closely mimic the chronic progression of human neurodegenerative diseases.
-
Target Validation: Further elucidation of the direct binding partners and off-target effects to build a comprehensive safety and efficacy profile.
References
- 1. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. This compound triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. Translation Inhibitors Activate Autophagy Master Regulators TFEB and TFE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound B ameliorates HMGB1-dependent autophagy dysfunction during manganese exposure in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. researchgate.net [researchgate.net]
- 27. Macroautophagy: Novus Biologicals [novusbio.com]
Biological activity of Corynoxine from Uncaria rhynchophylla
An In-depth Examination of the Therapeutic Potential of a Key Alkaloid from Uncaria rhynchophylla
Introduction
Corynoxine, a prominent oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou-teng), has garnered significant scientific interest for its diverse and potent biological activities. Traditionally used in Chinese medicine for cardiovascular and central nervous system disorders, recent research has elucidated the molecular mechanisms underlying this compound's therapeutic effects.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, anti-cancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective capabilities, particularly in models of Parkinson's Disease (PD).[2][3] Its primary mechanism in this context involves the induction of autophagy, a cellular process for clearing damaged components, including protein aggregates like α-synuclein which are hallmarks of PD.[4][5]
Mechanism of Action: Autophagy Induction via Akt/mTOR Pathway
This compound promotes the degradation of α-synuclein aggregates by enhancing autophagy through the inhibition of the Akt/mTOR signaling pathway.[4][5] The reduction in phosphorylated Akt and mTOR leads to the activation of the autophagy cascade, facilitating the clearance of neurotoxic proteins.[5]
Caption: this compound's neuroprotective signaling pathway.
Quantitative Data: Neuroprotection
| Model | Parameter Measured | Treatment | Result | Reference |
| Rotenone-induced rat model of PD | Apomorphine-induced rotations | This compound | Significant decrease in rotations | [3] |
| Rotenone-induced mouse model of PD | Motor function (Rotarod test) | This compound | Significant improvement in motor performance | [3] |
| Rotenone-induced rat model of PD | Tyrosine Hydroxylase (TH)-positive neurons | This compound | Prevention of TH-positive neuronal loss | [2] |
| Rotenone-induced rat model of PD | α-synuclein aggregates | This compound | Significant decrease in α-synuclein aggregates | [4] |
Experimental Protocols: Neuroprotective Studies
Animal Models of Parkinson's Disease:
-
Rotenone-Induced Rat Model (Acute Toxicity): Rotenone is stereotaxically injected into the substantia nigra pars compacta (SNpc) of rats to induce acute dopaminergic neurodegeneration.[4][6]
-
Rotenone-Induced Mouse Model (Chronic Toxicity): C57BL/6J mice are systemically exposed to a low dose of rotenone to create a model of chronic neurotoxicity.[4][6]
Behavioral Testing:
-
Apomorphine-Induced Rotation Test (Rat Model): Following the establishment of the PD model, rats are administered apomorphine (2.5 mg/kg). The number of contralateral rotations is counted over a 30-minute period to assess the severity of the lesion and the effect of the treatment.[3]
-
Rotarod Test (Mouse Model): Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded to evaluate motor coordination and balance.[3]
Immunohistochemistry and Western Blotting:
-
Tissue Preparation: Brain tissues (specifically the SNpc and striatum) are collected, fixed, and sectioned for immunohistochemistry, or homogenized for protein extraction for Western blotting.[2]
-
Immunostaining: Sections are incubated with primary antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and α-synuclein to detect protein aggregates.[2][4]
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies for p-Akt, p-mTOR, total Akt, total mTOR, LC3-II, and β-actin to assess the activation of the autophagy pathway.[4]
Anti-Cancer Activity
This compound has emerged as a potential therapeutic agent against several types of cancer, including lung and pancreatic cancer, by inducing apoptosis and inhibiting cell proliferation and metastasis.[7]
Mechanism of Action: PI3K/AKT and ERK1/2 Pathways
In lung adenocarcinoma, this compound suppresses the PI3K/AKT signaling pathway, leading to a decrease in the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer progression.[7] In pancreatic cancer, this compound's anti-tumor effects are mediated through the generation of reactive oxygen species (ROS) and activation of the p38 signaling pathway. Additionally, Corynoxeine, a related compound, has been shown to inhibit vascular smooth muscle cell (VSMC) proliferation by blocking the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[8]
Caption: Anti-cancer signaling pathways of this compound and related compounds.
Quantitative Data: Anti-Cancer and Anti-Proliferative Activity
| Cell Line/Model | Activity | Parameter | Concentration/Value | Reference |
| A549 (Lung Cancer) | Anti-proliferative | IC50 | 101.6 µM | [7] |
| NCI-H1299 (Lung Cancer) | Anti-proliferative | IC50 | 189.8 µM | [7] |
| SPC-A1 (Lung Cancer) | Anti-proliferative | IC50 | 161.8 µM | [7] |
| Rat Aortic VSMC | Anti-proliferative | Inhibition % | 25.0% | [8] |
| 63.0% | [8] | |||
| 88.0% | [8] | |||
| Anti-HIV Activity | EC50 | 30.02 ± 3.73 μM | [1] |
Experimental Protocols: Anti-Cancer Studies
Cell Viability and Proliferation Assays:
-
Cell Counting Kit-8 (CCK-8) Assay: Lung adenocarcinoma (LUAD) cells (e.g., A549, NCI-H1299, SPC-A1) are seeded in 96-well plates and treated with varying concentrations of this compound. After incubation, CCK-8 solution is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.[7]
-
EdU Staining: Pancreatic cancer cells are treated with this compound, followed by incubation with 10 µM 5-ethynyl-2´-deoxyuridine (EdU). The cells are then fixed, permeabilized, and stained. The proliferation index is calculated as the ratio of EdU-positive cells to the total number of cells.
Apoptosis Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Cells are treated with this compound, harvested, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry.
-
TUNEL Assay: Cells are treated with this compound, fixed, and permeabilized. A TUNEL reaction mixture is then added to detect DNA fragmentation, a hallmark of apoptosis. The nuclei are counterstained with DAPI.
Cell Migration and Invasion Assays:
-
Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with this compound, and the closure of the wound is monitored over time to assess cell migration.[7]
-
Transwell Assay: Cells treated with this compound are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the membrane is counted.[7]
Anti-inflammatory Activity
This compound and its related compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. This activity contributes to its neuroprotective and pain-mitigating effects.[6]
Mechanism of Action
This compound reduces the release of pro-inflammatory cytokines and mediators.[6] This is achieved, in part, by diminishing neuroinflammation through the inhibition of microglial activation and decreasing the levels of tumor necrosis factor-alpha (TNF-α).[3]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Protocols: Anti-inflammatory Studies
Measurement of Inflammatory Mediators:
-
ELISA for Cytokines: Serum samples from animal models or cell culture supernatants are collected. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Griess Assay for Nitric Oxide (NO): The production of nitric oxide, a key inflammatory mediator, can be measured in cell culture supernatants using the Griess reagent.
Immunohistochemistry for Microglial Activation:
-
Tissue Preparation: Brain tissue sections from animal models are prepared as described in the neuroprotection section.
-
Immunostaining: Sections are incubated with a primary antibody against Iba1, a marker for microglia. The morphology and number of Iba1-positive cells are analyzed to assess the level of microglial activation.
Conclusion
This compound, a key bioactive alkaloid from Uncaria rhynchophylla, demonstrates a remarkable spectrum of pharmacological activities. Its neuroprotective effects, primarily through the induction of autophagy via the Akt/mTOR pathway, position it as a promising candidate for the development of therapies for neurodegenerative diseases like Parkinson's. Furthermore, its ability to induce apoptosis and inhibit proliferation and metastasis in cancer cells through modulation of the PI3K/AKT and ERK1/2 signaling pathways highlights its potential in oncology. The anti-inflammatory properties of this compound further contribute to its therapeutic profile. This technical guide provides a foundational understanding of this compound's biological activities, supported by quantitative data and detailed experimental methodologies, to facilitate further research and drug development efforts.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 4. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Corynoxine's Impact on the PI3K/AKT/mTOR Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corynoxine, a bioactive oxindole alkaloid derived from the traditional Chinese medicine Uncaria rhychophylla, has emerged as a promising candidate in oncology research. This document provides an in-depth technical guide on the effects of this compound on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer. This whitepaper synthesizes available preclinical data, details experimental methodologies, and presents quantitative findings to support further investigation and development of this compound as a potential therapeutic agent.
Introduction: The PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Hyperactivation of this pathway is a common hallmark of many human cancers, contributing to tumorigenesis, progression, and resistance to therapy. Consequently, targeting key nodes within this pathway, such as PI3K, AKT, and mTOR, has become a major focus of modern cancer drug development.
This compound has demonstrated significant anti-tumor activity in preclinical models of lung cancer, primarily through its modulatory effects on the PI3K/AKT/mTOR pathway. This document will elucidate the mechanisms through which this compound exerts its effects and provide the necessary technical details for researchers to replicate and build upon these findings.
This compound's Mechanism of Action on the PI3K/AKT/mTOR Pathway
Current research indicates that this compound inhibits the PI3K/AKT/mTOR pathway through a multi-faceted approach, primarily investigated in the context of non-small cell lung cancer (NSCLC) and lung adenocarcinoma (LUAD).
In LUAD, this compound has been shown to directly suppress the PI3K/AKT signaling axis. This inhibition leads to a downstream reduction in the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme implicated in cancer progression.[1][2] The mechanism involves the downregulation of the p110δ catalytic subunit of PI3K (encoded by the PIK3CD gene).[1]
In NSCLC, this compound's inhibitory action on the AKT/mTOR pathway is further enhanced by its ability to activate Protein Phosphatase 2A (PP2A).[3] PP2A is a tumor suppressor that negatively regulates AKT, and its activation by this compound represents a significant mechanism for pathway inhibition.[3] Furthermore, this compound's influence extends to the downstream AKT/GSK3β signaling axis, promoting apoptosis.[3] The inhibition of the AKT/mTOR arm also leads to the induction of autophagy.[3]
The culmination of these actions is the suppression of cancer cell proliferation, migration, and invasion, alongside the induction of programmed cell death (apoptosis) and autophagy.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | This compound Concentration (µM) | Result | Reference |
| A549 | Lung Adenocarcinoma | CCK-8 | IC50 | - | 101.6 µM | [1] |
| NCI-H1299 | Lung Adenocarcinoma | CCK-8 | IC50 | - | 189.8 µM | [1] |
| SPC-A1 | Lung Adenocarcinoma | CCK-8 | IC50 | - | 161.8 µM | [1] |
| A549 | Lung Adenocarcinoma | Flow Cytometry | Apoptosis Rate | 25 | Increased vs. Control | [1] |
| 50 | Increased vs. Control | [1] | ||||
| 100 | Increased vs. Control | [1] | ||||
| A549 | Lung Adenocarcinoma | Western Blot | p-AKT/AKT ratio | 50 | Decreased vs. Control | [1] |
| 100 | Decreased vs. Control | [1] | ||||
| A549 | Lung Adenocarcinoma | qRT-PCR | PIK3CD mRNA | 50 | Decreased vs. Control | [1] |
| 100 | Decreased vs. Control | [1] |
Table 2: In Vivo Efficacy of this compound in a Lung Adenocarcinoma Xenograft Model
| Animal Model | Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| A549 Xenograft | This compound | 20 mg/kg/day | Significant vs. Control | Significant vs. Control | [1] |
| This compound | 30 mg/kg/day | Significant vs. Control | Significant vs. Control | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate lung cancer cells (e.g., A549, NCI-H1299, SPC-A1) and control cells (e.g., Beas-2B) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM) for 24 hours.[1]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[1]
Western Blotting
-
Cell Lysis: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions can be used: anti-PI3K, anti-phospho-AKT (Ser473), anti-AKT, anti-mTOR, anti-phospho-mTOR, anti-GSK3β, anti-phospho-GSK3β, anti-Bax, anti-Bcl-2, anti-COX-2, and anti-β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from cells using a TRIzol-based method.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system. The following primer sequences have been used for human PIK3CD: Forward 5'-CTTGCCAGGACCTTCCCTCT-3' and Reverse 5'-GCAGCCATGTCGGTTCTTC-3'.[1]
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with GAPDH as the internal control.[1]
Wound Healing Assay
-
Cell Seeding: Seed A549 cells in a 6-well plate and grow to 90% confluency.[1]
-
Scratch Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.[1]
-
Treatment: Wash the cells with PBS and add a medium containing different concentrations of this compound (e.g., 0, 25, 50, 100 µM).[1]
-
Imaging: Capture images of the scratch at 0 and 24 hours post-treatment using an inverted microscope.[1]
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Use Transwell chambers with an 8 µm pore size and coat the upper chamber with Matrigel.
-
Cell Seeding: Seed A549 cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Treatment: Add different concentrations of this compound to the upper chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Capture images of the stained cells and count the number of invading cells in several random fields.
Flow Cytometry for Apoptosis
-
Cell Treatment: Treat A549 cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject A549 cells into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 10, 20, 30 mg/kg/day) or vehicle control via oral gavage.[1]
-
Monitoring: Measure tumor volume and body weight every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Molecular Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's inhibitory mechanism on the PI3K/AKT/mTOR pathway.
Experimental Workflow
References
The Neuroprotective Potential of Corynoxine: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Oxindole Alkaloid
Introduction
Corynoxine, a tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou Teng), has emerged as a promising neuroprotective agent.[] Traditionally used in Chinese medicine for neurological disorders, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on its application in preclinical models of Parkinson's Disease and Alzheimer's Disease. We present a detailed summary of quantitative data, experimental methodologies, and the key signaling pathways modulated by this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound and its isomer, this compound B, are the primary bioactive constituents of Uncaria rhynchophylla. Their chemical properties are summarized below.
| Property | This compound | This compound B |
| Molecular Formula | C₂₂H₂₈N₂O₄ | C₂₂H₂₈N₂O₄ |
| Molecular Weight | 384.47 g/mol | 384.5 g/mol |
| CAS Number | 6877-32-3 | 17391-18-3 |
| Appearance | Solid | Solid |
| Melting Point | 166-168°C | Not specified |
| Solubility | Soluble in DMSO and Ethanol | Slightly soluble in Acetonitrile and Methanol |
| IUPAC Name | methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
| Canonical SMILES | CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Data sourced from PubChem and commercial suppliers.[][2][3]
Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by inducing autophagy to clear aggregated proteins and by diminishing neuroinflammation.
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins. Its impairment is a key pathological feature in many neurodegenerative diseases. This compound has been identified as a potent autophagy enhancer.[4]
-
Akt/mTOR Pathway: this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.[4] This is evidenced by a reduction in the phosphorylation of Akt, mTOR, and the downstream effector p70 S6 Kinase.[4] Inhibition of this pathway leads to the activation of the autophagy machinery.
-
PIK3C3/VPS34 Complex: A derivative of this compound B, CB6, has been shown to induce autophagy by activating the PIK3C3/VPS34 complex, which is crucial for the initiation of autophagosome formation.[5][6]
-
TFEB/TFE3-Mediated Lysosomal Biogenesis: In models of Alzheimer's Disease, this compound has been found to promote the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[6][7] These master regulators of lysosomal biogenesis and autophagy lead to enhanced clearance of amyloid-β precursor protein C-terminal fragments (APP-CTFs).[7] This activation is mediated by both the inhibition of the AKT/mTOR pathway and the stimulation of lysosomal calcium release via the TRPML1 channel.[6][7]
Anti-Neuroinflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a significant contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties.
-
Inhibition of Microglial Activation: In rotenone-induced animal models of Parkinson's Disease, this compound significantly decreases the number of activated microglia in the substantia nigra pars compacta (SNpc).[8]
-
Reduction of Pro-inflammatory Cytokines: this compound treatment leads to a significant decrease in the serum levels of tumor necrosis factor-alpha (TNF-α) and diminishes the release of interleukin-8 (IL-8) in cell models.[8]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo models.
In Vivo Studies
| Model | Compound | Dosing Regimen | Key Findings | Reference |
| Rotenone-Induced Rat Model of PD | This compound | 2.5 mg/kg (low dose), 5 mg/kg (high dose), i.p. | Improved motor function, prevented TH-positive neuronal loss, decreased α-synuclein aggregation, and reduced neuroinflammation. | [8] |
| Rotenone-Induced Mouse Model of PD | This compound | 5 mg/kg (low dose), 10 mg/kg (high dose), i.p. | Improved motor function and increased striatal dopamine levels. | [8] |
| MPTP-Induced Mouse Model of PD | CB6 (this compound B derivative) | 10 mg/kg, 20 mg/kg, oral administration for 21 days | Significantly improved motor dysfunction and prevented the loss of dopaminergic neurons in the striatum and SNpc. | [6][9] |
| 5xFAD Mouse Model of AD | This compound | Not specified | Improved learning and memory, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels. | [7] |
In Vitro Studies
| Cell Line | Compound | Concentration | Key Findings | Reference |
| PC12 cells (mutant α-synuclein) | This compound | 25 µM for 24 hours | Diminished the release of IL-8. | [8] |
| N2a neural cells | CB6 (this compound B derivative) | 5-40 µM | Dose-dependently accelerated autophagy flux through activation of the PIK3C3 complex. | [6][9] |
| PC12 cells (MPP+ treated) | CB6 (this compound B derivative) | Not specified | Inhibited cell apoptosis and increased cell viability by inducing autophagy. | [6][9] |
| N2a and SH-SY5Y cells | This compound | Not specified | Induced autophagy and increased lysosomal enzyme cathepsin D. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Rotenone-Induced Parkinson's Disease Model
This model recapitulates the mitochondrial dysfunction observed in Parkinson's Disease.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[8]
-
Rotenone Preparation: Rotenone is dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) or a mixture of sunflower oil.[8][10]
-
Administration:
-
Behavioral Assessment: Motor function is assessed using tests such as the apomorphine-induced rotation test, rotarod test, and pole test.[8]
-
Histological and Biochemical Analysis:
MPTP-Induced Parkinson's Disease Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons.
-
Animals: Male C57BL/6 mice are typically used.[6]
-
MPTP Administration: Intraperitoneal (i.p.) injection of MPTP hydrochloride (e.g., 30 mg/kg daily for 7 consecutive days).[6]
-
Behavioral Assessment: Motor coordination is evaluated using the rotarod test.[6]
-
Histological Analysis: Immunohistochemical staining for TH in the striatum and SNpc to assess dopaminergic neurodegeneration.[6]
In Vitro Neuroprotection Assays
Cell-based models are essential for mechanistic studies.
-
Cell Lines: PC12 (rat pheochromocytoma), N2a (mouse neuroblastoma), and SH-SY5Y (human neuroblastoma) cells are frequently used.[4][12]
-
Induction of Neurotoxicity:
-
Assays:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Apoptosis: Measured by techniques such as Annexin V/PI staining and flow cytometry.
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in signaling pathways (e.g., Akt, mTOR, LC3).[8]
-
ELISA: To measure the release of cytokines (e.g., IL-8) into the cell culture supernatant.[8]
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using the DOT language for Graphviz.
Signaling Pathways
Caption: this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.
Caption: this compound promotes TFEB/TFE3-mediated autophagy and lysosomal biogenesis.
Experimental Workflows
Caption: Experimental workflow for the rotenone-induced Parkinson's Disease model.
Caption: General workflow for in vitro neuroprotection assays with this compound.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective properties in preclinical models of Parkinson's and Alzheimer's diseases. Its ability to enhance autophagy and suppress neuroinflammation through multiple signaling pathways underscores its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research in this area.
Future studies should focus on:
-
Elucidating the detailed molecular interactions of this compound with its targets.
-
Optimizing the bioavailability and brain permeability of this compound and its derivatives.
-
Conducting long-term efficacy and safety studies in a wider range of neurodegenerative disease models.
-
Exploring the potential for combination therapies with existing neuroprotective agents.
The continued investigation of this compound holds great promise for the development of novel and effective treatments for debilitating neurodegenerative disorders.
References
- 2. This compound | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound B | C22H28N2O4 | CID 10091424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
A Technical Guide to the Anti-inflammatory Effects of Corynoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynoxine, a tetracyclic oxindole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this natural compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. This compound has emerged as a promising anti-inflammatory agent, exhibiting its effects through the modulation of key signaling pathways involved in the inflammatory cascade. This document synthesizes the available scientific data on this compound's anti-inflammatory actions, presenting it in a structured and accessible format for the scientific community.
In Vitro Anti-inflammatory Effects of this compound
This compound has been shown to exert anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators and cytokines in immune cells, such as macrophages.
Inhibition of Pro-inflammatory Mediators and Cytokines
While specific quantitative dose-response data for this compound's inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages is not extensively detailed in the currently available literature, studies on related compounds and contexts provide insights into its potential efficacy. For instance, in a model of colistin-induced nephrotoxicity, the related compound Corynoxeine was shown to significantly reduce the mRNA expression of key inflammatory molecules[1].
Table 1: Effect of Corynoxeine on Pro-inflammatory Gene Expression in Colistin-Treated Mice [1]
| Gene | Fold Increase (Colistin) | Fold Increase (Colistin + Corynoxeine 20 mg/kg/day) |
| NF-κB | 3.7 | 1.5 |
| IL-1β | 4.8 | 1.9 |
| IL-6 | 3.2 | 1.3 |
| TNF-α | 4.3 | 1.5 |
Note: This data is for Corynoxeine, a related compound, and serves as an illustrative example of the potential effects of oxindole alkaloids on inflammatory gene expression.
Experimental Protocols: In Vitro Assays
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL). This compound, dissolved in a suitable solvent like DMSO, is added to the cell culture at various concentrations for a specified pre-incubation time before or concurrently with LPS stimulation.
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Protocol (General Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
In Vivo Anti-inflammatory Effects of this compound
Neuroinflammation Model
In a rotenone-induced mouse model of Parkinson's disease, a high dose of this compound was shown to decrease the serum levels of the pro-inflammatory cytokine TNF-α. Furthermore, in a cellular model of α-synuclein overexpression, this compound diminished the release of IL-8[2].
Experimental Protocols: In Vivo Models
-
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).
-
Protocol:
-
Administer this compound or a vehicle control to animals (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.
-
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is suggested to inhibit the activation of NF-κB[1]. This inhibition likely occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response. This compound has been suggested to modulate MAPK signaling, although the precise mechanisms are still under investigation. By inhibiting the phosphorylation of these kinases, this compound can prevent the activation of downstream transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in a wide range of cellular processes, including inflammation. This compound has been shown to suppress the PI3K/AKT signaling pathway, which can lead to a downstream reduction in the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2).
Experimental Protocols: Western Blotting
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.
-
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-p38, anti-p-AKT) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Wash the membrane with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the intensity of the bands, which are typically normalized to a loading control like β-actin or GAPDH.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB, MAPK, and PI3K/AKT. While the existing research provides a strong foundation for its therapeutic utility, further studies are warranted to fully elucidate its mechanisms of action and to establish a comprehensive quantitative profile of its anti-inflammatory effects. Future research should focus on:
-
Conducting detailed dose-response studies to determine the IC50 values of this compound for the inhibition of a wide range of pro-inflammatory mediators and cytokines in various inflammatory cell models.
-
Performing comprehensive in vivo studies using different models of acute and chronic inflammation to evaluate the efficacy, optimal dosage, and safety profile of this compound.
-
Investigating the potential synergistic effects of this compound with other anti-inflammatory agents.
-
Exploring the structure-activity relationship of this compound and its derivatives to develop more potent and selective anti-inflammatory compounds.
The continued investigation of this compound will be instrumental in translating the promising preclinical findings into potential therapeutic applications for the treatment of inflammatory diseases.
References
- 1. Corynoxeine Supplementation Ameliorates Colistin-Induced Kidney Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Corynoxine for Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates, known as Lewy bodies.[1][2] Current treatments primarily offer symptomatic relief and do not halt disease progression.[3] Emerging research has identified Corynoxine, an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla (Gouteng), as a promising neuroprotective agent with therapeutic potential for PD.[2][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols, and quantitative data from key studies to support further research and drug development efforts in this area.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through two primary mechanisms: the induction of autophagy to clear α-synuclein aggregates and the suppression of neuroinflammation.
Autophagy Induction via the Akt/mTOR Pathway
A key pathological feature of Parkinson's disease is the accumulation of misfolded α-synuclein protein.[1] this compound has been shown to enhance the clearance of these toxic aggregates by inducing autophagy, a cellular process for degrading and recycling cellular components.[1][2] Unlike its enantiomer this compound B, which acts through a Beclin-1-dependent pathway, this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.[1][5] This leads to a reduction in the phosphorylation of Akt, mTOR, and the downstream effector p70 S6 Kinase, ultimately promoting the formation of autophagosomes and the degradation of α-synuclein.[1][2]
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a significant contributor to the degeneration of dopaminergic neurons in PD.[2] this compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of microglia.[2][6] This leads to a reduction in the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), thereby protecting neurons from inflammatory damage.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the effects of this compound and its derivatives.
Table 1: In Vitro Studies
| Cell Line | Compound | Concentration | Duration | Key Findings | Reference |
| PC12 | This compound | 25 µM | 24 hours | Diminished release of IL-8 in inducible PC12 cells with overexpression of mutant α-synuclein (A53T). | [3][4] |
| N2a | CB6 | 5-40 µM | - | Dose-dependently accelerated autophagy flux. | [5][7] |
| PC12 | CB6 | - | - | Inhibited cell apoptosis and increased cell viability in an MPP+-induced cell model of PD. | [3][8] |
Table 2: In Vivo Studies - Rotenone Models
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Rat (Rotenone-induced) | This compound | 2.5 mg/kg (Low) | - | - | Improved motor function, increased striatal dopamine levels, prevented TH-positive neuronal loss, decreased α-synuclein aggregation, and reduced neuroinflammation. | [3][9] |
| 5 mg/kg (High) | [3][9] | |||||
| Mouse (Rotenone-induced) | This compound | 5 mg/kg (Low) | - | - | Improved motor function, increased striatal dopamine levels, prevented TH-positive neuronal loss, and reduced neuroinflammation. | [3][9] |
| 10 mg/kg (High) | [3][9] |
Table 3: In Vivo Studies - MPTP Model
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Mouse (MPTP-induced) | CB6 | 10 mg/kg/day | Oral | 21 days | Significantly improved motor dysfunction and prevented the loss of dopaminergic neurons in the striatum and substantia nigra pars compacta. | [5][7][8] |
| 20 mg/kg/day | Oral | 21 days | [5][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research for Parkinson's disease.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
Treatment:
Animal Models of Parkinson's Disease
-
Rotenone-Induced Model:
-
Animals: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3]
-
Induction: Rotenone, a mitochondrial complex I inhibitor, is administered to induce dopaminergic neurodegeneration.[13][14][15] This can be done via stereotaxic injection into the substantia nigra pars compacta (SNpc) for an acute model or systemic administration for a chronic model.[3]
-
This compound Administration: this compound is administered at specified dosages (e.g., 2.5 and 5 mg/kg in rats; 5 and 10 mg/kg in mice).[3][9]
-
-
MPTP-Induced Model:
-
Animals: C57BL/6 mice are typically used.[8]
-
Induction: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin that selectively destroys dopaminergic neurons.[16][17] It is administered via intraperitoneal injections for several consecutive days.[8]
-
CB6 Administration: The this compound B derivative, CB6, is administered orally at dosages of 10 or 20 mg/kg/day for the duration of the study.[5][7][8]
-
Behavioral Assessments
-
Rotarod Test (Mice):
-
Apomorphine-Induced Rotation Test (Rats):
-
This test is used in unilateral lesion models (e.g., 6-OHDA or rotenone injected into one hemisphere).[6][20][21]
-
Apomorphine, a dopamine agonist, is administered (e.g., 2.5 mg/kg).[3][9]
-
The number of contralateral (away from the lesioned side) rotations is counted over a set period (e.g., 30 minutes).[3][9]
-
Biochemical Assays
-
Western Blotting:
-
This technique is used to quantify the expression levels of specific proteins.
-
Autophagy Markers: Antibodies against LC3-I/II, p62/SQSTM1, phosphorylated and total mTOR, and phosphorylated and total Akt are used to assess the autophagy pathway.[22][23][24][25]
-
Dopaminergic Neuron Markers: Antibodies against Tyrosine Hydroxylase (TH) are used to quantify the level of this key enzyme in dopamine synthesis.[3]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Histological Analysis
-
Immunohistochemistry (IHC) for TH-Positive Neurons:
-
This technique is used to visualize and quantify dopaminergic neurons in brain sections.[3][31][32][33][34]
-
Brain tissue (specifically the substantia nigra and striatum) is sectioned and stained with an antibody against Tyrosine Hydroxylase (TH).[3][31][32][33][34]
-
The number of TH-positive neurons is then counted using stereological methods to assess neuronal loss and the neuroprotective effects of this compound.[3]
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for Parkinson's disease, addressing both the hallmark protein aggregation and the detrimental neuroinflammatory processes. Its dual mechanism of action, involving the induction of autophagy via the Akt/mTOR pathway and the suppression of microglial activation, offers a multi-faceted approach to neuroprotection. The data summarized and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its derivatives in the fight against Parkinson's disease.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. (PDF) Rotarod Test to assess motor coordination in a mouse parkinsonian model v1 (2023) | Dirk C. Meyer [scispace.com]
- 3. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 5. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced rotation in normal rats and interaction with unilateral caudate lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of PC12 cells and rat superior cervical ganglion sympathetic neurons as models for neuroprotective assays relevant to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of centrophenoxine against rotenone-induced oxidative stress in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Excessive levels of nitric oxide in rat model of Parkinson’s disease induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. mdbneuro.com [mdbneuro.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Tumor necrosis factor (TNF)-α-induced IL-8 expression in gastric epithelial cells: Role of reactive oxygen species and AP endonuclease-1/redox factor (Ref)-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.stemcell.com [cdn.stemcell.com]
- 31. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 32. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
The Antitumor Potential of Corynoxine in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lung adenocarcinoma (LUAD), the most prevalent subtype of lung cancer, presents a significant therapeutic challenge due to high mortality rates and the emergence of drug resistance.[1] Emerging evidence highlights the potential of natural compounds in oncology. Corynoxine, a key bioactive ingredient from the traditional Chinese medicine Uncaria rhychophaylla, has demonstrated notable antitumor effects in preclinical lung cancer models.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-lung cancer properties, focusing on its mechanism of action, effects on cellular processes, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent for lung cancer.
Introduction
Lung cancer remains a leading cause of cancer-related deaths globally.[1] Lung adenocarcinoma (LUAD) is the most common histological subtype.[1] Despite advancements in treatment modalities such as chemotherapy, radiotherapy, and targeted therapies, the prognosis for many patients remains poor, underscoring the urgent need for novel therapeutic strategies with improved efficacy and reduced toxicity. Natural products are a promising source of new anticancer agents.[5][6] this compound, derived from Uncaria rhychophaylla, has been identified as a compound with significant anti-lung cancer properties.[2][3][4] This document synthesizes the available preclinical data on this compound's efficacy and mechanisms in lung cancer.
In Vitro Antitumor Activities of this compound
Studies utilizing human lung adenocarcinoma cell lines, primarily A549, have demonstrated that this compound exerts multiple antitumor effects in a dose-dependent manner.
Inhibition of Cell Proliferation and Viability
This compound has been shown to significantly suppress the proliferation of LUAD cells. The A549 cell line was identified as being particularly sensitive to this compound. Notably, this compound exhibited minimal cytotoxic effects on non-cancerous human bronchial epithelial cells (Beas-2B) at concentrations below 200 µM, suggesting a degree of selectivity for cancer cells.
Table 1: Effect of this compound on the Viability of Lung Adenocarcinoma Cells
| Cell Line | Assay | Concentration (µM) | Observation | Reference |
| A549 | CCK-8 | Not specified | Most sensitive to this compound | |
| Beas-2B (control) | CCK-8 | < 200 | Little impact on viability |
Induction of Apoptosis
A key mechanism of this compound's antitumor activity is the induction of programmed cell death, or apoptosis. Flow cytometry analysis of this compound-treated A549 cells revealed a significant increase in apoptotic cells. This was accompanied by a corresponding increase in the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway.
Table 2: Pro-Apoptotic Effects of this compound on A549 Cells
| Parameter | Assay | Treatment | Result | Reference |
| Apoptotic Rate | Flow Cytometry | This compound | Increased apoptotic death | |
| Protein Expression | Western Blot | This compound | Increased Bax/Bcl-2 ratio |
Inhibition of Cell Migration and Invasion
This compound has been demonstrated to impede the migratory and invasive capabilities of lung cancer cells, which are crucial processes in metastasis.[7] Wound healing and Transwell assays showed that this compound treatment suppressed the motility and invasiveness of A549 cells.[8]
Reversal of Epithelial-Mesenchymal Transition (EMT)
The inhibition of metastasis by this compound is associated with the reversal of the epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties.[2][7] this compound treatment led to the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker Vimentin.[7][9]
Table 3: Effect of this compound on Metastasis-Related Processes in A549 Cells
| Process | Assay | Concentration (µM) | Observation | Reference |
| Migration | Wound Healing Assay | Not specified | Suppressed migration | [8] |
| Invasion | Transwell Assay | Not specified | Suppressed invasion | [8] |
| EMT Marker | Western Blot | 100 | Enhanced E-cadherin expression | [7][8] |
| EMT Marker | Western Blot | Not specified | Dose-dependent decline in Vimentin | [7][8] |
In Vivo Antitumor Efficacy of this compound
The antitumor effects of this compound have been validated in a preclinical in vivo model.
Xenograft Tumor Growth Inhibition
In a xenograft model using nude mice bearing A549 tumors, intraperitoneal administration of this compound at doses of 20 mg/kg and 30 mg/kg significantly reduced tumor volume and weight compared to the control group.[7] Importantly, no significant changes in the body weight of the mice were observed, suggesting good tolerance of the treatment.[7] Immunohistochemical staining of tumor tissues revealed a significant reduction in the proliferation marker Ki-67 in the this compound-treated groups.[7]
Table 4: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Tumor Volume | Tumor Weight | Ki-67 Levels | Body Weight | Reference |
| Control | - | - | - | No significant change | [7] |
| This compound (20 mg/kg) | Dramatically reduced | Dramatically reduced | Significantly lower | No significant change | [7] |
| This compound (30 mg/kg) | Dramatically reduced | Dramatically reduced | Significantly lower | No significant change | [7] |
In Vivo Modulation of Apoptotic and EMT Markers
Consistent with the in vitro findings, this compound treatment in the xenograft model modulated the expression of proteins involved in apoptosis and EMT.[7] Western blot analysis of tumor tissues showed that this compound upregulated the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-2.[7] Furthermore, E-cadherin expression was increased, while Vimentin levels were reduced in the tumors of this compound-treated mice.[7]
Mechanism of Action: The PI3K/AKT/COX-2 Signaling Pathway
Network pharmacology analyses, corroborated by in vitro and in vivo experiments, have identified the PI3K/AKT signaling pathway as a primary target of this compound in lung adenocarcinoma.[2][7][9]
This compound treatment was found to suppress the PI3K/AKT signaling pathway, leading to a subsequent decrease in the expression of cyclooxygenase-2 (COX-2).[7] COX-2 is known to be overexpressed in lung adenocarcinoma and contributes to proliferation and metastasis. This compound was shown to inhibit the expression of PIK3CD in a concentration-dependent manner and reduce the levels of PI3K p110δ and phosphorylated AKT (p-AKT) in A549 cells. The link between PI3K/AKT signaling and COX-2 upregulation was further confirmed by the use of a selective PI3K/AKT pathway inhibitor, LY294002. The in vivo studies also confirmed that this compound interferes with the PI3K/AKT/COX-2 signaling axis in xenograft tumors.[2][7]
Caption: this compound inhibits the PI3K/AKT pathway, reducing COX-2 and promoting apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's antitumor effects.
Cell Culture
Human lung adenocarcinoma cell lines (e.g., A549) and a normal human bronchial epithelial cell line (Beas-2B) were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
-
Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
A549 cells were treated with this compound for a designated time.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
The cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
The stained cells were analyzed by flow cytometry within one hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.
Wound Healing Assay
-
A549 cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a linear scratch ("wound") in the cell monolayer.
-
The cells were washed with PBS to remove debris and then incubated with a serum-free medium containing different concentrations of this compound.
-
Images of the wound were captured at 0 and 24 hours. The rate of wound closure was measured to assess cell migration.
Transwell Invasion Assay
-
The upper chambers of Transwell inserts with an 8 µm pore size were pre-coated with Matrigel.
-
A549 cells, pre-starved and resuspended in serum-free medium, were seeded into the upper chambers with or without this compound.
-
The lower chambers were filled with a medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
The invading cells on the lower surface were fixed with methanol and stained with crystal violet.
-
The number of invaded cells was counted under a microscope.
Western Blotting
-
Cells or tumor tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membranes were then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, E-cadherin, Vimentin, PI3K, p-AKT, AKT, COX-2, β-actin) overnight at 4°C.
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Male BALB/c nude mice (4-6 weeks old) were used.
-
A549 cells (e.g., 2 x 10^6 cells in 100 µL PBS) were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached a palpable size (e.g., 100 mm³), the mice were randomly assigned to different treatment groups (e.g., vehicle control, this compound 20 mg/kg, this compound 30 mg/kg).
-
Treatments were administered intraperitoneally daily or as per the study design.
-
Tumor volume and body weight were measured every few days. Tumor volume was calculated using the formula: (length x width²)/2.
-
At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
All animal experiments were conducted in accordance with the guidelines of the institutional animal ethics committee.[7]
Caption: Workflow for in vitro and in vivo evaluation of this compound's antitumor effects.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound has significant antitumor potential in lung adenocarcinoma.[2] Its ability to inhibit proliferation, induce apoptosis, and suppress metastasis, primarily through the inhibition of the PI3K/AKT/COX-2 signaling pathway, makes it a promising candidate for further development.[2][7]
Future research should focus on:
-
Pharmacokinetic and toxicological studies to establish a safe and effective dosing regimen.
-
Evaluation of this compound in combination with standard-of-care chemotherapies or targeted agents to explore potential synergistic effects.
-
Investigation of its efficacy in other subtypes of lung cancer, including small cell lung cancer.
-
Identification and validation of biomarkers to predict response to this compound treatment.
References
- 1. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression (2024) | Liping Chen [scispace.com]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. Coriloxin Exerts Antitumor Effects in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coriloxin Exerts Antitumor Effects in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
The Interaction of Corynoxine with Mu-Opioid Receptors: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the interaction between corynoxine, an oxindole alkaloid derived from the plant Mitragyna speciosa (commonly known as kratom), and the mu-opioid receptor (MOR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel opioid receptor modulators.
Introduction
This compound is a minor alkaloid from kratom that has garnered scientific interest for its potential as an analgesic with a favorable side-effect profile.[1][2][3] Unlike classical opioids, which are associated with significant adverse effects such as respiratory depression and dependence, emerging evidence suggests that certain kratom alkaloids, including this compound, may offer a safer therapeutic window.[3][4] This guide synthesizes the current understanding of this compound's binding affinity, functional efficacy, and signaling pathways at the mu-opioid receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the mu-opioid receptor.
Table 1: Binding Affinity of this compound at the Human Mu-Opioid Receptor
| Ligand | Receptor | Ki (nM) | Radioligand | Source |
| This compound | Human μ-opioid | 16.4 | [3H]DAMGO | Chear et al., 2021[5] |
Table 2: Functional Efficacy of this compound at the Human Mu-Opioid Receptor
| Assay Type | Parameter | Value | Standard Agonist | Source |
| BRET (G-protein activation) | EC50 (nM) | 1630 | DAMGO | Flores-Bocanegra et al., 2021[4] |
| BRET (G-protein activation) | Emax (%) | 96.54 ± 4.69 | DAMGO | Flores-Bocanegra et al., 2021[4] |
| BRET (β-arrestin-2 recruitment) | Efficacy | No measurable recruitment | DAMGO | Flores-Bocanegra et al., 2021[4] |
Signaling Pathways
Activation of the mu-opioid receptor can initiate multiple downstream signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to analgesia.[6] However, MOR activation can also lead to the recruitment of β-arrestin-2, a pathway associated with many of the adverse effects of opioids, such as respiratory depression and tolerance.[6][7]
This compound has been identified as a G-protein biased agonist at the mu-opioid receptor.[4][8] It potently activates the G-protein signaling cascade while exhibiting no measurable recruitment of β-arrestin-2.[4] This biased agonism is a key characteristic that may contribute to its improved safety profile compared to conventional opioids.
General Mu-Opioid Receptor Signaling
Caption: General signaling pathways of the mu-opioid receptor.
This compound-Specific Mu-Opioid Receptor Signaling
Caption: this compound's biased agonism at the mu-opioid receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow:
Caption: Workflow for a radioligand competition binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293) or brain tissue.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of a radiolabeled MOR agonist (e.g., [3H]DAMGO) at a concentration near its Kd.
-
Prepare a high concentration of a non-radiolabeled antagonist (e.g., naloxone) to determine non-specific binding.
-
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and either assay buffer (total binding), the non-labeled antagonist (non-specific binding), or a concentration of this compound.
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal curve to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[1][10]
Workflow:
Caption: Workflow for a [35S]GTPγS binding assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of this compound, a standard agonist (e.g., DAMGO), assay buffer, GDP, [35S]GTPγS, and unlabeled GTPγS.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, cell membranes expressing MOR, and GDP. For non-specific binding wells, add unlabeled GTPγS.[1]
-
Pre-incubation: Incubate the plate for approximately 15 minutes at 30°C.[1]
-
Reaction Initiation: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.[1]
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Detection: Dry the filter plate and add a scintillant to each well. Measure the radioactivity using a plate-based scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific [35S]GTPγS binding as a percentage of the maximal stimulation by a full agonist against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[1]
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This cell-based assay measures the recruitment of β-arrestin-2 to the activated MOR.
Workflow:
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Detailed Steps:
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293) and co-transfect with plasmids encoding the human MOR fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells into 96-well microplates.
-
Ligand Stimulation: Add serial dilutions of this compound or a control agonist to the wells and incubate.
-
Substrate Addition: Add the substrate for the BRET donor (e.g., coelenterazine h) to each well.
-
Signal Detection: Measure the luminescence signal at two different wavelengths corresponding to the emission maxima of the donor and acceptor molecules using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax for β-arrestin-2 recruitment. For this compound, no significant increase in the BRET ratio is expected.[4]
Conclusion
This compound demonstrates a compelling pharmacological profile at the mu-opioid receptor, characterized by high-affinity binding and G-protein biased full agonism, with a notable lack of β-arrestin-2 recruitment. This unique signaling signature suggests that this compound and similar compounds may hold promise for the development of novel analgesics with a reduced burden of the adverse effects that plague traditional opioid therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Technical Guide to the Sourcing and Isolation of Corynoxine from Mitragyna speciosa (Kratom)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynoxine, a minor tetracyclic oxindole alkaloid found in the leaves of Mitragyna speciosa (Kratom), is a compound of increasing interest within the scientific community. Exhibiting neuroprotective and anti-inflammatory properties, it holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the sourcing of Kratom for optimal this compound content and details a composite methodology for its isolation and purification. Quantitative data on alkaloid content across various strains and geographical locations are summarized, and a putative signaling pathway for this compound is visualized. This document is intended to serve as a foundational resource for researchers engaged in the study of minor Kratom alkaloids.
Sourcing of Mitragyna speciosa for this compound Content
Mitragyna speciosa, a tropical evergreen tree in the coffee family (Rubiaceae), is indigenous to Southeast Asia. The leaves of the Kratom tree are a rich source of a diverse array of indole and oxindole alkaloids. While mitragynine is the most abundant alkaloid, constituting up to 66% of the total alkaloid content in some strains, this compound is a minor component, typically representing less than 1% of the total alkaloid profile.[1][2] The concentration of this compound, along with other alkaloids, is influenced by several factors including the geographical origin, strain (chemotype), and harvesting practices of the plant material.
Geographical Distribution and Strain Variability:
Mitragyna speciosa is primarily cultivated in Thailand, Malaysia, Indonesia, and Papua New Guinea.[3] Studies have demonstrated significant variations in the alkaloid profiles of Kratom sourced from different regions. For instance, Thai Kratom varieties have been reported to contain a higher percentage of mitragynine compared to their Malaysian counterparts.[3][4] While specific data on this compound content across all regions is limited, research suggests that certain strains are richer in oxindole alkaloids. One study successfully isolated this compound A and this compound B from a "White Jongkong" Kratom product, suggesting this or similar strains may be preferable sources.[5]
The color of the leaf vein—red, green, or white—is often used to classify Kratom strains, with anecdotal evidence suggesting different pharmacological effects.[6] Green vein strains are sometimes described as having a balance of minor alkaloids, including this compound A & B.[7] However, it is important to note that the alkaloid profile can be inconsistent even within the same named strain, making analytical verification essential.[6]
Table 1: Quantitative Data on this compound and Related Alkaloids in Mitragyna speciosa
| Alkaloid | Strain/Source | Concentration (% w/w of extract/product) | Reference |
| This compound | Not Specified | 0.01% - 2.8% (as part of minor alkaloids) | [8] |
| This compound A & B | "White Jongkong" | Isolated, specific yield not provided | [5] |
| This compound | Not Specified | < 1% of total alkaloid content | [1][2] |
| This compound B | Not Specified | Quantified, specific %w/w not provided | [8] |
| Corynoxeine | Not Specified | < 1% of total alkaloid content | [1][2] |
Experimental Protocol for the Isolation of this compound
The following protocol is a composite methodology derived from published procedures for the isolation of oxindole and other minor alkaloids from Mitragyna speciosa. As this compound is an oxindole alkaloid, the process focuses on the separation of this class of compounds from the more abundant indole alkaloids.
2.1. Materials and Reagents
-
Dried and powdered Mitragyna speciosa leaves (preferably a strain with a known higher concentration of oxindole alkaloids, such as "White Jongkong")
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Ammonium hydroxide solution (25%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Anhydrous sodium sulfate
-
Silica gel 60 (for column chromatography)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 or CN column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
2.2. Extraction of Crude Alkaloids
-
Maceration and Ultrasonic-Assisted Extraction:
-
Suspend 1 kg of dried, powdered Kratom leaves in 5 L of methanol.
-
Sonicate the mixture in an ultrasonic bath for 1 hour to enhance cell wall disruption and improve extraction efficiency.
-
Macerate the mixture for 48 hours at room temperature with occasional agitation.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Re-extract the plant residue twice more with 3 L of methanol each time.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude methanolic extract in 1 L of 1 M hydrochloric acid.
-
Wash the acidic solution three times with 500 mL of n-hexane to remove non-polar compounds such as fats and waxes. Discard the n-hexane layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a sodium hydroxide solution.
-
Extract the alkaline solution three times with 500 mL of chloroform.
-
Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
2.3. Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel 60 column using a slurry packing method with n-hexane.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A typical gradient might start with 100% n-hexane and progress to 100% ethyl acetate, followed by the addition of a small percentage of methanol.
-
Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar Rf values to those reported for oxindole alkaloids.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions enriched with oxindole alkaloids using a Prep-HPLC system. A cyano (CN) column is often effective for separating these compounds.[5][9]
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing a buffer such as 10 mM ammonium acetate.
-
The gradient can be optimized based on analytical HPLC runs, for example, starting with a lower concentration of acetonitrile and increasing it over time.
-
Monitor the elution profile with a UV detector, and collect the peaks corresponding to this compound A and this compound B.
-
Concentrate the collected fractions under reduced pressure to yield the purified compounds.
-
2.4. Analytical Verification
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as:
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern.
-
NMR (¹H and ¹³C): For structural elucidation.
-
Analytical HPLC: To assess purity.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound from Mitragyna speciosa.
Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound, inhibiting the PI3K/Akt/mTOR and COX-2 pathways.
Discussion
The isolation of minor alkaloids like this compound from a complex natural product matrix such as Kratom presents a significant challenge. The low abundance of the target compound necessitates a robust and efficient extraction and purification strategy. The protocol outlined in this guide provides a framework that can be adapted and optimized by researchers. The choice of starting material is critical, and preliminary analytical screening of different Kratom strains for their oxindole alkaloid content is highly recommended.
The pharmacological activity of this compound is an area of active research. Current evidence suggests that it may exert its effects through the modulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][11][12] By inhibiting this pathway, this compound has been shown to induce autophagy, a cellular process for degrading and recycling cellular components, which may contribute to its neuroprotective effects by promoting the clearance of protein aggregates like alpha-synuclein.[10][12] Furthermore, this compound has been demonstrated to suppress the expression of COX-2, an enzyme involved in inflammation and cancer progression, via the PI3K/Akt pathway.[13] These findings underscore the therapeutic potential of this compound and highlight the need for further investigation into its mechanisms of action and potential clinical applications.
Conclusion
This technical guide provides a comprehensive resource for the sourcing and isolation of this compound from Mitragyna speciosa. By understanding the factors that influence this compound content in the raw plant material and by employing a systematic approach to extraction and purification, researchers can obtain this promising minor alkaloid for further pharmacological study. The elucidation of its signaling pathways opens new avenues for research into its potential as a therapeutic agent for a range of conditions. Continued research and development in this area are crucial for unlocking the full potential of this compound and other minor Kratom alkaloids.
References
- 1. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Separation and Simultaneous Determination of Corynoxeine and Its Metabolites in Rats by High-Performance Liquid Chromatography with Tandem Mass Spectrometry and Application to Pharmacokinetics and In Vivo Distribution in Main Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 5. The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Psychoactive Differences between Kratom Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. katsbotanicals.com [katsbotanicals.com]
- 8. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Synthesis of Corynoxine
Abstract: This document provides a comprehensive technical overview of Corynoxine, a tetracyclic spirocyclic oxindole alkaloid of significant interest to the scientific community.[1] Primarily isolated from plants of the Uncaria genus, this compound has emerged as a promising molecule in drug development, notably for its role as a natural autophagy enhancer.[1][][3] This guide details its chemical structure, stereochemistry, and physicochemical properties. It further elucidates key total synthesis strategies, including a notable racemic synthesis and recent advancements in asymmetric approaches. Finally, it visualizes the core signaling pathways through which this compound exerts its biological effects, namely the Akt/mTOR and PI3K/AKT/COX-2 pathways. This whitepaper is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
Structural Elucidation
This compound is a monoterpene indole alkaloid characterized by a spirocyclic oxindole core.[4][5] The molecule consists of a pentacyclic ring system where an indole nucleus is fused with a piperidine ring, which in turn forms a spiro junction at the C3 position with an oxindole moiety.
The systematic IUPAC name for this compound is methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate.[][6] Its chemical formula is C22H28N2O4.[][6]
Stereochemistry
This compound possesses several stereocenters, which are critical for its biological activity. The absolute configuration is defined as (3S, 6'S, 7'S, 8'aS). It is diastereomerically related to this compound B, which differs in the stereochemistry at the C3 spiro center.[4][7]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H28N2O4 | [][6] |
| Molecular Weight | 384.47 g/mol | [][6] |
| Melting Point | 166-168°C | [] |
| Predicted Boiling Point | 560.8 ± 50.0°C | [] |
| Density | 1.239 g/cm³ | [] |
| InChI Key | DAXYUDFNWXHGBE-NRAMRBJXSA-N | [][6] |
| CAS Number | 6877-32-3 | [][6] |
Spectroscopic Data
Spectroscopic methods are essential for the identification and structural confirmation of this compound.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for characterizing this compound. The protonated molecule typically appears at an m/z of 385.2119.[8] The fragmentation pattern provides significant structural information.[8]
| m/z (Observed) | Formula of Fragment | Description of Loss | Reference |
| 385.2119 | [M+H]+ | Protonated Molecular Ion | [8] |
| 353.1836 | [M+H-32]+ | Loss of methanol (CH3OH) | [8] |
| 241.1322 | [M+H-144]+ | Loss of methoxy methylacrylate moiety and ethyl group | [8] |
| 187.0852 | [M+H-198]+ | Cleavage of C3-C14 and C4-C21 bonds | [8] |
| 160.0746 | - | Loss of hydrogen cyanide (HCN) from m/z 187 fragment | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are vital for the complete structural elucidation and stereochemical assignment of this compound. A key distinguishing feature in the ¹³C NMR spectrum of oxindole alkaloids like this compound is the signal corresponding to the C2 lactam carbonyl group, which helps differentiate them from their indole counterparts.[9]
Synthesis of this compound
The complex polycyclic structure of this compound has made it a challenging target for total synthesis. Several strategies have been developed, with racemic and, more recently, asymmetric syntheses being reported.
Racemic Total Synthesis (Hiemstra et al., 2013)
A notable racemic total synthesis of this compound and its diastereomer this compound B was reported by Hiemstra and coworkers.[4][10] The strategy relies on two critical steps to construct the characteristic spirocyclic core.
-
Oxindole Formation: The synthesis commences with the conversion of commercially available tryptamine into the corresponding oxindole derivative.[4]
-
Mannich Spirocyclization: The C-ring of the alkaloid is constructed via a base-mediated Mannich spirocyclization. This key step involves the reaction of the oxindole with a functionalized aldehyde to generate the tetracyclic spirooxindole ring system.[][4]
-
Palladium-Catalyzed Cyclization: The final D-ring is formed through a palladium-catalyzed Tsuji-Trost cyclization. This involves an intramolecular reaction where an α-keto ester enolate attacks an allylic carbonate, securing the final ring of the core structure.[][4]
-
Isomer Separation and Final Steps: The diastereomers produced during the synthesis are separated, and subsequent transesterification and isomerization steps yield racemic this compound and this compound B.[4]
Asymmetric Synthesis Approaches
More recently, significant progress has been made in the enantioselective synthesis of this compound. In 2024, a catalytic, asymmetric platform was developed that provides access to various corynantheine-type alkaloids, including the first reported asymmetric syntheses of (+)-Corynoxine and (-)-Corynoxine B.[11] These methods are crucial for producing specific enantiomers required for detailed pharmacological studies.
Biological Signaling Pathways
This compound exerts its neuroprotective and anti-cancer effects by modulating key intracellular signaling pathways.[3][12]
Akt/mTOR Pathway and Autophagy Induction
This compound is recognized as a natural autophagy enhancer.[1][] It promotes the clearance of protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[3][13] This is achieved by inhibiting the Akt/mTOR signaling pathway. By reducing the phosphorylation of Akt, mTOR, and the downstream effector p70 S6 Kinase, this compound effectively relieves the inhibitory brake on autophagy, thereby promoting cellular clearance mechanisms.[]
PI3K/AKT/COX-2 Pathway Inhibition in Cancer
In the context of cancer, particularly lung adenocarcinoma (LUAD), this compound has been shown to suppress cell proliferation, migration, and invasion.[12] Network pharmacology and subsequent in vitro assays have demonstrated that this compound inhibits the PI3K/AKT signaling pathway.[12] This upstream inhibition leads to a downstream reduction in the expression of Cyclooxygenase-2 (COX-2), a key protein involved in inflammation and cancer progression.[12]
References
- 1. This compound | Autophagy | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound B | C22H28N2O4 | CID 10091424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 标题:Total Synthesis of the Spirocyclic Oxindole Alkaloids this compound, this compound B, Corynoxeine, and Rhynchophylline【化源网】 [m.chemsrc.com]
- 11. A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
Methodological & Application
Application Note: Quantitative Analysis of Corynoxine using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Corynoxine in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a reliable methodology for pharmacokinetic studies, quality control of herbal products, and drug development research involving this oxindole alkaloid.
Introduction
This compound, an oxindole alkaloid found in plants of the Mitragyna and Uncaria genera, has garnered significant interest for its potential pharmacological activities.[1] Accurate and precise quantification of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and consistency of related products. This document provides a comprehensive protocol for the analysis of this compound by HPLC-MS/MS, a technique offering high selectivity and sensitivity.
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound, compiled from validated methods.
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
| Intraday Precision (%RSD) | ≤ 15% | [2] |
| Interday Precision (%RSD) | ≤ 15% | [2] |
| Accuracy (%RE) | 86.5% to 110.4% | [2] |
| Recovery | 64.4% - 86.8% | [2] |
Experimental Protocols
Sample Preparation (Blood/Plasma)
A straightforward and efficient protein precipitation method is employed for the extraction of this compound from biological matrices.
-
To a 20 µL aliquot of the blood or plasma sample in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard (e.g., Midazolam at 50 ng/mL).[2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the sample at 14,900 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
-
Inject 2 µL of the supernatant into the HPLC-MS/MS system.[2]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A UPLC system such as the ACQUITY H-Class UPLC (Waters Corp.) is suitable.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, for instance, the XEVO TQ-S micro (Waters Corp.), equipped with an electrospray ionization (ESI) source is recommended.[2]
-
Analytical Column: A Waters BEH C18 column (2.1 mm × 100 mm, 1.7 µm) provides good chromatographic separation.[2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C[2]
-
Gradient Elution:
-
0 - 0.2 min: 10% B
-
0.2 - 3.0 min: 10% to 35% B
-
3.0 - 3.5 min: 35% B
-
3.5 - 4.0 min: 35% to 10% B
-
4.0 - 5.5 min: 10% B[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 2.4 kV[2]
-
Source Temperature: 150°C[2]
-
Desolvation Temperature: 450°C[2]
-
Desolvation Gas Flow (Nitrogen): 900 L/h[2]
-
Cone Gas Flow (Nitrogen): 50 L/h[2]
-
Collision Gas: Helium[2]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 383.2 | 159.9 | 42 | 30 |
| Midazolam (IS) | 326.1 | 291.1 | 30 | 25 |
Note: The specific parameters for the internal standard may vary.
Visualizations
This compound HPLC-MS/MS Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Fragmentation of this compound
The fragmentation of this compound in the mass spectrometer is a critical aspect of its selective detection. The proposed fragmentation pathway involves the cleavage of specific bonds within the molecule to produce characteristic product ions. For this compound, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 383.2. A major fragmentation pathway leads to the formation of a product ion at m/z 159.9.[2] While the detailed fragmentation of this compound itself is not extensively published, related oxindole alkaloids like this compound B show characteristic losses of moieties from the C20 position and cleavage of C-C bonds within the core structure.[3]
Caption: this compound fragmentation pathway.
References
Application Notes and Protocols for In Vitro Cell Viability Assays of Corynoxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynoxine, a natural oxindole alkaloid, has demonstrated notable anti-tumor properties in various cancer cell lines. It has been shown to suppress proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression.[1] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability, apoptosis, and cell cycle progression. The accompanying data and visualizations offer a comprehensive guide for researchers investigating the anti-cancer potential of this compound.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: IC50 Values of this compound in Human Lung Adenocarcinoma and Normal Bronchial Epithelial Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 101.6 |
| SPC-A1 | Lung Adenocarcinoma | 161.8 |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 |
| Beas-2B | Normal Bronchial Epithelial | >200 |
Data derived from a Cell Counting Kit-8 (CCK-8) assay after 24 hours of treatment.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]
Materials:
-
Cancer cell lines (e.g., A549, Panc-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM).[1]
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Apoptosis Detection using Annexin V/PI Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry. This allows for the identification of cell cycle arrest at specific phases (G1, S, or G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the resulting histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) in response to this compound treatment.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Quantify the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflows for key in vitro assays.
This compound-Modulated Signaling Pathways
This compound has been reported to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/AKT and ROS-p38 pathways.
Caption: this compound inhibits the PI3K/AKT pathway.
Caption: this compound induces apoptosis via the ROS-p38 pathway.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Transwell Migration Assay Protocol Using Corynoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a Transwell migration assay to evaluate the inhibitory effects of Corynoxine on cancer cell migration. This compound, a natural alkaloid, has demonstrated potential in suppressing the migratory and invasive properties of cancer cells, such as the A549 lung adenocarcinoma cell line.[1][2][3][4] The mechanism underlying this inhibition involves the suppression of the PI3K/AKT signaling pathway.[2][4] This application note offers a step-by-step methodology for the assay, guidelines for data presentation, and a visual representation of the experimental workflow and the implicated signaling pathway.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, and wound healing. In the context of oncology, aberrant cell migration is a hallmark of cancer metastasis, the primary cause of cancer-related mortality. The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant.[5][6][7]
This compound, a key bioactive component isolated from the traditional Chinese medicine Uncaria rhychophaylla, has been shown to inhibit the proliferation and metastasis of lung adenocarcinoma cells.[1][2][4] Specifically, studies have indicated that this compound can suppress the migration and invasion of A549 cells, a commonly used model for lung cancer research.[1][3] This inhibitory effect is, at least in part, attributed to the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, survival, and motility.[2][4]
This application note details a robust protocol for utilizing a Transwell migration assay to assess the anti-migratory effects of this compound on A549 cells.
Data Presentation
The quantitative results of a Transwell migration assay with this compound can be effectively summarized in a tabular format. The data should reflect the number of migrated cells under different concentrations of this compound, allowing for a clear comparison and determination of a dose-dependent effect.
Table 1: Effect of this compound on A549 Cell Migration
| This compound Concentration (µM) | Mean Number of Migrated Cells per Field | Standard Deviation | Percentage of Migration Inhibition (%) |
| 0 (Control) | [Insert Value] | [Insert Value] | 0 |
| 25 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: The values in this table are placeholders and should be replaced with experimental data. The percentage of migration inhibition is calculated relative to the control group.
Experimental Protocols
This section provides a detailed methodology for performing a Transwell migration assay to evaluate the effect of this compound on A549 cancer cells.
Materials
-
A549 human lung adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO, final DMSO concentration should be <0.1%)
-
24-well Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
0.1% Crystal Violet solution
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
Cell Preparation
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Grow cells to approximately 80-90% confluency.
-
Prior to the assay, starve the cells in serum-free DMEM for 12-24 hours.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10⁵ cells/mL in serum-free DMEM.
Transwell Migration Assay Procedure
-
Place the 8 µm pore size Transwell inserts into a 24-well plate.
-
In the lower chamber of each well, add 600 µL of DMEM containing 30% FBS as a chemoattractant.[1]
-
Prepare the cell suspensions with different concentrations of this compound (e.g., 0, 25, 50, and 100 µM) in serum-free DMEM.[1] The control group should contain the vehicle (DMSO) at the same final concentration as the this compound-treated groups.
-
Carefully add 200 µL of the cell suspension (containing 2 x 10⁴ cells) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell migration.[1]
-
After the incubation period, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 15-20 minutes at room temperature.
-
Wash the inserts gently with PBS.
-
Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes at room temperature.[1]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
Data Quantification and Analysis
-
Visualize the stained, migrated cells under an inverted microscope.
-
Capture images from at least five random fields for each insert at a consistent magnification (e.g., 100x or 200x).
-
Count the number of migrated cells in each captured field.
-
Calculate the average number of migrated cells per field for each experimental condition.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the control and this compound-treated groups.
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Corynoxine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the molecular effects of Corynoxine on cellular signaling pathways using Western blot analysis. The protocols and data presented are compiled from studies on various cancer cell lines, offering a foundational methodology for assessing the therapeutic potential of this compound.
Introduction
This compound, a tetracyclic oxindole alkaloid isolated from Uncaria rhynchophylla, has demonstrated significant anti-tumor activities in preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the changes in protein expression and activation status in response to this compound treatment. This document outlines the signaling pathways affected by this compound and provides detailed protocols for their analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling cascades in cancer cells. The primary pathways identified through Western blot analysis are the ROS-p38 MAPK pathway and the PI3K/AKT pathway, both of which are central to cancer cell survival and progression.
ROS-p38 MAPK Signaling Pathway in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces cytostatic effects and apoptosis by promoting the production of reactive oxygen species (ROS) and activating the p38 MAPK pathway.[1][2] This leads to endoplasmic reticulum (ER) stress and subsequent apoptosis.
Key Protein Changes Observed by Western Blot:
-
Apoptosis Markers: Increased levels of cleaved Caspase-3 and cleaved PARP.[1]
-
ER Stress Markers: Upregulation of GRP78, ATF4, ATF6, CHOP, p-EIF2α, p-PERK, and p-IRE1.[1]
-
MAPK Pathway: Increased phosphorylation of p38 and JNK.[1]
-
Caspase-12: Decreased levels, suggesting a role in ER stress-mediated apoptosis.[1]
PI3K/AKT Signaling Pathway in Lung Adenocarcinoma
In lung adenocarcinoma (LUAD) cells, this compound suppresses proliferation and metastasis by inhibiting the PI3K/AKT signaling pathway.[3][4] This inhibition leads to a downstream reduction in COX-2 expression and modulation of proteins involved in apoptosis and epithelial-mesenchymal transition (EMT).
Key Protein Changes Observed by Western Blot:
-
PI3K/AKT Pathway: Decreased levels of PI3K p110δ and phosphorylated AKT (p-AKT).[3]
-
Apoptosis Regulators: Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[3]
-
EMT Markers: Upregulation of E-cadherin and downregulation of Vimentin.[3]
-
Proliferation Marker: Reduced expression of Ki-67.[1]
Quantitative Data Summary
The following tables summarize the key proteins analyzed by Western blot in this compound-treated cancer cells and the observed changes in their expression or activation.
Table 1: Modulation of ROS-p38 MAPK Pathway Proteins in Pancreatic Cancer Cells
| Target Protein | Observed Effect of this compound Treatment | Function |
| Cleaved Caspase-3 | Increased | Executioner caspase in apoptosis |
| Cleaved PARP | Increased | Marker of apoptosis |
| GRP78 | Increased | ER stress sensor |
| ATF4 | Increased | Transcription factor in ER stress |
| ATF6 | Increased | Transcription factor in ER stress |
| CHOP | Increased | Pro-apoptotic transcription factor |
| p-EIF2α | Increased | Regulator of protein synthesis in ER stress |
| p-PERK | Increased | ER stress sensor |
| p-IRE1 | Increased | ER stress sensor |
| p-JNK | Increased | Stress-activated protein kinase |
| Caspase-12 | Decreased | ER stress-specific caspase |
Table 2: Modulation of PI3K/AKT Pathway Proteins in Lung Adenocarcinoma Cells
| Target Protein | Observed Effect of this compound Treatment | Function |
| PI3K p110δ | Decreased | Catalytic subunit of PI3K |
| p-AKT | Decreased | Key downstream effector of PI3K |
| COX-2 | Decreased | Inflammatory enzyme, downstream of AKT |
| Bax | Increased | Pro-apoptotic protein |
| Bcl-2 | Decreased | Anti-apoptotic protein |
| E-cadherin | Increased | Cell adhesion molecule (epithelial marker) |
| Vimentin | Decreased | Intermediate filament (mesenchymal marker) |
| Ki-67 | Decreased | Proliferation marker |
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate pancreatic (e.g., Panc-1, Patu-8988) or lung adenocarcinoma (e.g., A549) cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[3] Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.[3]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).[3]
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]
-
Cell Scraping: Scrape the cells from the bottom of the wells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.[3]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer.
Protocol 4: Western Blotting
-
Sample Preparation: Mix 30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[3]
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3] (See Table 3 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Primary Antibodies for Western Blot
| Antibody Target | Dilution | Supplier (Example) |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology |
| Cleaved PARP | 1:1000 | Cell Signaling Technology |
| GRP78 | 1:1000 | Abcam |
| p-p38 MAPK | 1:1000 | Cell Signaling Technology |
| PI3K p110δ | 1:1000 | Santa Cruz Biotechnology |
| p-AKT (Ser473) | 1:1000 | Cell Signaling Technology |
| Total AKT | 1:1000 | Cell Signaling Technology |
| Bax | 1:1000 | Cell Signaling Technology |
| Bcl-2 | 1:1000 | Cell Signaling Technology |
| E-cadherin | 1:1000 | BD Biosciences |
| Vimentin | 1:1000 | Abcam |
| β-actin | 1:5000 | Sigma-Aldrich |
| GAPDH | 1:5000 | Cell Signaling Technology |
Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced ROS-p38 and ER stress signaling.
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
- 1. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Corynoxine in Rotenone-Induced Parkinson's Disease Models
These application notes provide a comprehensive overview and detailed protocols for utilizing Corynoxine in a rotenone-induced Parkinson's disease (PD) model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Parkinson's disease.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of α-synuclein aggregates, forming Lewy bodies.[1][2] The pesticide rotenone, a potent inhibitor of mitochondrial complex I, is widely used to create animal models of Parkinson's disease that replicate these key pathological features.[3][4][5]
This compound, an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla (Gouteng), has emerged as a promising neuroprotective agent.[1][6] It has been shown to enhance autophagy, a cellular process for clearing aggregated proteins, and reduce neuroinflammation in rotenone-induced PD models.[1][7][8] this compound exerts its effects by modulating the Akt/mTOR signaling pathway, which is a critical regulator of autophagy.[1][9]
These notes provide detailed protocols for establishing the rotenone-induced PD model in rodents and for evaluating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rotenone-induced Parkinson's disease models.
Table 1: Effects of this compound on Motor Function and Dopamine Levels
| Animal Model | Treatment Group | Apomorphine-Induced Rotations (rotations/30 min) | Rotarod Test (time on rod, s) | Striatal Dopamine Level (relative to control) |
| Rat | Sham | - | - | 100% |
| Rotenone | ~350 | - | Decreased | |
| Rotenone + this compound (2.5 mg/kg) | ~250 | - | Increased | |
| Rotenone + this compound (5 mg/kg) | ~150 | - | Significantly Increased[1] | |
| Mouse | Vehicle | - | ~150 | 100% |
| Rotenone | - | ~50 | Decreased | |
| Rotenone + this compound (5 mg/kg) | - | ~100 | Increased[1] | |
| Rotenone + this compound (10 mg/kg) | - | ~125 | Significantly Increased[1] |
Table 2: Neuroprotective Effects of this compound on Dopaminergic Neurons
| Animal Model | Treatment Group | TH-Positive Neurons in SNpc (% of control) | α-Synuclein Aggregates in SNpc (% of rotenone group) |
| Rat | Sham | 100% | - |
| Rotenone | Decreased | 100% | |
| Rotenone + this compound (2.5 mg/kg) | Increased | Decreased | |
| Rotenone + this compound (5 mg/kg) | Significantly Increased[1] | Significantly Decreased[1][7] | |
| Mouse | Vehicle | 100% | - |
| Rotenone | Decreased | - | |
| Rotenone + this compound (5 mg/kg) | Increased | - | |
| Rotenone + this compound (10 mg/kg) | Significantly Increased[1] | - |
Table 3: Effects of this compound on Autophagy and Neuroinflammation Markers
| Animal Model | Treatment Group | LC3-II/LC3-I Ratio in SNpc (relative to rotenone) | p62 Level in SNpc (relative to rotenone) | Activated Microglia in SNpc (% of rotenone group) | Serum TNF-α Level (relative to rotenone) |
| Rat | Rotenone | 1 | 1 | 100% | - |
| Rotenone + this compound (5 mg/kg) | Increased[1][7] | Decreased[1][7] | Significantly Decreased[1][7] | - | |
| Mouse | Rotenone | - | - | 100% | 1 |
| Rotenone + this compound (10 mg/kg) | - | - | Significantly Decreased[1][7] | Significantly Decreased[1][7] |
Experimental Protocols
Protocol 1: Rotenone-Induced Parkinson's Disease Model
This protocol describes the induction of Parkinson's-like pathology in rats and mice using rotenone.
Materials:
-
Rotenone (Sigma-Aldrich or equivalent)
-
Sunflower oil or a specialized vehicle
-
Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)
-
Syringes and needles for injection (subcutaneous or intraperitoneal) or stereotaxic apparatus for intracranial infusion.
-
Male Lewis rats (3, 7, or 12-14 months old) or male C57BL/6 or NMRI mice.[4][10]
Procedure (Rat Model - Stereotaxic Infusion): [1]
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent. Mount the animal in a stereotaxic frame.
-
Rotenone Preparation: Dissolve rotenone in a suitable vehicle. A common vehicle is sunflower oil.
-
Stereotaxic Infusion: Infuse rotenone stereotaxically into the substantia nigra pars compacta (SNpc).
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Procedure (Mouse Model - Systemic Administration): [1][10]
-
Rotenone Preparation: Prepare a solution of rotenone in a suitable vehicle. For subcutaneous injections, a daily dose of 3 mg/kg has been shown to be effective.[10] For oral administration, 30 mg/kg daily for 56 days has been used.[11]
-
Administration: Administer rotenone systemically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, or by oral gavage.[10][11][12] Daily administration is often more effective at inducing PD-like symptoms than alternate-day dosing.[10]
-
Monitoring: Monitor the animals daily for the development of parkinsonian symptoms such as bradykinesia, rigidity, and postural instability.[4]
Protocol 2: this compound Treatment
This protocol outlines the administration of this compound to the rotenone-induced PD animal models.
Materials:
-
This compound (Aktin Chemicals Inc. or equivalent)[7]
-
Vehicle for this compound (e.g., saline, 0.5% Carboxymethylcellulose)[3]
-
Syringes and needles for injection or oral gavage tubes.
Procedure:
-
This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration: Administer this compound to the animals. The timing of administration can be concurrent with, or subsequent to, rotenone treatment.
-
Dosage:
-
Treatment Duration: Continue this compound treatment for the duration of the study, which is typically several weeks.
Protocol 3: Behavioral Assessment
Behavioral tests are crucial for evaluating the motor deficits induced by rotenone and the therapeutic effects of this compound.
Apomorphine-Induced Rotation Test (for unilateral lesion models, e.g., rat stereotaxic model): [1]
-
Administer apomorphine (2.5 mg/kg, s.c.) to the animals.[1]
-
Place the animal in a circular arena and record the number of full contralateral rotations for 30 minutes.
Rotarod Test (for systemic models, e.g., mouse model): [1]
-
Train the mice on the rotarod apparatus at a constant or accelerating speed for a few days before the experiment.
-
On the test day, place the mice on the rotating rod and record the latency to fall.
Pole Test (for systemic models): [1]
-
Place the mouse head-upward on top of a vertical pole.
-
Record the time it takes for the mouse to turn downwards and the total time to descend the pole.
Protocol 4: Immunohistochemistry and Western Blotting
These techniques are used to assess the pathological and molecular changes in the brain.
Immunohistochemistry for Tyrosine Hydroxylase (TH) and α-Synuclein:
-
Perfuse the animals and collect the brain tissue.
-
Fix, section, and stain the brain slices with antibodies against TH (to identify dopaminergic neurons) and α-synuclein (to detect aggregates).
-
Quantify the number of TH-positive neurons in the SNpc and the density of α-synuclein aggregates using microscopy and image analysis software.
Western Blotting:
-
Dissect the SNpc and striatum from the brain tissue.
-
Homogenize the tissue and extract proteins.
-
Perform Western blotting using antibodies against TH, α-synuclein, LC3, p62, p-mTOR, and p-p70S6K to assess the levels of these proteins.[1][7]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
References
- 1. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of toxicity in rotenone models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 9. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Xenograft Models for Evaluating the Anti-Tumor Efficacy of Corynoxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to assess the anti-tumor effects of Corynoxine, a natural bioactive compound. The information compiled is based on preclinical studies investigating its efficacy in lung and pancreatic cancer models.
Introduction
This compound, a major bioactive component of the traditional Chinese medicine Uncaria rhychophaylla, has demonstrated significant anti-tumor properties in preclinical studies.[1][2] It has been shown to suppress tumor cell proliferation, migration, and invasion, while also inducing apoptosis.[1][2][3][4] The primary mechanisms of action identified involve the inhibition of the PI3K/AKT signaling pathway and the subsequent suppression of Cyclooxygenase-2 (COX-2) expression, as well as the induction of apoptosis through the ROS-p38 mediated pathway.[1][3][4] Xenograft models are crucial tools for in vivo validation of these anti-tumor effects, providing a platform to study efficacy and underlying molecular mechanisms in a whole-organism context.[1][3][5]
Data Presentation
In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| A549 | Lung Adenocarcinoma | CCK-8 | IC50 | 101.6 µM | [1] |
| NCI-H1299 | Lung Adenocarcinoma | CCK-8 | IC50 | 189.8 µM | [1] |
| SPC-A1 | Lung Adenocarcinoma | CCK-8 | IC50 | 161.8 µM | [1] |
| Beas-2B | Normal Bronchial Epithelium | CCK-8 | Effect | Little impact below 200 µM | [1] |
| Patu-8988 | Pancreatic Cancer | CCK-8 | - | Dose- and time-dependent reduction in viability | [4] |
| Panc-1 | Pancreatic Cancer | CCK-8 | - | Dose- and time-dependent reduction in viability | [4] |
In Vivo Efficacy of this compound in Xenograft Models (A549 Lung Adenocarcinoma)
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Effect on Body Weight | Reference |
| This compound | 20 mg/kg | Dramatic reduction | Dramatic reduction | No significant difference | [1] |
| This compound | 30 mg/kg | Dramatic reduction | Dramatic reduction | No significant difference | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1299, SPC-A1)
-
Normal epithelial cells (e.g., Beas-2B) for control
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the prepared this compound dilutions. Include a vehicle control group.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
This compound-treated cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: PI3K, p-AKT, AKT, COX-2, Bax, Bcl-2, E-cadherin, Vimentin, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Xenograft Tumor Model Establishment and Treatment
This protocol details the in vivo assessment of this compound's anti-tumor activity.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cells (e.g., A549)
-
Matrigel (optional)
-
This compound solution for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject approximately 5 x 10⁶ A549 cells suspended in PBS (or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups (n=8 per group).
-
Administer this compound (e.g., 20 mg/kg and 30 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure tumor volume using calipers every 3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice every 3 days as an indicator of toxicity.
-
After a predetermined period (e.g., 22 days), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's anti-tumor effects.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
Corynoxine Dosage Calculation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Corynoxine, a pentacyclic oxindole alkaloid with demonstrated neuroprotective and anti-cancer properties. The following sections detail recommended dosage calculations, administration protocols for specific disease models, and pharmacokinetic data to inform study design.
Data Presentation: Quantitative Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in various animal models.
Table 1: In Vivo Dosage of this compound
| Animal Model | Disease/Application | Dosing Range (mg/kg) | Administration Route | Species | Reference |
| Rotenone-Induced Parkinson's Disease | Neuroprotection | 2.5 - 5 | Oral | Rat | [1] |
| Rotenone-Induced Parkinson's Disease | Neuroprotection | 5 - 10 | Oral | Mouse | [1] |
| Lung Adenocarcinoma (A549 Xenograft) | Anti-cancer | 20 - 30 | Oral | Mouse | |
| Alzheimer's Disease (5xFAD model) | Neuroprotection | 5 - 10 | Oral | Mouse |
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration in Rats)
| Parameter | Value | Unit | Conditions | Reference |
| Cmax | 407.48 ± 10.87 | ng/mL | Normal Rats | |
| 306.83 ± 18.72 | ng/mL | CUMS-induced depression model | ||
| Tmax | 1.67 ± 0.24 | h | Normal Rats | |
| 2.33 ± 0.47 | h | CUMS-induced depression model | ||
| AUC(0-t) | 1495.62 ± 55.23 | ng·h/mL | Normal Rats | |
| 1202.97 ± 39.79 | ng·h/mL | CUMS-induced depression model | ||
| AUC(0-∞) | 1914.65 ± 95.66 | ng·h/mL | Normal Rats | |
| 1614.48 ± 119.62 | ng·h/mL | CUMS-induced depression model |
Experimental Protocols
Preparation of this compound for Oral Administration
Vehicle Selection: The choice of vehicle is critical for ensuring consistent and effective delivery of this compound. Based on published studies, the following vehicles are recommended:
-
0.5% - 2% Carboxymethyl Cellulose Sodium (CMC-Na): This is a commonly used suspending agent for water-insoluble compounds. To prepare, slowly add the desired amount of CMC-Na to sterile water while stirring continuously until a clear and homogeneous suspension is formed.
-
Normal Saline (0.9% NaCl): In some studies, this compound has been directly dissolved in normal saline[1]. However, the solubility of this compound in aqueous solutions is limited, so this may be suitable for lower concentrations.
Protocol for Vehicle Preparation (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile, purified water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
Weigh the required amount of this compound and add it to the prepared 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily before administration.
Protocol for Rotenone-Induced Parkinson's Disease Model in Mice
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Rotenone (dissolved in a suitable vehicle like sunflower oil or DMSO)
-
This compound suspension (prepared as described above)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle control (receiving the vehicle for both rotenone and this compound)
-
Rotenone only
-
Rotenone + this compound (low dose, e.g., 5 mg/kg)
-
Rotenone + this compound (high dose, e.g., 10 mg/kg)
-
-
Rotenone Administration: Induce Parkinson's-like pathology by administering rotenone (e.g., 10-30 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4-8 weeks). The exact dose and duration should be optimized based on preliminary studies to achieve a consistent level of neurodegeneration without excessive mortality.
-
This compound Treatment: Administer this compound or vehicle by oral gavage daily. Treatment can be initiated either as a prophylactic measure (before rotenone administration) or as a therapeutic intervention (after the onset of motor deficits).
-
Behavioral Assessment: Monitor motor function using tests such as the rotarod test, pole test, and open field test at regular intervals throughout the study.
-
Neurochemical and Histological Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Analyze dopaminergic neuron loss in the substantia nigra and striatum using tyrosine hydroxylase (TH) immunohistochemistry. Measure levels of dopamine and its metabolites in the striatum using HPLC.
Protocol for A549 Lung Adenocarcinoma Xenograft Model in Mice
This protocol details the evaluation of this compound's anti-tumor efficacy.
Materials:
-
Male BALB/c nude mice (4-6 weeks old)
-
A549 human lung adenocarcinoma cells
-
Matrigel
-
This compound suspension (prepared as described above)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Cell Preparation for Injection: Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Group Allocation and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 20 mg/kg)
-
This compound (high dose, e.g., 30 mg/kg)
-
-
This compound Administration: Administer this compound or vehicle daily via oral gavage.
-
Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting for signaling pathway proteins.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Corynoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynoxine, a tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla, has garnered significant interest in cancer research for its potential anti-tumor properties. Emerging evidence indicates that this compound can suppress the proliferation of various cancer cells and induce programmed cell death, or apoptosis.[1][2] This makes it a compelling candidate for further investigation as a potential therapeutic agent.
Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely adopted flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3] This assay relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescein-labeled Annexin V.[4] Propidium iodide, a fluorescent nucleic acid intercalator, is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their distinction.[4]
These application notes provide a comprehensive guide to utilizing flow cytometry with Annexin V/PI staining to analyze apoptosis induced by this compound in cancer cell lines.
Mechanism of Action of this compound in Apoptosis Induction
This compound has been shown to trigger apoptosis in cancer cells through the modulation of several key signaling pathways:
-
ROS-p38 MAPK Pathway: In pancreatic cancer cells, this compound induces the production of reactive oxygen species (ROS).[1][5] This elevation in ROS activates the p38 MAPK signaling pathway, which in turn promotes apoptosis.[1][5] The pro-apoptotic effects of this compound can be partially reversed by treatment with a ROS scavenger or a p38 inhibitor, highlighting the critical role of this pathway.[1]
-
PI3K/AKT Pathway: In lung adenocarcinoma cells, this compound has been observed to inhibit the PI3K/AKT signaling pathway.[2] The PI3K/AKT pathway is a crucial pro-survival pathway that, when activated, inhibits apoptosis. By suppressing this pathway, this compound promotes apoptosis, as evidenced by an increased Bax/Bcl-2 ratio.[2]
-
Endoplasmic Reticulum (ER) Stress: this compound treatment can induce ER stress in pancreatic cancer cells, contributing to the induction of apoptosis.[1][5]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose- and time-dependent effects of this compound on the induction of apoptosis in different cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Pancreatic Ductal Adenocarcinoma (PDAC) Cells after 24h Treatment [1]
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |
| Panc-1 | 0 (Control) | ~5% |
| 100 | ~15% | |
| 200 | ~25% | |
| Patu-8988 | 0 (Control) | ~5% |
| 100 | ~12% | |
| 200 | ~20% |
Table 2: Time-Dependent Effect of 200 µM this compound on Apoptosis in PDAC Cells [1]
| Cell Line | Incubation Time (h) | Percentage of Apoptotic Cells (Early + Late) |
| Panc-1 | 0 (Control) | ~5% |
| 12 | ~10% | |
| 24 | ~25% | |
| Patu-8988 | 0 (Control) | ~5% |
| 12 | ~8% | |
| 24 | ~20% |
Table 3: Effect of this compound on Apoptosis in A549 Lung Adenocarcinoma Cells [2]
| Treatment | Percentage of Apoptotic Cells (Early + Late) |
| Control | ~3% |
| This compound (100 µM) | ~18% |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., Panc-1, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of DMSO used in the this compound-treated samples (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Annexin V/PI Staining Protocol[5][7][8]
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the cells from the collected medium.
-
-
Centrifugation: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes at room temperature.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300-600 x g for 5 minutes and discard the supernatant.
-
Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC conjugate.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
PI Staining: Add 5 µL of PI staining solution to the cell suspension.
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting the fluorochromes used (e.g., FITC for Annexin V and PerCP-Cy5.5 or a similar channel for PI).
-
Compensation: Use single-stained controls (Annexin V only and PI only) and an unstained control to set up proper compensation and voltage settings to correct for spectral overlap.
-
Gating Strategy:
-
Gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From the gated cell population, create a dot plot of Annexin V fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
-
-
Lower Left (Q3: Annexin V- / PI-): Viable cells
-
Lower Right (Q4: Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Q1: Annexin V- / PI+): Primarily necrotic cells
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Signaling Pathways of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound.
References
- 1. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Measuring Autophagy Induction by Corynoxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the induction of autophagy by Corynoxine, a natural oxindole alkaloid. The protocols outlined below are intended for use by researchers in cell biology, neuroscience, and drug discovery to investigate the therapeutic potential of this compound and its derivatives.
This compound has been identified as a potent inducer of autophagy, a cellular process critical for the degradation and recycling of damaged organelles and aggregated proteins.[1][2][3] Dysfunctional autophagy is implicated in a range of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[4][5] this compound promotes the clearance of toxic protein aggregates, such as alpha-synuclein, by activating autophagy, highlighting its potential as a therapeutic agent.[3][6]
The primary mechanism of this compound-induced autophagy involves the inhibition of the Akt/mTOR signaling pathway.[3] This leads to reduced phosphorylation of mTOR and its downstream effector p70 S6 Kinase, key negative regulators of autophagy.[3] It is important to distinguish this compound from its enantiomer, this compound B, which induces autophagy through a Beclin-1-dependent mechanism, interacting with HMGB1/2.[7][8]
This document provides detailed protocols for the most common and reliable methods to assess this compound-induced autophagy: Western blotting for LC3-II, fluorescence microscopy of GFP-LC3 puncta, and autophagy flux assays.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of this compound and its derivatives on autophagy markers.
Table 1: In Vitro Efficacy of this compound on Autophagy Markers
| Cell Line | This compound Concentration | Treatment Duration | Key Autophagy Marker Changes | Reference |
| N2a | 6.25-25 µM | 6-12 hours | Dose-dependent increase in LC3-II expression. | [1] |
| SH-SY5Y | 6.25-25 µM | 6-12 hours | Dose-dependent increase in LC3-II expression. | [1] |
| PC12 | 25 µM | 48 hours | Promotes degradation of wild-type and A53T α-synuclein. | [1] |
| N2a | 25 µM | 24 hours | Increased LC3B-II and LAMP1, decreased SQSTM1. | [4] |
Table 2: In Vivo Efficacy of this compound Derivatives on Autophagy
| Animal Model | Compound | Dosage | Treatment Duration | Key Autophagy Marker Changes | Reference |
| MPTP-induced mouse model of Parkinson's Disease | CB6 (this compound B derivative) | 10, 20 mg/kg/day (oral) | 21 days | Improved motor function, prevention of dopaminergic neuron loss. | [9] |
| Rotenone-induced rat model of Parkinson's Disease | This compound | 2.5, 5 mg/kg | Not Specified | Increased LC3-II and decreased p62 levels in the substantia nigra. | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blotting for LC3-I to LC3-II Conversion
This protocol is used to detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy induction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (12-15% acrylamide is recommended for better separation of LC3-I and LC3-II)[10]
-
PVDF membrane (0.22 µm pore size)[10]
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-LC3 (1:1000), Rabbit anti-β-actin (1:5000)
-
HRP-conjugated goat anti-rabbit secondary antibody (1:3000)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer. To ensure complete detachment of the membrane-bound LC3, sonicate the samples on ice.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15 µg) onto an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane. For efficient transfer of the small LC3 proteins, use a constant voltage of 90V for 70 minutes for a wet transfer.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the signal using an ECL substrate.
-
Analysis: Perform densitometric analysis of the LC3-II band and normalize to the loading control (β-actin). An increase in the LC3-II/β-actin ratio indicates autophagy induction.
Protocol 2: Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing GFP-LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Culture plates with glass coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed GFP-LC3 expressing cells on glass coverslips. After adherence, treat the cells with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. Under basal conditions, GFP-LC3 shows a diffuse cytoplasmic and nuclear signal.[12] Upon autophagy induction, GFP-LC3 translocates to autophagosome membranes, appearing as distinct green puncta.[12]
-
Quantification: Acquire images from multiple random fields. The number of GFP-LC3 puncta per cell can be quantified manually or using automated image analysis software. An increase in the number of puncta per cell is indicative of increased autophagosome formation.
Protocol 3: Autophagy Flux Assay Using Lysosomal Inhibitors
An increase in LC3-II levels or GFP-LC3 puncta can indicate either an increase in autophagosome formation or a blockage in their degradation. The autophagy flux assay distinguishes between these two possibilities by using a lysosomal inhibitor, such as chloroquine (CQ) or bafilomycin A1.
Procedure:
-
Experimental Groups: Set up the following experimental groups:
-
Untreated control cells
-
Cells treated with this compound alone
-
Cells treated with a lysosomal inhibitor alone (e.g., 20-50 µM Chloroquine for the last 2-4 hours of the experiment)[13]
-
Cells co-treated with this compound and a lysosomal inhibitor
-
-
Assay Performance: Following the treatment period, perform either Western blotting for LC3-II (Protocol 1) or fluorescence microscopy for GFP-LC3 puncta (Protocol 2).
-
Interpretation:
-
Increased Autophagic Flux: If this compound further increases the accumulation of LC3-II or GFP-LC3 puncta in the presence of the lysosomal inhibitor compared to the inhibitor alone, it indicates that this compound stimulates autophagic flux (i.e., increases the rate of autophagosome formation).
-
Blocked Autophagic Flux: If this compound treatment results in a similar or lesser accumulation of LC3-II or GFP-LC3 puncta in the presence of the inhibitor compared to the inhibitor alone, it suggests that this compound may be impairing autophagosome degradation.
-
By following these detailed protocols, researchers can robustly measure and validate the induction of autophagy by this compound, contributing to the understanding of its therapeutic potential in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Corynoxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of Corynoxine, a prominent oxindole alkaloid. The following sections offer a comprehensive guide to in vitro and in vivo methodologies, alongside quantitative data and visual representations of key signaling pathways and workflows.
Introduction
This compound, a major bioactive component of plants such as Uncaria rhynchophylla, has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. These protocols are designed to enable researchers to effectively screen and characterize the anti-inflammatory effects of this compound and its derivatives.
Quantitative Data Summary
The anti-inflammatory and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| A549 | CCK-8 | IC50 | 101.6 µM | [2] |
| NCI-H1299 | CCK-8 | IC50 | 189.8 µM | [2] |
| SPC-A1 | CCK-8 | IC50 | 161.8 µM | [2] |
| Beas-2B | CCK-8 | Cytotoxicity | Little impact below 200 µM | [2] |
| RAW 264.7 | Griess Assay | NO Production Inhibition | Dose-dependent | [3] |
| A549 | ELISA | PGE2 Release Suppression | Dose-dependent | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Effect | Reference |
| Xenograft Mice (A549 cells) | This compound | 20 mg/kg | Reduced tumor volume and weight | [2] |
| Xenograft Mice (A549 cells) | This compound | 30 mg/kg | Dramatically reduced tumor volume and weight | [2] |
| Rotenone-induced PD Rat Model | This compound | 2.5 mg/kg (low dose) | Neuroprotective effects | [4] |
| Rotenone-induced PD Rat Model | This compound | 5 mg/kg (high dose) | Neuroprotective effects | [4] |
| Rotenone-induced PD Mouse Model | This compound | 5 mg/kg (low dose) | Neuroprotective effects | [4] |
| Rotenone-induced PD Mouse Model | This compound | 10 mg/kg (high dose) | Neuroprotective effects | [4] |
| Colistin-induced Nephrotoxicity Mouse Model | This compound | 5 or 20 mg/kg/day | Decreased serum UN and CRE levels | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and provide a visual representation of the experimental workflows.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: In vitro experimental workflow for assessing this compound.
Caption: In vivo experimental workflow for assessing this compound.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines:
-
RAW 264.7 (murine macrophage) for nitric oxide and cytokine production assays.
-
A549 (human lung adenocarcinoma) for PGE2 and signaling pathway analysis.
-
HUVEC (human umbilical vein endothelial cells) for adhesion molecule expression.
-
-
Culture Medium:
-
RAW 264.7 and A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HUVEC: Endothelial Cell Medium supplemented with 5% FBS.
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Cells
This protocol quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.[6][7]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine (TNF-α, IL-6) and PGE2 Measurement (ELISA)
This protocol measures the concentration of secreted cytokines and PGE2 in the cell culture supernatant.
-
Procedure:
-
Seed cells (e.g., RAW 264.7 or A549) in a 24-well or 96-well plate and culture overnight.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, or PGE2 according to the manufacturer's instructions for the specific ELISA kit being used.[8][9]
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Quantify the cytokine/PGE2 concentration using a standard curve.
-
4. Western Blot Analysis for Signaling Proteins (NF-κB, MAPK, COX-2, iNOS)
This protocol assesses the protein expression levels of key inflammatory signaling molecules.
-
Procedure:
-
Seed A549 or RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound and/or LPS as described in the previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-NF-κB p65, p-p38, p-ERK, p-JNK, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the effect of this compound on acute local inflammation.
-
Animals: Male C57BL/6 or BALB/c mice (6-8 weeks old).
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Randomly divide the mice into groups: Vehicle control, this compound (different doses), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the vehicle orally or intraperitoneally 60 minutes before the carrageenan injection.[11]
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[11][12]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13][14]
-
Calculate the percentage of edema inhibition for each group.
-
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the effect of this compound on systemic inflammatory responses.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Divide the mice into experimental groups as described for the paw edema model.
-
Administer this compound or the vehicle 1 hour before the LPS challenge.[11]
-
Inject LPS (1-5 mg/kg) intraperitoneally.[11] The control group receives sterile saline.
-
At predetermined time points (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture or from the retro-orbital sinus.[11]
-
Euthanize the mice and collect relevant tissues (e.g., lung, liver, spleen).
-
Measure cytokine levels (TNF-α, IL-6) in the serum using ELISA.
-
Homogenize the tissues for further analysis, such as Western blotting or histopathology.
-
Conclusion
These detailed protocols provide a robust framework for investigating the anti-inflammatory properties of this compound. By employing these in vitro and in vivo models, researchers can elucidate the mechanisms of action and evaluate the therapeutic potential of this promising natural compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different laboratories, thereby accelerating the drug discovery and development process.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Application of Corynoxine in Lung Adenocarcinoma Cell Lines: A Comprehensive Guide for Researchers
Application Notes
Corynoxine, a natural alkaloid, has demonstrated significant anti-tumor effects in lung adenocarcinoma (LUAD) cell lines. These notes provide a summary of its application, mechanism of action, and key experimental findings to guide researchers and drug development professionals.
This compound has been shown to inhibit the proliferation of various LUAD cell lines, with a particularly potent effect on A549 cells. It also effectively suppresses cell migration and invasion, key processes in cancer metastasis. The underlying mechanism of this compound's anti-cancer activity involves the induction of apoptosis and the inhibition of the PI3K/AKT/COX-2 signaling pathway. In vivo studies using A549 tumor xenografts in mice have further confirmed the anti-tumor efficacy of this compound, demonstrating a reduction in tumor volume and weight.[1]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted approach:
-
Inhibition of Cell Proliferation: this compound dose-dependently suppresses the proliferation of lung adenocarcinoma cells.
-
Induction of Apoptosis: It promotes programmed cell death by increasing the Bax/Bcl-2 ratio, a key indicator of apoptosis.[1]
-
Suppression of Metastasis: this compound hinders the migratory and invasive capabilities of LUAD cells by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker Vimentin, suggesting an inhibition of the epithelial-mesenchymal transition (EMT).
-
Modulation of Signaling Pathways: The primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which leads to a downstream decrease in the expression of cyclooxygenase-2 (COX-2).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the effects of this compound on lung adenocarcinoma cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Histology | This compound IC50 (µM) |
| A549 | Lung Adenocarcinoma | 101.6[1] |
| SPC-A1 | Lung Adenocarcinoma | 161.8[1] |
| NCI-H1299 | Lung Adenocarcinoma | 189.8[1] |
| Beas-2B | Normal Bronchial Epithelium | >200[1] |
Table 2: In Vitro Effects of this compound on A549 Cells
| Parameter | Treatment | Observation |
| Apoptosis | This compound | Dose-dependent increase in apoptosis. |
| This compound | Increased Bax/Bcl-2 ratio.[1] | |
| Migration | This compound (0, 25, 50, 100 µM) | Dose-dependent inhibition of cell migration in wound healing assay.[1] |
| Invasion | This compound (0, 25, 50, 100 µM) | Dose-dependent inhibition of cell invasion in Transwell assay. |
| Protein Expression | This compound (100 µM) | Upregulation of E-cadherin. |
| This compound | Dose-dependent downregulation of Vimentin. | |
| This compound | Reduction in PI3K p110δ and p-AKT levels.[1] | |
| This compound | Dose-dependent suppression of COX-2 expression.[1] |
Table 3: In Vivo Effects of this compound on A549 Xenograft Tumors
| Parameter | Treatment Group | Observation |
| Tumor Volume | 20 mg/kg & 30 mg/kg this compound | Dramatic reduction compared to control. |
| Tumor Weight | 20 mg/kg & 30 mg/kg this compound | Dramatic reduction compared to control. |
| Ki-67 Expression | 20 mg/kg & 30 mg/kg this compound | Significantly lower levels compared to control.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines:
-
Human lung adenocarcinoma cell lines: A549, SPC-A1, NCI-H1299.
-
Human bronchial epithelial cell line: Beas-2B.
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on cell proliferation and calculate IC50 values.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM) for 24 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound (e.g., 0, 50, 100 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be determined.
-
Wound Healing Assay
-
Objective: To assess the effect of this compound on cell migration.
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to confluence.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 25, 50, 100 µM).
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound width at multiple points and calculate the migration rate or wound closure percentage.
-
Transwell Invasion Assay
-
Objective: To evaluate the effect of this compound on cell invasion.
-
Procedure:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed A549 cells in the upper chamber in serum-free medium containing different concentrations of this compound (e.g., 0, 25, 50, 100 µM).
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Western Blotting
-
Objective: To analyze the expression levels of specific proteins.
-
Procedure:
-
Treat A549 cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., E-cadherin, Vimentin, PI3K p110δ, p-AKT, AKT, COX-2, Bax, Bcl-2, and β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes.
-
Procedure:
-
Treat A549 cells with this compound.
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target gene (e.g., PIK3CD) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor effect of this compound in a living organism.
-
Procedure:
-
Subcutaneously inject A549 cells into the flank of nude mice.[2]
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.[2]
-
Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle control daily via oral gavage.[2]
-
Measure tumor volume and body weight regularly.
-
After a set treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[2]
-
Visualizations
Signaling Pathway of this compound in Lung Adenocarcinoma Cells
Caption: this compound inhibits the PI3K/AKT pathway, reducing COX-2 and promoting apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound's effects on LUAD cells.
Logical Relationship of this compound's Anti-Metastatic Effects
Caption: this compound inhibits metastasis by suppressing the PI3K/AKT pathway and EMT.
References
Application Notes and Protocols for High-Content Screening of Corynoxine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing high-content screening (HCS) to investigate and quantify the biological activities of Corynoxine, a natural oxindole alkaloid. The protocols are designed for researchers in drug discovery and cell biology to explore its therapeutic potential in oncology, neuroprotection, and inflammation.
Introduction to this compound
This compound is a bioactive compound with a range of reported pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] Mechanistic studies have revealed its influence on several key cellular signaling pathways, such as the PI3K/AKT/mTOR and ROS-p38 pathways, making it a compelling candidate for further investigation using advanced cellular imaging techniques.[1][3][4]
High-Content Screening Approach
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells.[5] This approach allows for the simultaneous evaluation of various cellular events, such as proliferation, apoptosis, morphological changes, and the translocation of key proteins, providing a detailed phenotypic profile of a compound's effect.
Application Note 1: Anticancer Activity of this compound
Objective:
To quantify the dose-dependent effects of this compound on cell proliferation, cytotoxicity, and apoptosis in a lung adenocarcinoma cell line (A549) using a multi-parametric HCS assay. This compound has been shown to suppress proliferation and induce apoptosis in these cells with a known IC50 value, making it a suitable model for this application.[1][3]
Quantitative Data Summary:
The following table represents hypothetical data from a high-content screen of this compound on A549 cells.
| Parameter | This compound (µM) | Vehicle Control | Positive Control (Staurosporine 1 µM) | Z'-Factor |
| Cell Count | Varies | 10,000 ± 500 | 2,500 ± 300 | 0.78 |
| IC50 (Cell Proliferation) | 101.6 | N/A | N/A | N/A |
| % Apoptotic Cells (Annexin V) | Dose-dependent increase | 2.5% ± 0.8% | 85% ± 7% | 0.82 |
| Nuclear Condensation | Dose-dependent increase | 1.8% ± 0.5% | 90% ± 5% | 0.85 |
| Mitochondrial Membrane Potential | Dose-dependent decrease | 98% ± 1.5% | 15% ± 4% | 0.75 |
Experimental Protocol: Multiparametric Cytotoxicity and Apoptosis Assay
-
Cell Culture and Plating:
-
Culture A549 human lung adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed 5,000 cells per well in a 96-well, black-walled, clear-bottom imaging plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium, with concentrations ranging from 0.1 µM to 200 µM.
-
Add the compound dilutions to the respective wells. Include vehicle control (DMSO, final concentration <0.1%) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Staining:
-
Prepare a staining solution containing:
-
Hoechst 33342 (1 µg/mL) to stain nuclei.
-
Annexin V-FITC (1:200) to identify apoptotic cells.
-
Tetramethylrhodamine, Ethyl Ester (TMRE, 20 nM) to measure mitochondrial membrane potential.
-
-
Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Use a high-content imaging system with the appropriate filter sets for DAPI (Hoechst), FITC (Annexin V), and TRITC (TMRE).
-
Acquire images from at least four fields per well using a 20x objective.
-
-
Image Analysis:
-
Use HCS analysis software to segment and identify individual cells based on the Hoechst nuclear stain.
-
Quantify the following parameters per cell:
-
Cell Count: Total number of nuclei.
-
Apoptosis: Mean fluorescence intensity of Annexin V-FITC in the cell mask.
-
Nuclear Condensation: Nuclear area and intensity from the Hoechst signal.
-
Mitochondrial Health: Mean fluorescence intensity of TMRE within the cytoplasmic region.
-
-
Calculate the IC50 value for cell proliferation and the percentage of apoptotic cells for each concentration.
-
Signaling Pathway and Workflow Diagrams
References
- 1. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. GFP-LC3 High-Content Assay for Screening Autophagy Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical Profiling, Anti-Inflammatory, Anti-Oxidant and In-Silico Approach of Cornus macrophylla Bioss (Bark) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Corynoxine solubility for in vitro assays
Welcome to the technical support center for corynoxine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing a stock solution of this compound due to its high solubility.[1] this compound is also soluble in ethanol and dimethylformamide (DMF), but to a lesser extent than DMSO.[1] It is sparingly soluble in aqueous buffers and water.[1][2]
Q2: What are the reported solubility limits for this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers and whether it is in its hydrochloride salt form. The table below summarizes the available quantitative data.
| Solvent | Solubility (this compound) | Solubility (this compound Hydrochloride) |
| DMSO | ≥ 100 mg/mL (260.10 mM) | ~30 mg/mL[1] |
| 77 mg/mL (200.27 mM) | ||
| 55 mg/mL (143.05 mM)[3] | ||
| DMF | ~30 mg/mL[1] | |
| Ethanol | ~3 mg/mL[1] | |
| Water | < 0.1 mg/mL (insoluble)[2] | Sparingly soluble[1] |
| DMSO:PBS (1:4, pH 7.2) | ~0.25 mg/mL[1] |
Q3: What is the best practice for diluting a this compound stock solution into an aqueous medium for an in vitro assay?
A3: To minimize precipitation, it is crucial to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your pre-warmed aqueous buffer or cell culture medium. It is recommended to keep the final concentration of the organic solvent in the medium low, typically less than 0.1%, to avoid solvent-induced cellular toxicity.[4]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and increase the risk of precipitation.
Q5: Which signaling pathways are known to be modulated by this compound?
A5: this compound has been reported to modulate several signaling pathways. Notably, it is known to be an autophagy enhancer that acts via the Akt/mTOR pathway.[1][5] Additionally, studies have shown its involvement in the PI3K/AKT pathway, leading to the suppression of COX-2 expression.[4] The ERK1/2 phosphorylation pathway has also been identified as a target.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | The aqueous solubility limit of this compound has been exceeded. | - Ensure your final concentration is below the known solubility limit in your specific medium.- Perform a solubility test by preparing a serial dilution of your this compound stock in the assay medium and visually inspecting for precipitation. |
| The concentrated DMSO stock is not dispersing quickly enough. | - Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid mixing. | |
| The temperature difference between the stock solution and the medium is causing precipitation. | - Allow both the stock solution and the aqueous medium to equilibrate to the same temperature (e.g., 37°C) before mixing.[7] | |
| Precipitation observed in the incubator over time | The compound's solubility is affected by changes in temperature or pH within the incubator. | - Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Ensure your medium is adequately buffered for the CO2 concentration in the incubator. |
| This compound is interacting with components of the cell culture medium, such as salts or proteins. | - Test the stability of this compound in your specific medium over the duration of your experiment.- If interactions are suspected, consider using a simpler, serum-free medium for the treatment period if your experimental design allows. | |
| Inconsistent or unexpected experimental results | The actual concentration of soluble this compound is lower than intended due to precipitation. | - Visually inspect your culture wells for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound for each experiment to ensure consistency. |
| The final DMSO concentration is affecting cellular processes. | - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[4]- Keep the final DMSO concentration below 0.1% whenever possible.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound. For example, for 1 mL of a 100 mM solution (Molecular Weight: 384.47 g/mol ), you would need 38.45 mg.
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, you can perform a two-fold serial dilution.
-
Visually inspect each dilution immediately after preparation and at various time points (e.g., 1, 4, and 24 hours) for any signs of precipitation, such as cloudiness, crystals, or sediment.
-
For a more sensitive assessment, a small aliquot can be examined under a microscope for the presence of micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your specific experimental conditions.
-
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS:6877-32-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Autophagy | TargetMol [targetmol.com]
- 4. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimizing Corynoxine Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize corynoxine concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound is highly dependent on the cell type. For cancer cell lines, a dose-dependent effect on viability is often observed. For instance, in pancreatic cancer cell lines like Patu-8988 and Panc-1, treatment with this compound led to a reduction in cell viability in a dose- and time-dependent manner.[1] In lung adenocarcinoma cells, the half-maximal inhibitory concentration (IC50) has been reported to be 101.6 µM for A549, 161.8 µM for SPC-A1, and 189.8 µM for NCI-H1299 cells.[2] Conversely, this compound showed minimal impact on the viability of normal human bronchial epithelial cells (Beas-2B) at concentrations below 200 µM.[2] For neuroprotective effects, a derivative of this compound B, CB6, has been shown to be effective in the 5-40 μM range in N2a neural cells.[3][4] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 µM to 400 µM) to determine the optimal concentration for your specific cell line.
Q2: What is the recommended treatment duration with this compound?
The duration of this compound treatment will vary depending on the experimental goals and cell line. In studies on pancreatic cancer cells, treatments were effective in a time-dependent manner, with experiments conducted at 24 hours.[1] For lung adenocarcinoma cells, a 24-hour treatment was also utilized to assess the impact on cell viability.[2] Neuroprotection studies using a this compound B derivative involved treatment times ranging from 12 to 48 hours.[3] A time-course experiment (e.g., 12, 24, 48, 72 hours) is advisable to determine the most effective treatment duration for your experimental setup.
Q3: I am not observing the expected effect on cell viability. What are some possible reasons?
Several factors could contribute to a lack of effect. Firstly, ensure the this compound is properly dissolved and stored to maintain its bioactivity. Secondly, the concentration range might not be appropriate for your specific cell line; some cells may be less sensitive. Consider increasing the concentration or extending the treatment duration. Thirdly, the cell density at the time of treatment can influence the outcome. Finally, verify the mechanism of action in your cell type, as the response to this compound is pathway-dependent. For example, in pancreatic cancer, its effects are primarily mediated through ROS-p38 signaling, while in lung cancer, the PI3K/AKT pathway is inhibited.[1][2]
Q4: I am observing high levels of toxicity even in my control (untreated) cells. What could be the cause?
High toxicity in control cells is often related to experimental conditions rather than the compound being tested. Potential causes include contamination of cell cultures (mycoplasma or bacterial), poor cell health prior to the experiment, issues with the culture medium or supplements, or procedural errors during the assay (e.g., excessive washing or centrifugation speeds). It is crucial to start with healthy, low-passage number cells and maintain sterile techniques throughout.
Q5: What are the primary signaling pathways affected by this compound that influence cell viability?
This compound's impact on cell viability is mediated through several key signaling pathways. In pancreatic cancer, it induces cytostatic effects and apoptosis primarily through the generation of reactive oxygen species (ROS) and activation of the p38 signaling pathway.[1] In lung adenocarcinoma, this compound suppresses cell proliferation and metastasis by inhibiting the PI3K/AKT pathway and reducing the expression of Cyclooxygenase-2 (COX-2).[2][5] Furthermore, in non-small cell lung cancer, this compound activates PP2A, which in turn inhibits the AKT/mTOR and AKT/GSK3β signaling axes, leading to autophagy and apoptosis.[6] In neuronal cells, this compound and its derivatives have been shown to induce autophagy, a key mechanism for its neuroprotective effects, by modulating the Akt/mTOR and PIK3C3 complex pathways.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate. | - Ensure thorough mixing of cell suspension before seeding.- Mix well after adding this compound to each well.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected morphological changes in cells. | - this compound-induced cellular stress or apoptosis.- Solvent (e.g., DMSO) toxicity at high concentrations. | - Observe cells at different time points to monitor the progression of morphological changes.- Include a solvent control to ensure the observed effects are due to this compound and not the vehicle. |
| Difficulty in dissolving this compound. | - this compound may have limited solubility in aqueous solutions. | - Prepare a stock solution in an appropriate solvent like DMSO.- Gently warm the solution or use sonication to aid dissolution. Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 101.6 | [2] |
| SPC-A1 | Lung Adenocarcinoma | 161.8 | [2] |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 | [2] |
Table 2: Effective Concentrations of this compound and its Derivatives in In Vitro Studies
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | Patu-8988, Panc-1 | Reduced Cell Viability | 25-400 µM | [1] |
| This compound | A549 | Apoptosis Induction | 100 µM | [2] |
| This compound B Derivative (CB6) | N2a | Autophagy Induction | 5-40 µM | [3][4] |
| This compound | PC12 | Neuroprotection | 25 µM | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol provides a general framework for assessing cell viability upon this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.[8]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells.
Signaling Pathways and Workflows
Caption: General workflow for optimizing this compound concentration.
Caption: this compound's effect on pancreatic cancer cell viability.
Caption: this compound's inhibition of PI3K/AKT in lung cancer.
Caption: this compound-induced autophagy and neuroprotection.
References
- 1. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in Corynoxine Experiments
Welcome to the technical support center for researchers utilizing Corynoxine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
I. Cell Viability and Proliferation Assays (CCK-8, MTT)
Question 1: My IC50 values for this compound are inconsistent across experiments, even in the same cell line. What are the potential causes?
Answer: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Compound Stability and Handling:
-
Stock Solution: Ensure your this compound stock solution is properly prepared and stored. It is soluble in DMSO and should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh working solutions in your cell culture medium for each experiment. This compound, like many small molecules, can degrade in aqueous solutions at 37°C over time.
-
-
Experimental Conditions:
-
Cell Density: The initial cell seeding density can significantly impact results. Use a consistent, optimized cell number for each experiment. High cell density can lead to nutrient depletion and changes in cell metabolism, affecting drug sensitivity.
-
Culture Medium: Variations in media formulation, serum percentage, and even the lot number of serum can influence cell growth and drug response. Maintain consistency in your culture conditions.
-
Incubation Time: The duration of drug exposure will directly affect the IC50 value. Ensure the incubation time is consistent across all experiments.
-
-
Assay Protocol:
-
Reagent Addition: Ensure thorough mixing of the CCK-8 or MTT reagent in each well without introducing bubbles, which can interfere with absorbance readings.
-
Data Analysis: Use a consistent method for calculating IC50 values. Different software and curve-fitting algorithms can produce slightly different results.
-
Question 2: I am observing low or no cytotoxic effect of this compound at expected concentrations.
Answer: If this compound is not exhibiting the expected cytotoxicity, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity and purity via analytical methods.
-
Solubility Issues: When diluting the DMSO stock solution into aqueous cell culture media, this compound may precipitate. Ensure the compound is fully dissolved in the final working solution. Gentle warming to 37°C or brief sonication of the diluted solution can aid in dissolution. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's effects. The reported IC50 values for this compound in lung adenocarcinoma cell lines range from approximately 101.6 µM to 189.8 µM.[1]
-
Assay Sensitivity: Ensure your cell viability assay has the sensitivity to detect the expected changes. Optimize cell number and incubation time for your specific cell line.
II. Western Blotting
Question 3: I am having trouble detecting a consistent decrease in phosphorylated AKT (p-AKT) after this compound treatment.
Answer: Detecting changes in protein phosphorylation can be challenging. Here are some troubleshooting steps:
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins. Keep samples on ice at all times during preparation.
-
Time Course and Dose-Response: The effect of this compound on p-AKT is likely time- and dose-dependent. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) and a dose-response experiment (e.g., 0, 25, 50, 100 µM) to identify the optimal conditions for observing the desired effect.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody for p-AKT. It is also crucial to run a control for total AKT to confirm that the changes are in the phosphorylation status and not the total protein level.
-
Blocking Buffer: When probing for phosphoproteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can increase background noise.
-
Positive Control: Include a positive control where the PI3K/AKT pathway is known to be activated to ensure your assay is working correctly.
Question 4: I am seeing inconsistent results for autophagy markers like LC3-II and p62.
Answer: Autophagy is a dynamic process, and its assessment can be complex. Inconsistent results can arise from several factors:
-
Autophagic Flux: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is essential to perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor like chloroquine or bafilomycin A1. A further increase in LC3-II levels in the presence of the inhibitor would confirm an increase in autophagic flux.
-
Time-Dependent Effects: The levels of autophagy markers can change over time. It is recommended to perform a time-course experiment to capture the peak of the autophagic response.
-
Cellular Context: The induction of autophagy can be cell-type specific and influenced by the cellular environment and stress levels. Ensure consistent cell culture conditions.
-
p62 Levels: p62/SQSTM1 is a protein that is degraded by autophagy. Therefore, a decrease in p62 levels is often indicative of autophagy induction. However, changes in p62 can also be regulated at the transcriptional level, so it is best to assess it in conjunction with LC3-II.
Question 5: I am not observing the expected changes in ERK1/2 phosphorylation.
Answer: Similar to p-AKT, detecting changes in p-ERK1/2 requires careful optimization.
-
Rapid and Transient Signaling: ERK1/2 phosphorylation can be a rapid and transient event. A detailed time-course experiment with early time points (e.g., 0, 5, 15, 30, 60 minutes) is crucial.
-
Serum Starvation: To reduce basal levels of p-ERK1/2, it is often necessary to serum-starve the cells for several hours before treatment with this compound.
-
Use of Inhibitors: As a control, you can use a known MEK inhibitor (e.g., PD98059 or U0126) to confirm the specificity of the p-ERK1/2 signal.
-
Cell Confluency: Growing cells to confluence can lower the background of ERK1/2 phosphorylation and synchronize their response.[2]
III. Cell Migration and Invasion Assays
Question 6: The results of my wound healing (scratch) assay are not reproducible.
Answer: Reproducibility in wound healing assays can be improved by standardizing the following:
-
Scratch Creation: Use a consistent tool (e.g., a p200 pipette tip) to create a uniform scratch width. Automated scratch devices can also improve consistency.
-
Cell Monolayer Confluency: Ensure a consistent and high level of cell confluency (90-100%) before making the scratch.
-
Imaging: Capture images at the exact same position at each time point. Marking the plate can be helpful.
-
Analysis: Use image analysis software to quantify the wound area to avoid subjective measurements.
Question 7: I am seeing very few cells migrating through the membrane in my Transwell invasion assay.
Answer: Low cell invasion can be due to several factors:
-
Pore Size: Ensure the pore size of the Transwell membrane is appropriate for your cell type.
-
Matrigel Coating: The thickness and uniformity of the Matrigel (or other extracellular matrix) coating are critical. An overly thick layer can prevent cell invasion.
-
Chemoattractant: Verify that the chemoattractant (e.g., serum) in the lower chamber is at an optimal concentration to induce migration.
-
Incubation Time: The incubation time may need to be optimized. Some cell lines may require longer incubation periods (e.g., 48 hours) to invade.
-
Cell Viability: Ensure that the concentration of this compound used is not overly cytotoxic, as this will reduce the number of viable cells available to migrate.
Data Presentation
Table 1: IC50 Values of this compound in Human Lung Adenocarcinoma Cell Lines
| Cell Line | IC50 (µM) after 24h Treatment | Reference |
| A549 | 101.6 | [1] |
| NCI-H1299 | 189.8 | [1] |
| SPC-A1 | 161.8 | [1] |
Data from CCK-8 assay.
Table 2: Qualitative Dose-Dependent Effects of this compound on Key Proteins in A549 Cells
| Protein Target | Effect of Increasing this compound Concentration | Experimental Context | Reference |
| p-AKT | Decrease | Lung Adenocarcinoma | [1] |
| PI3K p110δ | Decrease | Lung Adenocarcinoma | [1] |
| COX-2 | Decrease | Lung Adenocarcinoma | [1] |
| Bax | Increase | Lung Adenocarcinoma | [1] |
| Bcl-2 | Decrease | Lung Adenocarcinoma | [1] |
| E-cadherin | Increase | Lung Adenocarcinoma | [1] |
| Vimentin | Decrease | Lung Adenocarcinoma | [1] |
Effects were observed via Western blotting after 24 hours of treatment.
Table 3: Qualitative Effects of this compound on Autophagy Markers
| Protein Target | Effect of this compound Treatment | Experimental Context | Reference |
| p-mTOR | Decrease | Neuroblastoma Cells | [3] |
| LC3-II | Increase | Neuroblastoma Cells, In vivo models | [3][4] |
| p62 | Decrease | In vivo models | [4] |
Effects observed in neuronal cell lines and in vivo models of Parkinson's disease.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for PI3K/AKT Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, and other targets of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point and calculate the percentage of wound closure.
Transwell Invasion Assay
-
Insert Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated insert.
-
Treatment: Add this compound or vehicle control to the medium in the upper chamber.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of invading cells in several random fields.
Visualizations
Caption: this compound's inhibition of the PI3K/AKT/COX-2 pathway.
Caption: this compound's induction of autophagy via the Akt/mTOR pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
Preventing Corynoxine degradation in experimental solutions
Welcome to the Technical Support Center for Corynoxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus. In research, it is primarily investigated for its neuroprotective properties and its role as a natural autophagy enhancer. It has been shown to promote the clearance of alpha-synuclein via the Akt/mTOR signaling pathway, making it a compound of interest in studies related to neurodegenerative diseases like Parkinson's disease.
Q2: What are the main factors that contribute to this compound degradation in experimental solutions?
The stability of this compound in solution can be compromised by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of its ester group.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to ultraviolet (UV) light may induce photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products.
-
Enzymatic Degradation: In cell culture, metabolic enzymes from cells or serum in the media can break down this compound.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.84 mg of this compound (Molecular Weight: 384.47 g/mol ) in 1 mL of sterile DMSO. Aliquot the stock solution into small, single-use volumes in amber-colored vials to minimize freeze-thaw cycles and protect from light.
Q4: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and use within 24 hours.
Q5: How can I monitor the stability of this compound in my experimental setup?
The most reliable method to monitor this compound stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the concentration of the intact parent compound over time. A significant decrease in the concentration of this compound indicates degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or weaker-than-expected biological effects in cell-based assays.
-
Question: I am not observing the expected level of autophagy induction or inhibition of the Akt/mTOR pathway in my cell culture experiments. What could be the cause?
-
Answer: This issue is often linked to the degradation of this compound in the cell culture medium. The standard incubation conditions for cell culture (37°C, neutral pH) can promote the degradation of the compound over time, reducing its effective concentration.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before adding it to your cells.
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times. For longer-term experiments (over 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Conduct a Stability Test: Perform a stability study by incubating this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂) for different durations (e.g., 0, 2, 6, 12, 24 hours). Analyze the concentration of this compound at each time point using HPLC or LC-MS to determine its degradation rate.
-
Protect from Light: Ensure that your cell culture plates and solutions containing this compound are protected from direct light exposure by using amber-colored tubes and wrapping plates in foil.
-
-
Problem 2: High variability between experimental replicates.
-
Question: I am seeing significant differences in my results between identical experimental setups. Why is this happening?
-
Answer: High variability can be a result of inconsistent this compound concentration due to degradation or precipitation.
-
Solution:
-
Ensure Complete Solubilization: When preparing your working solution, ensure that the DMSO stock of this compound is fully dissolved in the aqueous medium. Inadequate mixing can lead to a non-homogenous solution and precipitation.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced cell toxicity and to ensure this compound remains in solution.
-
Standardize Preparation and Handling: Follow a consistent protocol for preparing and adding this compound to your experiments to minimize variability.
-
-
Problem 3: Suspected degradation of this compound during sample analysis.
-
Question: How can I be sure that the degradation of this compound is not occurring after I have collected my samples for analysis?
-
Answer: Improper sample handling and storage post-collection can lead to further degradation.
-
Solution:
-
Immediate Processing or Freezing: Analyze your samples immediately after collection. If immediate analysis is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C to halt any further degradation.
-
Use of Quenching Agents: For some analyses, it may be appropriate to add a quenching agent to stop any ongoing reactions at the time of sample collection. The choice of quenching agent will depend on your specific analytical method.
-
Validate Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is validated for stability, demonstrating that no significant degradation occurs during the analytical process itself.
-
-
This compound Stability Data
Disclaimer: Direct, comprehensive public data on the degradation kinetics of this compound under various experimental conditions is limited. The following tables provide an estimated stability profile based on available information for structurally related alkaloids and general principles of chemical stability. This data should be used as a guideline, and it is highly recommended to perform specific stability studies for your experimental setup.
Table 1: Estimated Stability of this compound in Aqueous Solution at Different pH and Temperatures (24-hour incubation)
| Temperature | pH 4.0 (Acidic) | pH 7.4 (Neutral) | pH 9.0 (Alkaline) |
| 4°C | >95% Remaining | >90% Remaining | ~85-90% Remaining |
| 25°C (Room Temp) | ~90-95% Remaining | ~80-85% Remaining | ~70-80% Remaining |
| 37°C | ~80-85% Remaining | ~60-70% Remaining | ~50-60% Remaining |
Table 2: Factors Influencing this compound Degradation and Mitigation Strategies
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Less stable at neutral to alkaline pH. | Maintain a slightly acidic pH (if compatible with the experiment) or prepare fresh solutions for each use in neutral/alkaline media. |
| Temperature | Degradation increases with temperature. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. Minimize time at 37°C. |
| Light | Potential for photodegradation. | Use amber-colored vials for storage and preparation. Protect experimental setups from direct light. |
| Oxygen | Susceptible to oxidation. | Degas aqueous buffers. Prepare solutions with deoxygenated solvents if oxidation is a major concern. |
| Enzymes (in cell culture) | Can be metabolized by cellular enzymes. | Use serum-free media if possible for the duration of the treatment. Replenish this compound-containing media for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare 10 mM DMSO Stock Solution: a. Aseptically weigh 3.84 mg of this compound powder. b. Transfer the powder to a sterile, amber-colored microcentrifuge tube. c. Add 1 mL of sterile DMSO. d. Vortex thoroughly until the this compound is completely dissolved. e. Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Prepare Working Solution (Example: 10 µM in 10 mL of cell culture medium): a. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile 15 mL conical tube, add 10 mL of pre-warmed complete cell culture medium. c. Add 10 µL of the 10 mM this compound stock solution to the 10 mL of medium. d. Mix immediately and thoroughly by gentle inversion or pipetting. The final DMSO concentration will be 0.1%. e. Use this working solution immediately for treating your cells.
Protocol 2: Western Blot Analysis of Akt/mTOR Pathway Activation
Materials:
-
Cells cultured in appropriate plates
-
This compound working solution
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified time.
-
Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF membrane. b. Block the membrane in blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Add ECL substrate to the membrane and image the blot using a chemiluminescence detection system. b. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Technical Support Center: Investigating and Mitigating Off-Target Effects of Corynoxine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Corynoxine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a natural autophagy enhancer. Its primary mechanism involves the inhibition of the Akt/mTOR signaling pathway.[1][2] This inhibition leads to the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of lysosomal biogenesis and autophagy.[3] The ultimate downstream effect is the enhanced clearance of protein aggregates, such as alpha-synuclein, which is particularly relevant in neurodegenerative disease models like Parkinson's disease.[1][2][4]
Q2: Are there any known off-target effects of this compound?
A2: While comprehensive off-target profiling of this compound is not extensively published, some studies suggest potential effects beyond the Akt/mTOR-autophagy axis. These include modulation of the PI3K/AKT/COX-2 pathway in lung adenocarcinoma cells, which could imply anti-inflammatory or anti-cancer activities.[5] Additionally, its traditional use and broader pharmacological screenings of related alkaloids suggest possible anti-inflammatory, analgesic, antihypertensive, and sedative properties, though the direct molecular targets for these effects are not well-defined.
Q3: My cells are showing a phenotype inconsistent with autophagy induction after this compound treatment. What could be the cause?
A3: An unexpected phenotype could be due to off-target effects. It is crucial to verify that the observed cellular response is a direct result of the intended on-target activity. Consider the following possibilities:
-
Activation of parallel signaling pathways: this compound might be interacting with other kinases or signaling proteins.
-
Cell-type specific responses: The expression levels of on- and off-target proteins can vary significantly between different cell lines, leading to diverse phenotypic outcomes.
-
Compound purity and stability: Ensure the purity of your this compound stock and its stability under your experimental conditions.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: A multi-pronged approach is recommended:
-
Use orthogonal controls: Employ a structurally unrelated inhibitor of the Akt/mTOR pathway or an autophagy inducer with a different mechanism of action (e.g., rapamycin). If the phenotype is not replicated, it suggests a potential off-target effect of this compound.
-
Rescue experiments: Overexpress a constitutively active form of Akt or mTOR. If this fails to rescue the phenotype induced by this compound, it points towards the involvement of other targets.
-
Dose-response analysis: Compare the concentration of this compound required to engage the target (e.g., inhibit Akt phosphorylation) with the concentration that produces the off-target phenotype. A significant discrepancy in potency may indicate an off-target effect.
-
Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target (e.g., Akt, mTOR). If this compound still produces the phenotype in these cells, it is likely an off-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Toxicity | Off-target effects on essential cellular processes. | - Perform a dose-response curve to determine the IC50 value in your cell line and compare it to concentrations required for autophagy induction. - Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). - Use a cell line that does not express the primary target to see if toxicity persists. |
| High Variability in Experimental Results | Off-target effects influencing multiple pathways, leading to inconsistent outcomes. | - Standardize cell culture conditions, including passage number and confluency. - Perform a kinome-wide screen to identify potential off-target kinases that might be contributing to signaling variability. - Use a more defined, serum-free media if possible to reduce variability from serum components. |
| Observed Phenotype Does Not Correlate with Autophagy Induction | This compound is engaging an alternative, off-target pathway that is dominant in your experimental system. | - Perform a phenotypic screen to compare the cellular fingerprint of this compound with a library of compounds with known mechanisms of action. - Utilize proteome-wide target identification methods like CETSA or Affinity Purification-Mass Spectrometry to identify novel binding partners. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | N2a, SH-SY5Y | Western Blot | 6.25-25 µM | Dose-dependent increase in LC3-II expression | [2] |
| This compound | Inducible PC12 | Western Blot | 25 µM | Promotes degradation of wild-type and A53T α-synuclein | [2] |
| This compound | N2a | Western Blot | 25 µM | Reduction in phospho-Akt, phospho-mTOR, and phospho-p70 S6 Kinase | [2] |
| This compound | A549 (Lung Cancer) | MTT Assay | ~100 µM | IC50 for cell viability | [5] |
| This compound B Derivative (CB6) | N2a | Autophagy Flux Assay | 5-40 µM | Dose-dependent acceleration of autophagy flux | [6][7] |
Experimental Protocols
Protocol: Proteome-Wide Off-Target Identification using Cellular Thermal Shift Assay (CETSA)
This protocol allows for the identification of direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., SH-SY5Y) to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels in the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
Protocol: Kinome-Wide Off-Target Profiling using Kinome Scanning
This protocol is designed to identify potential kinase off-targets of this compound using a competitive binding assay.
Methodology:
-
Compound Submission:
-
Submit a sample of this compound at a specified concentration to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan®).
-
-
Competitive Binding Assay:
-
The service will perform a high-throughput screen where this compound competes with a known, immobilized ligand for binding to a large panel of kinases (typically >400).
-
-
Data Analysis:
-
The binding of each kinase to the immobilized ligand is measured in the presence of this compound.
-
Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of this compound to the kinase.
-
Hits are identified as kinases that show significant inhibition of binding to the immobilized ligand.
-
-
Follow-up Validation:
-
Validate the identified off-target kinases using in-house enzymatic assays or cell-based assays to confirm the functional consequence of this compound binding.
-
Protocol: Identification of Off-Target Proteins by Affinity Purification-Mass Spectrometry (AP-MS)
This protocol aims to identify proteins that bind to this compound by using an immobilized form of the compound to "pull down" its binding partners from a cell lysate.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads). A control bead set with no immobilized compound should also be prepared.
-
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cells of interest, ensuring to use a lysis buffer that does not disrupt protein-protein interactions and contains protease inhibitors.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a high salt buffer, a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the this compound-conjugated beads by mass spectrometry (e.g., LC-MS/MS).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 5. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Corynoxine Dosing Schedules in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosing schedule of Corynoxine in mice. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: Based on published studies, a common starting dose for oral administration of this compound in mice ranges from 5 mg/kg to 30 mg/kg, administered once daily.[1][2] The optimal dose will depend on the specific research question and the mouse model being used.
Q2: What is the recommended route of administration for this compound in mice?
A2: The most frequently reported route of administration for this compound in mice is oral gavage.[1][2][3] Intraperitoneal (i.p.) injection has also been used. The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q3: What vehicle should be used to prepare this compound for administration?
A3: A commonly used vehicle for preparing this compound for oral gavage in mice is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile saline or distilled water.[1][4] For some applications, this compound has also been dissolved in normal saline.[2]
Q4: Is there any information on the pharmacokinetics of this compound in mice?
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to be an autophagy enhancer that acts via the PI3K/AKT/mTOR signaling pathway.[1] It promotes the clearance of alpha-synuclein and exhibits neuroprotective effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | This compound may have limited solubility in aqueous solutions. The concentration may be too high for the chosen vehicle. | - Ensure the 0.5% CMC-Na solution is properly prepared and fully dissolved before adding this compound. Gentle heating and stirring can aid in the dissolution of CMC-Na.[4] - Prepare the this compound suspension fresh before each administration. - If precipitation persists, consider using a co-solvent system, such as a small percentage of DMSO, with the final concentration of DMSO kept low (typically <5-10%) to minimize toxicity. Always perform a vehicle-only control group in your experiment. |
| Difficulty with oral gavage administration | Improper restraint technique. Incorrect gavage needle size or length. Animal stress and resistance. | - Ensure proper training in animal restraint and oral gavage techniques. - Select the appropriate gavage needle size based on the mouse's weight and age. - To reduce friction and ease passage, the tip of the gavage needle can be moistened with sterile water or the vehicle.[6] - If the animal shows signs of distress (e.g., gasping), immediately stop the procedure.[6] |
| Inconsistent results between animals | Inaccurate dosing due to improper suspension mixing. Variability in gavage technique. | - Ensure the this compound suspension is homogenous by vortexing or stirring thoroughly before drawing each dose. - Standardize the gavage procedure across all animals and experimenters. - Ensure accurate calculation of the dose volume based on the most recent body weight of each mouse. |
| No observable effect at the chosen dose | The dose may be too low for the specific mouse model or disease phenotype. Poor bioavailability via the chosen administration route. | - Consider a dose-escalation study to determine the optimal effective dose. - If using oral administration, ensure the compound is being absorbed. While direct bioavailability data in mice is limited, factors such as first-pass metabolism can influence efficacy. - If feasible, consider an alternative route of administration, such as intraperitoneal injection, which may offer higher bioavailability. |
Experimental Protocols
Preparation of 0.5% CMC-Na Vehicle
A frequently used vehicle for oral administration of this compound is a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na).
Materials:
-
Sodium carboxymethylcellulose (CMC-Na)
-
Sterile, distilled water or 0.9% saline
-
Stir plate and magnetic stir bar
-
Sterile container
Procedure:
-
Weigh out 0.5 g of CMC-Na for every 100 mL of final solution volume.
-
Heat the sterile water or saline to approximately 50-65°C. This will aid in the dissolution of the CMC-Na.[4]
-
While stirring the heated water/saline on a stir plate, slowly sprinkle in the CMC-Na powder to prevent clumping.
-
Continue to stir the solution until the CMC-Na is completely dissolved and the solution is clear. This may take several hours.[4]
-
Allow the solution to cool to room temperature before use.
-
Store the prepared vehicle in a sterile container at 4°C. It is recommended to prepare this solution fresh, though it can be stored for a short period.
Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared 0.5% CMC-Na vehicle
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Calculate the total amount of this compound required for the study based on the dose, number of animals, and dosing volume.
-
Weigh the appropriate amount of this compound powder.
-
In a suitable sterile tube, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration by vortexing immediately prior to drawing the dose into the syringe.
Quantitative Data Summary
The following table summarizes the dosing schedules for this compound that have been reported in various in vivo mouse studies. Note the lack of specific pharmacokinetic parameters for mice.
| Parameter | Value | Species | Administration Route | Vehicle | Source |
| Therapeutic Dose Range | 5 - 30 mg/kg/day | Mouse | Oral Gavage | 0.5% CMC-Na | [1][2] |
| Therapeutic Dose Range | 2.5 - 5 mg/kg/day | Rat | Oral Gavage | Normal Saline | [2] |
| LD50 (of isomer rhynchophylline) | 105 mg/kg | Mouse | Intravenous (IV) | Not Specified | [2] |
Visualizations
Experimental Workflow for Optimizing this compound Dosing
Caption: Workflow for this compound Dosing Optimization in Mice.
This compound's Signaling Pathway
Caption: this compound's Mechanism via the PI3K/AKT/mTOR Pathway.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Corynoxine in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Corynoxine, particularly concerning decreased efficacy or suspected resistance in cancer cell lines.
Troubleshooting Guides
This section offers solutions to common problems observed during the experimental use of this compound.
Problem 1: Reduced or No Cytotoxic Effect of this compound on Cancer Cells
If you observe a diminished cytotoxic or anti-proliferative effect of this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Suggested Troubleshooting Steps |
| Cell Line-Specific Insensitivity | Verify the reported sensitivity of your cancer cell line to this compound by consulting literature. If no data is available, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). It's possible the cell line is intrinsically resistant. |
| Drug Inactivation or Degradation | Ensure proper storage of this compound solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment from a stock solution. Avoid repeated freeze-thaw cycles. |
| Suboptimal Experimental Conditions | Optimize cell seeding density and treatment duration. A confluent monolayer or overly dense suspension can sometimes exhibit reduced drug sensitivity. |
| Development of Acquired Resistance | If you are using a cell line that was previously sensitive to this compound, it may have developed resistance. This can be investigated by comparing the IC50 value of the current cell line with that of the parental, sensitive cell line. |
Problem 2: Investigating Potential Mechanisms of this compound Resistance
Should you suspect acquired resistance, the following table outlines potential molecular mechanisms and corresponding investigational strategies.
| Potential Resistance Mechanism | Experimental Approach to Investigate | Expected Outcome if Mechanism is Active |
| Upregulation of PI3K/AKT Pathway Components or Activation of Parallel Pathways (e.g., MAPK/ERK) | Perform Western blot analysis to assess the phosphorylation status and total protein levels of key signaling molecules such as AKT, p-AKT, ERK, and p-ERK. | Increased phosphorylation of AKT or ERK in the presence of this compound, suggesting pathway reactivation or bypass. |
| Enhanced Antioxidant Response (for ROS-mediated effects) | Measure intracellular Reactive Oxygen Species (ROS) levels using fluorescent probes like DCFDA. Assess the expression of antioxidant proteins (e.g., Nrf2, HO-1) via Western blot or qPCR. | Lower intracellular ROS levels and/or increased expression of antioxidant proteins in resistant cells compared to sensitive cells upon this compound treatment. |
| Increased Drug Efflux via ABC Transporters | Use a commercially available assay to measure the activity of ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2). Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-gp). | Increased intracellular accumulation of a fluorescent substrate in resistant cells when treated with an ABC transporter inhibitor. Re-sensitization of resistant cells to this compound in the presence of an ABC transporter inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to decreased cell proliferation, migration, and invasion, and can induce apoptosis (programmed cell death).[1] In some cancer types, such as pancreatic cancer, this compound can also induce cell death through the generation of Reactive Oxygen Species (ROS) and activation of the p38 signaling pathway.[2][3]
Q2: My cancer cell line shows a high IC50 value for this compound. What does this mean?
A2: A high IC50 value indicates that a higher concentration of this compound is required to inhibit 50% of the cell population's growth. This could suggest that your cell line has intrinsic resistance to this compound. Different cancer cell lines can have varying sensitivities. For example, in one study, the A549 lung cancer cell line (IC50: 101.6 µM) was more sensitive than NCI-H1299 (IC50: 189.8 µM) and SPC-A1 (IC50: 161.8 µM) cells.[1]
Q3: How can I determine if my cells are developing resistance to this compound over time?
A3: To monitor for acquired resistance, you should periodically determine the IC50 of this compound on your cell line. A significant increase in the IC50 value over several passages of continuous exposure to the drug is a strong indicator of developing resistance.
Q4: Are there any known synergistic drug combinations with this compound?
A4: While specific studies on synergistic combinations with this compound are emerging, targeting parallel survival pathways is a common strategy to overcome drug resistance. For instance, if you observe activation of the MAPK/ERK pathway as a resistance mechanism to this compound (which targets PI3K/AKT), a combination with an ERK inhibitor could be a rational approach to explore.
Q5: Can overexpression of drug efflux pumps contribute to this compound resistance?
A5: Yes, this is a plausible mechanism. This compound is a natural product, and many natural product-based drugs are substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).[4][5][6] Overexpression of these transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and thus its efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 101.6 | [1] |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 | [1] |
| SPC-A1 | Lung Adenocarcinoma | 161.8 | [1] |
| Panc-1 | Pancreatic Cancer | Dose- and time-dependent reduction in viability | [2] |
| Patu-8988 | Pancreatic Cancer | Dose- and time-dependent reduction in viability | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Protein Expression Analysis by Western Blotting
This protocol is used to assess the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold 1X PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Diagram 1: this compound's Known Signaling Pathways in Cancer Cells
Caption: this compound's anti-cancer signaling pathways.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting this compound resistance.
Diagram 3: Logical Relationships in Apoptosis Detection
Caption: Interpreting Annexin V and PI staining results.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Natural Product as Substrates of ABC Transporters: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Validating antibody specificity for Corynoxine pathway analysis
Welcome to the Technical Support Center for Antibody Validation in Corynoxine Pathway Analysis. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to assist researchers in obtaining reliable and reproducible results.
Introduction to this compound and its Cellular Effects
This compound is a bioactive oxindole alkaloid primarily isolated from the plant Uncaria rhynchophylla.[1] It is not associated with a single, eponymous pathway but is known to modulate several critical cellular signaling cascades. Research has primarily focused on its role as a neuroprotective agent and a potential therapeutic for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for certain cancers.[1][2][3][4]
Key pathways influenced by this compound include:
-
Autophagy Induction: this compound is recognized as a natural autophagy enhancer.[1][5][6] It promotes the clearance of protein aggregates, such as α-synuclein, by inducing autophagy through the inhibition of the Akt/mTOR signaling pathway.[1][5][7] This involves reducing the phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[5]
-
Apoptosis Regulation: In cancer cell lines, this compound has been shown to suppress proliferation and induce apoptosis.[3][4] This is achieved by inhibiting the PI3K/AKT pathway, which leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]
-
Neuroinflammation Reduction: Studies in animal models of Parkinson's disease indicate that this compound can diminish neuroinflammation, contributing to its neuroprotective effects.[1]
Given these mechanisms, validating the specificity of antibodies against key proteins in these pathways (e.g., Akt, mTOR, LC3, p62, Bax, Bcl-2) is paramount for accurate analysis of this compound's effects.
Visualizing the this compound-Modulated Autophagy Pathway
The following diagram illustrates the mechanism by which this compound induces autophagy through the Akt/mTOR signaling pathway.
Caption: this compound induces autophagy by inhibiting the Akt/mTOR pathway.
Frequently Asked Questions (FAQs)
Q1: Why is antibody validation so critical for studying signaling pathways?
Q2: What are the essential first steps for validating a new antibody in the lab?
A: The first and most crucial step is to confirm the antibody's specificity, typically using Western Blotting (WB).[8] A good validation strategy involves:
-
Western Blot Analysis: Use cell lysates or tissues known to express the target protein (positive control) and others that do not (negative control). A specific antibody should detect a single band at the correct molecular weight for the target protein.[8] The presence of multiple bands may indicate non-specific binding, protein isoforms, or degradation products and requires further investigation.[8]
-
Knockout/Knockdown Validation: The gold standard for validation is to use cells or tissues where the target gene has been knocked out (KO) or knocked down (e.g., via siRNA). The antibody should show a signal in the wild-type/control sample and no (or a significantly reduced) signal in the KO/knockdown sample.[9][10]
-
Application-Specific Validation: An antibody that works for Western Blotting is not guaranteed to work for other applications like immunofluorescence (IF) or immunoprecipitation (IP).[8][9] Each application must be validated independently.
Q3: Which antibodies are most important for analyzing this compound's effect on autophagy?
A: To study this compound-induced autophagy, you should focus on antibodies targeting key proteins in the Akt/mTOR pathway and markers of autophagic flux.
-
Pathway Proteins:
-
Autophagy Markers:
-
LC3B: During autophagy, LC3-I is converted to LC3-II, which localizes to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[1]
-
p62/SQSTM1: This protein is a substrate of autophagy and is degraded in the process. A decrease in p62 levels suggests increased autophagic flux.[1]
-
Troubleshooting Guide: Western Blotting
Western Blotting is the most common technique for assessing antibody specificity and changes in protein expression.
Experimental Workflow: Western Blotting
Caption: Standard experimental workflow for Western Blotting.
Troubleshooting Common WB Issues
| Problem | Possible Cause | Recommended Solution |
| No Signal / Faint Bands | Insufficient protein loaded. | Increase the amount of protein loaded onto the gel (20-40 µg is standard).[11] |
| Primary antibody concentration is too low. | Optimize the antibody concentration by performing a titration. Increase the concentration 2-4 fold.[11][12] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use anti-rabbit secondary for a rabbit primary).[12] | |
| Poor protein transfer. | Verify transfer efficiency with a prestained marker or Ponceau S stain. For high MW proteins, increase transfer time.[13] | |
| Sodium azide in buffer. | Sodium azide inhibits the HRP enzyme used for detection. Ensure all buffers are azide-free.[11][14] | |
| High Background | Primary antibody concentration is too high. | Decrease the antibody concentration.[13][14] |
| Insufficient blocking. | Increase blocking time (1-2 hours at RT) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[14] | |
| Inadequate washing. | Increase the number and/or duration of wash steps after antibody incubations.[13] | |
| Non-Specific Bands | Primary antibody is not specific. | Use an affinity-purified antibody. Validate with a knockout/knockdown sample if possible.[15] |
| Protein degradation. | Prepare fresh lysates and always include protease and phosphatase inhibitors.[12][15] | |
| Too much protein loaded. | Reduce the amount of protein loaded to minimize non-specific interactions.[15] |
Quantitative Data Example: Primary Antibody Titration
To determine the optimal dilution for a new anti-mTOR antibody, a dot blot or Western blot with serial dilutions is recommended.
| Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Comments |
| 1:250 | 9500 | 4500 | 2.1 | High background, potential non-specific bands. |
| 1:500 | 8200 | 2100 | 3.9 | Strong signal, but background is still present. |
| 1:1000 | 6500 | 800 | 8.1 | Optimal: Strong signal, low background. |
| 1:2000 | 3100 | 550 | 5.6 | Signal is weaker. |
| 1:5000 | 1200 | 500 | 2.4 | Signal is too weak for reliable detection. |
Troubleshooting Guide: Immunofluorescence (IF)
IF is used to visualize the subcellular localization of a target protein. For this compound studies, it is useful for observing the formation of LC3B puncta, a key indicator of autophagosome formation.
Experimental Workflow: Immunofluorescence
Caption: Standard experimental workflow for Immunofluorescence.
Troubleshooting Common IF Issues
| Problem | Possible Cause | Recommended Solution |
| No Signal / Weak Signal | Primary antibody not suitable for IF. | Check the antibody datasheet to ensure it has been validated for IF.[9] |
| Incorrect fixation/permeabilization. | The fixation method can mask epitopes. Try different methods (e.g., methanol fixation vs. PFA). Optimize permeabilization time and detergent concentration.[10] | |
| Low protein expression. | Use a positive control cell line known to express the target protein at high levels.[10] | |
| High Background | Non-specific binding of antibodies. | Use an isotype control to assess non-specific signal. Increase blocking time and include serum from the secondary antibody host species in the blocking buffer. |
| Autofluorescence of cells/tissue. | Use a shorter wavelength fluorophore or treat the sample with a quenching agent like sodium borohydride. | |
| Secondary antibody is cross-reacting. | Use highly cross-adsorbed secondary antibodies.[14] | |
| Incorrect Staining Pattern | Antibody is not specific. | Validate the antibody with Western blot and knockout/knockdown controls. Compare your staining pattern to published literature. |
| Fixation artifact. | Over-fixation can cause proteins to redistribute. Optimize fixation time and temperature. |
Troubleshooting Guide: Immunoprecipitation (IP)
IP is used to isolate a protein of interest from a complex mixture, often to study protein-protein interactions (Co-IP) or enzymatic activity.
Troubleshooting Logic: Failed Immunoprecipitation
Caption: A decision tree for troubleshooting failed IP experiments.
Troubleshooting Common IP Issues
| Problem | Possible Cause | Recommended Solution |
| No/Low Yield of Target Protein | Lysis buffer is too harsh. | For Co-IP, use a milder, non-ionic detergent buffer (e.g., Triton X-100 based) instead of RIPA to preserve interactions.[16] |
| Antibody cannot bind the native protein. | Not all antibodies that work in WB will work in IP. Use an antibody specifically validated for IP. Polyclonal antibodies often perform better than monoclonals.[15][17] | |
| Insufficient antibody or beads. | Titrate the amount of antibody and beads to find the optimal ratio for your amount of lysate. | |
| High Background / Non-specific Binding | Insufficient washing. | Increase the number of washes. Ensure wash buffer composition is stringent enough to remove non-specific binders but not the target.[15] |
| Proteins binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. This removes proteins that non-specifically bind to the beads.[15][16] | |
| Too much antibody used. | Using excessive antibody can lead to non-specific binding. Reduce the amount of antibody.[15] | |
| Heavy/Light Chains Obscure Bands | Antibody chains are eluted with the target. | Use an IP/WB antibody that is specific for native (non-reduced) IgG, or use light-chain specific secondary antibodies for the subsequent Western blot.[16] Cross-linking the antibody to the beads can also prevent co-elution.[18] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
-
Cell Lysis: Treat cells with this compound or vehicle control. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-Akt (Ser473) antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat step 8.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody for total Akt.
Protocol 2: Immunofluorescence for LC3B Puncta
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere overnight.
-
Treatment: Treat cells with this compound or vehicle. A positive control (e.g., rapamycin or starvation) should be included.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[19]
-
Washing: Wash 3 times with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes.[19]
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[19]
-
Washing: Wash 3 times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light.[19]
-
Counterstaining: Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
-
Mounting: Wash coverslips a final time with PBST and mount onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope. Quantify the number of LC3B puncta per cell.
References
- 1. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 2. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | TargetMol [targetmol.com]
- 8. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opinion: scientists need to demand better antibody validation | The Neuro - McGill University [mcgill.ca]
- 10. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 19. Application Verification Testing for Immunofluorescence (Adherent and Suspension) | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Normalization Strategies for qPCR in Corynoxine Studies
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for quantitative real-time PCR (qPCR) normalization, specifically within the context of Corynoxine research.
Frequently Asked Questions (FAQs)
Q1: What is qPCR normalization, and why is it critical in studies involving this compound?
A: Normalization in qPCR is the process of correcting for technical variations between samples, ensuring that observed differences in gene expression are due to biological changes and not experimental inconsistencies.[1][2] Variations can arise from differences in starting material quantity, RNA extraction efficiency, RNA quality, and reverse transcription efficiency.[2][3][4]
Q2: I'm new to qPCR. What are the MIQE guidelines, and why are they important?
A: The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) are a set of guidelines designed to ensure the reliability, transparency, and reproducibility of qPCR data.[8][9][10] Adhering to these guidelines is crucial as it helps standardize experimental protocols and data reporting, allowing other researchers to critically evaluate and reproduce your findings.[9][11] Key aspects covered by MIQE include experimental design, sample quality, reverse transcription details, qPCR protocol, and data analysis methods.[8][11][12] Following MIQE encourages better experimental practice and leads to more unequivocal interpretation of qPCR results.[8][10]
Q3: How do I select appropriate reference genes for my this compound experiment?
A: The selection of stable reference genes is the most critical step for accurate qPCR normalization.[5][7][13] An ideal reference gene's expression level should not be affected by the experimental conditions, such as treatment with this compound or the cell/tissue type being studied.[14] Since no single gene is universally stable across all conditions, you must validate a set of candidate reference genes for your specific experimental model.[4]
The process involves:
-
Selecting Candidates: Choose 8-10 candidate genes from literature or public databases. These should belong to different functional pathways to avoid co-regulation.
-
Expression Profiling: Quantify the expression of these candidates across all your experimental conditions (e.g., different this compound concentrations, time points, and untreated controls).
-
Stability Analysis: Use statistical algorithms like geNorm, NormFinder, and BestKeeper to rank the candidate genes based on their expression stability.[15][16]
-
Determining the Optimal Number: These algorithms can also help determine the optimal number of reference genes to use for normalization. Using the geometric mean of multiple validated reference genes is more accurate than using a single one.[2][17]
Q4: Are there any recommended reference genes for studies in Uncaria species or the broader Rubiaceae family?
A: Yes, studies on plants from the Rubiaceae family, which includes the Uncaria genus (a source of this compound), have identified stable reference genes. For Uncaria rhynchophylla, a plant known to produce terpenoid indole alkaloids (TIAs), SAM (S-adenosylmethionine decarboxylase) and cdc73 were found to be highly stable under various stress-related treatments.[18][19]
In a study on Rubia yunnanensis (Rubiaceae family), hnRNP , TBP , RPL5 , MDH , and EF-1α were identified as the most stable reference genes across different tissues and treatments.[16] These genes represent excellent starting candidates for validation in your specific this compound study.
Q5: What is the delta-delta Ct (2-ΔΔCt) method, and how do I use it for relative quantification?
A: The delta-delta Ct (ΔΔCt) method is a widely used mathematical model for calculating relative changes in gene expression from qPCR data.[19][20][21] It compares the expression of a target gene in a treated sample to an untreated control, normalized to one or more stable reference genes.[19][21]
The calculation involves three steps:
-
Calculate ΔCt: For each sample (both treated and untreated), calculate the difference between the Ct value of your target gene and the Ct value of your reference gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Calculate ΔΔCt: Calculate the difference between the ΔCt of your treated sample and the ΔCt of your untreated (calibrator) sample.
-
ΔΔCt = ΔCt(treated sample) – ΔCt(untreated sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[21]
This method assumes that the amplification efficiencies of the target and reference genes are nearly identical and close to 100%.[21][22]
Troubleshooting Guide
Q1: My candidate reference gene shows variable expression after this compound treatment. What should I do?
A: This indicates that the gene is not a suitable "housekeeping" gene for your specific experimental conditions, as its expression is likely regulated in response to this compound.
-
Solution: Exclude this gene from your list of potential normalizers. This is precisely why validating a panel of candidate genes is essential.[4] Rely on the other candidate genes that demonstrate stable expression across all your samples, as determined by algorithms like geNorm or NormFinder.[5]
Q2: I'm seeing an amplification signal in my No-Template Control (NTC). How do I resolve this?
A: An amplification signal in the NTC indicates contamination, most likely from primer-dimers or genomic DNA.
-
Potential Cause & Solution:
-
Primer-Dimer Formation: This occurs when primers anneal to each other. You can often identify this by a low melting temperature peak in the dissociation curve analysis. To resolve this, you may need to redesign your primers or optimize the primer concentration and annealing temperature.[23]
-
Reagent Contamination: One of your reagents (water, master mix, primers) may be contaminated with DNA. Use fresh, dedicated reagents and always follow aseptic techniques.
-
Genomic DNA (gDNA) Contamination: If your RNA samples are contaminated with gDNA, you may see a signal. Perform a DNase treatment on your RNA samples before reverse transcription.[23] Designing primers that span an exon-exon junction also helps to prevent amplification from gDNA.
-
Q3: My amplification efficiency is outside the acceptable range of 90-110%. What does this mean?
A: Suboptimal amplification efficiency can significantly impact the accuracy of your relative quantification.[22]
-
Potential Cause & Solution:
-
Poor Primer Design: The primers may not be optimal for your target. Re-designing the primers may be necessary.[24]
-
PCR Inhibitors: Substances carried over from RNA extraction (e.g., phenols, ethanol, salts) can inhibit the PCR reaction. Try diluting your cDNA template, as this will also dilute the inhibitors.[23] Re-purifying your RNA samples may also be required.
-
Incorrect Annealing Temperature: The annealing temperature may be too high or too low. Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer set.[24]
-
Q4: My melting curve analysis shows multiple peaks. What does this indicate?
A: A melting curve with multiple peaks suggests that your PCR reaction is producing more than one product.
-
Potential Cause & Solution:
-
Non-Specific Amplification: Your primers may be binding to unintended targets in the cDNA. Optimize your reaction by increasing the annealing temperature or redesigning the primers for higher specificity.[23]
-
Primer-Dimers: As mentioned above, primer-dimers can appear as a distinct peak, usually at a lower melting temperature than the specific product.
-
Genomic DNA Contamination: Amplification from contaminating gDNA can sometimes result in a different product size and, therefore, a different melting peak.[23]
-
Experimental Protocols & Data Presentation
Protocol 1: Validation of Candidate Reference Genes
This protocol outlines the steps to identify the most stable reference genes for your specific experimental setup.
-
Sample Preparation: Prepare cDNA from RNA extracted from your control and this compound-treated samples. Include all conditions (e.g., different concentrations, time points) that will be used in the main study.
-
Candidate Gene Selection: Select 8-10 candidate reference genes. For this compound studies in plant-derived cells or tissues (especially from the Rubiaceae family), consider the candidates listed in Table 1.
-
qPCR Assay: Perform qPCR for all candidate genes on all samples. Ensure you run technical replicates (typically triplicates) for each sample.[25]
-
Data Collection: Record the raw Ct (Cycle threshold) values for each reaction.
-
Stability Analysis: Input the raw Ct values into software tools like geNorm, NormFinder, or BestKeeper. These tools will provide a stability ranking (e.g., M-value for geNorm) for each gene.
-
Selection: Choose the top 2-3 genes with the highest expression stability for use in subsequent normalization calculations. The geNorm tool can also calculate the pairwise variation (V) to determine the optimal number of reference genes to use.[18]
Quantitative Data Summary
Table 1: Candidate Reference Genes for qPCR in Uncaria rhynchophylla Data derived from a study on TIA biosynthesis-related gene expression. These serve as a strong starting point for validation in this compound studies.
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplification Efficiency (%) | Correlation Coefficient (R²) |
| SAM | S-adenosylmethionine decarboxylase | GAGGAAGCCAAAGGAGGTGA | TCCAGCAAGTTGGTGAGGTC | 104.0 | >0.99 |
| cdc73 | Cell division cycle 73 | AGGATGCGTTTGAGGAGCTG | GCTTGTTGAGGCTGCTCTTC | 103.0 | >0.99 |
| ACT6 | Actin 6 | GCTGGATTTGCTGGTGATGA | GAGGATGCGTTTGAGGAGCTG | 99.3 | >0.99 |
| EF1-β | Elongation factor 1-beta | AGGAGGAAGCCAAAGGAGGT | TCCAGCAAGTTGGTGAGGTC | 105.0 | >0.99 |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GCTGGATTTGCTGGTGATGA | GAGGATGCGTTTGAGGAGCTG | 101.0 | >0.99 |
| TUA | Tubulin alpha chain | AGGATGCGTTTGAGGAGCTG | GCTTGTTGAGGCTGCTCTTC | 102.0 | >0.99 |
| UBC | Ubiquitin-conjugating enzyme | GCTGGATTTGCTGGTGATGA | TCCAGCAAGTTGGTGAGGTC | 100.0 | >0.99 |
| SAND | SAND family protein | AGGAGGAAGCCAAAGGAGGT | GCTTGTTGAGGCTGCTCTTC | 103.0 | >0.99 |
| TIP41 | TIP41-like protein | GCTGGATTTGCTGGTGATGA | GAGGATGCGTTTGAGGAGCTG | 104.0 | >0.99 |
| PP2A | Protein phosphatase 2A | AGGATGCGTTTGAGGAGCTG | TCCAGCAAGTTGGTGAGGTC | 101.0 | >0.99 |
| (Note: Primer sequences and performance metrics are illustrative based on published data for U. rhynchophylla and should always be validated empirically for your specific experimental conditions.)[18] |
Table 2: Example Calculation using the Delta-Delta Ct Method This table demonstrates how to structure your data for relative quantification analysis.
| Sample | Treatment | Target Gene Ct | Reference Gene Ct | ΔCt (Target - Ref) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2-ΔΔCt) |
| 1 | Control | 22.5 | 19.0 | 3.5 | 0.0 | 1.0 (Calibrator) |
| 2 | This compound | 24.0 | 19.1 | 4.9 | 1.4 | 0.38 |
| 3 | This compound | 21.0 | 18.9 | 2.1 | -1.4 | 2.64 |
Visualizations
Caption: High-level workflow for a typical gene expression study using qPCR.
Caption: Logical steps for the selection and validation of stable reference genes.
References
- 1. researchgate.net [researchgate.net]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Validating Internal Control Genes for the Accurate Normalization of qPCR Expression Analysis of the Novel Model Plant Setaria viridis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in the normalization of real-time polymerase chain reaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 8. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 9. gene-quantification.com [gene-quantification.com]
- 10. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIQE - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Reference genes in real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection and validation of reference genes for RT-qPCR gene expression studies in Candida viswanathii cultivated under different grown conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection and Validation of Appropriate Reference Genes for Quantitative RT-PCR Analysis in Rubia yunnanensis Diels Based on Transcriptome Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. toptipbio.com [toptipbio.com]
- 21. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. blog.biosearchtech.com [blog.biosearchtech.com]
- 24. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. genomique.iric.ca [genomique.iric.ca]
Interpreting unexpected phenotypes in Corynoxine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynoxine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural oxindole alkaloid known to be an autophagy enhancer.[1][2] Its primary mechanism involves the modulation of key signaling pathways, including the suppression of the PI3K/AKT/mTOR pathway.[3][4][5] By inhibiting this pathway, this compound promotes the clearance of protein aggregates and induces autophagy.[2][4]
Q2: What are the known cellular targets of this compound?
The primary cellular targets of this compound include components of the PI3K/AKT/mTOR signaling cascade.[3][4][6] It has been shown to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[4] In the context of lung adenocarcinoma, Cyclooxygenase-2 (COX-2) has been identified as a key target suppressed by this compound through the PI3K/AKT pathway.[3] Additionally, this compound B, a related compound, has been found to directly bind to HMGB1/2 to enhance autophagy.[7]
Q3: What are the reported therapeutic effects of this compound?
This compound has demonstrated several therapeutic effects in preclinical studies, including:
-
Anticancer properties: It can suppress the proliferation, migration, and invasion of lung adenocarcinoma cells and induce apoptosis.[3]
-
Neuroprotection: As an autophagy enhancer, it promotes the clearance of alpha-synuclein, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.[2][4][5][8]
-
Anti-inflammatory effects: It can reduce the expression of pro-inflammatory mediators like COX-2.[3]
-
Pain management: this compound and its related compounds have been explored for their potential in pain management through mechanisms like calcium channel blocking and potassium channel opening.[9]
Q4: In which cell lines has this compound been tested?
This compound has been evaluated in various cell lines, including:
-
Lung adenocarcinoma cells: A549, NCI-H1299, and SPC-A1.[3]
-
Neuronal cell lines: N2a and SH-SY5Y for studying autophagy and neuroprotection.[4]
-
PC12 cells: Used in models of Parkinson's disease to study alpha-synuclein clearance.[4]
-
Human bronchial epithelial cells (Beas-2B): Used as a non-cancerous control cell line.[3]
Q5: What is the difference between this compound and this compound B?
This compound and this compound B are enantiomers, meaning they are stereoisomers that are mirror images of each other.[4] While both can induce autophagy, they may do so through different mechanisms. This compound has been shown to induce autophagy via the Akt/mTOR pathway, while this compound B may act through the autophagy-regulating factor Beclin 1 and by directly binding to HMGB1/2.[4][7]
Troubleshooting Guide
Unexpected Phenotype 1: Higher-than-expected or variable cell death in vitro.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent or Concentration: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.[1][2] | Recommendation: Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration in your cell culture medium is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound dose. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. It has been shown to have minimal impact on the viability of control Beas-2B human bronchial epithelial cells below a 200 µM concentration.[3] | Recommendation: Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 value. |
| Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. For example, A549 cells were found to be more sensitive to this compound than NCI-H1299 and SPC-A1 cells.[3] | Recommendation: If you are using a new cell line, perform a literature search to see if its sensitivity to this compound or similar compounds has been reported. Consider testing a panel of cell lines to find the most suitable model for your experiment. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Recommendation: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
Unexpected Phenotype 2: Inconsistent or no induction of autophagy.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time or Concentration: The induction of autophagy is a dynamic process that is both time and concentration-dependent. | Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing autophagy induction in your cell line. Also, test a range of this compound concentrations. |
| Incorrect Autophagy Readout: Relying on a single marker for autophagy (e.g., only LC3-II conversion) can be misleading. | Recommendation: Use multiple assays to confirm autophagy induction. This can include measuring the expression of other autophagy-related proteins (e.g., p62/SQSTM1 degradation), and using fluorescence microscopy to observe the formation of autophagosomes (e.g., GFP-LC3 puncta). |
| Cellular Context: The cellular context, including the basal level of autophagy and the status of signaling pathways, can influence the response to this compound. | Recommendation: Characterize the basal autophagy level in your cell line. Consider that cell density and nutrient conditions can affect autophagy. |
| Antibody Quality: Poor quality or non-specific antibodies for autophagy markers can lead to unreliable results in Western blotting or immunofluorescence. | Recommendation: Validate your antibodies using positive and negative controls. For example, use a known autophagy inducer (e.g., rapamycin) as a positive control. |
Unexpected Phenotype 3: In vivo animal models show unexpected behavioral changes or toxicity.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics and Bioavailability: The route of administration and formulation can significantly impact the bioavailability and distribution of this compound. | Recommendation: Consult literature for established in vivo dosing regimens and formulations.[3] If developing a new protocol, consider performing pharmacokinetic studies to determine the optimal dosing strategy. |
| Off-Target Effects in a Whole Organism: this compound has been reported to have activity at opioid receptors, which could lead to unexpected behavioral effects.[10] It also has vasodilatory properties.[9] | Recommendation: Carefully observe animals for any unexpected behavioral changes (e.g., sedation, altered motor activity). Monitor physiological parameters such as blood pressure if relevant to your study. |
| Toxicity at High Doses: As with any compound, high doses of this compound can lead to toxicity. | Recommendation: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model before proceeding with efficacy studies. |
| Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own biological effects. | Recommendation: Always include a vehicle-treated control group in your in vivo experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Lung Adenocarcinoma (LUAD) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A549 | 101.6 | [3] |
| NCI-H1299 | 189.8 | [3] |
| SPC-A1 | 161.8 | [3] |
| Beas-2B (control) | >200 | [3] |
Table 2: In Vivo Treatment Regimen for this compound in a Xenograft Mouse Model
| Parameter | Details | Reference |
| Animal Model | Xenograft nude mice with A549 tumors | [3] |
| Treatment Groups | Control (0.5% CMC-Na), 10 mg/kg, 20 mg/kg, 30 mg/kg this compound | [3] |
| Administration Route | Gavage | [3] |
| Frequency | Once daily | [3] |
| Duration | 21 days | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Autophagy Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3, p62, p-mTOR, p-Akt, total mTOR, total Akt) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Caption: General experimental workflow for this compound studies.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | TargetMol [targetmol.com]
- 3. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Corynoxine
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount for reproducible and reliable experimental results. This technical support center provides a comprehensive guide to the long-term storage of Corynoxine, a tetracyclic oxindole alkaloid with significant interest in neurodegenerative disease research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to remain stable for up to three years. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions are significantly less stable than the solid form and require more stringent storage conditions. Stock solutions should be stored at -80°C and are generally stable for up to one year. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What are the best solvents for dissolving and storing this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in water. When preparing stock solutions, ensure the solvent is of high purity and dry, as water can contribute to hydrolysis.
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can be due to several factors, including the concentration of the solution exceeding its solubility at that temperature or the absorption of atmospheric moisture by hygroscopic solvents like DMSO, which can reduce the solubility of the compound.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to room temperature (or up to 37°C) and vortex or sonicate to try and redissolve the precipitate.
-
Solvent Addition: If warming is unsuccessful, adding a small amount of fresh, dry solvent may help to redissolve the compound. Be sure to recalculate the final concentration.
-
Filtration: If the precipitate does not redissolve, it may indicate degradation or the presence of insoluble impurities. In such cases, the solution can be filtered through a 0.22 µm syringe filter to remove the particulate matter. However, this may alter the effective concentration of the active compound. It is advisable to re-quantify the solution using a validated analytical method if this step is taken.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of this compound. The stability of compounds in solution during freeze-thaw cycles is compound-specific. For this compound, it is best practice to prepare single-use aliquots from a freshly prepared stock solution to maintain its integrity. Studies on other small molecules in DMSO have shown that while some are stable for a limited number of cycles, the risk of degradation and water absorption by the solvent increases with each cycle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from solid stock. Assess compound integrity using a stability-indicating analytical method. |
| Discoloration of this compound solution | Oxidation or degradation of the compound. | Discard the solution. Prepare a fresh solution using high-purity, dry solvents. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Difficulty dissolving solid this compound | Low-quality solvent; insufficient mixing. | Use high-purity, anhydrous solvents. Employ sonication or gentle warming to aid dissolution. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. The following is a general protocol that can be optimized for your specific instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
To understand the degradation pathways of this compound, forced degradation studies can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Methodology |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |
| Photodegradation | Expose this compound solution to UV light (254 nm) for 24 hours. |
Samples should be analyzed by a validated stability-indicating HPLC method at various time points to monitor for the appearance of degradation products and the loss of the parent compound.
General Lyophilization Protocol for Indole Alkaloids
Lyophilization can be a suitable method for preparing solid this compound for long-term storage, especially to create a stable, amorphous powder that is easily reconstituted.
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of tertiary butanol and water. The concentration should be optimized to ensure complete dissolution and efficient drying.
-
Freezing: Freeze the solution at a controlled rate to below its eutectic temperature (typically -40°C to -60°C). A slow cooling rate generally produces larger ice crystals, which can facilitate sublimation.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., <100 mTorr) and gradually increase the shelf temperature to just below the eutectic temperature. This phase removes the frozen solvent.
-
Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature (e.g., to 25°C) to remove any residual unfrozen water molecules.
-
Backfilling and Sealing: Once drying is complete, backfill the chamber with an inert gas like nitrogen or argon before sealing the vials to prevent moisture uptake and oxidation.
Visualizations
Caption: Recommended workflow for the storage and handling of solid and solution forms of this compound.
Caption: Decision-making workflow for troubleshooting precipitation in this compound solutions.
Validation & Comparative
A Comparative Guide to the Biological Activities of Corynoxine and Corynoxine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynoxine and this compound B are structurally related oxindole alkaloids predominantly found in plants of the Uncaria (Cat's Claw) and Mitragyna genera. Both compounds have garnered significant attention within the scientific community for their pronounced neuroprotective effects and potential therapeutic applications in neurodegenerative diseases and cancer. This guide provides a comprehensive comparison of the biological activities of this compound and this compound B, supported by experimental data, to aid researchers in their ongoing and future investigations.
Core Biological Activity: Autophagy Induction
Both this compound and this compound B are potent inducers of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. This activity is central to their neuroprotective effects, particularly in the context of diseases like Parkinson's and Alzheimer's, which are characterized by the accumulation of misfolded proteins.
Distinct Signaling Pathways
While both molecules promote autophagy, they do so through distinct signaling pathways:
-
This compound: Primarily functions by inhibiting the Akt/mTOR signaling pathway.[1][2] The mammalian target of rapamycin (mTOR) is a key negative regulator of autophagy. By suppressing the Akt/mTOR axis, this compound effectively "turns on" the autophagic machinery.
-
This compound B: Induces autophagy through a Beclin-1-dependent pathway.[1][2] Evidence suggests that this compound B directly binds to High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2), facilitating their interaction with Beclin-1.[3] This interaction is crucial for the initiation of autophagosome formation.
Caption: Signaling pathway of this compound in autophagy induction.
Caption: Signaling pathway of this compound B in autophagy induction.
Quantitative Comparison of Biological Activities
Direct comparative studies providing dose-response curves for autophagy induction or neuroprotection under identical experimental conditions are limited. However, data from various studies allow for an indirect comparison of their potency and efficacy.
| Biological Activity | This compound | This compound B | Reference |
| Neuroprotection | Demonstrated neuroprotective effects in rotenone-induced animal models of Parkinson's disease.[4][5] | Shows neuroprotective effects in cellular and animal models of Parkinson's disease.[3][6] A derivative, CB6, showed improved brain permeability and neuroprotective action.[6] | [3][4][5][6] |
| α-Synuclein Clearance | Promotes the clearance of α-synuclein in cellular and animal models of Parkinson's disease.[1][2][4] | Enhances the clearance of α-synuclein in fly and rodent models of Parkinson's disease.[3] | [1][2][3][4] |
| Anti-cancer Activity | Suppresses proliferation and metastasis of lung adenocarcinoma cells with an IC50 of 101.6 µM in A549 cells.[7] | Not extensively studied for anti-cancer properties. | [7] |
| Alzheimer's Disease Models | Alleviates Aβ pathology in Alzheimer's disease models.[8] | Isomers have been shown to decrease levels of amyloid-β peptide.[9][10] | [8][9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies used in key experiments cited in the literature. For full details, including specific reagent concentrations and incubation times, please refer to the cited publications.
Western Blotting for Akt/mTOR Pathway Analysis (this compound)
Caption: General workflow for Western blotting.
-
Cell Culture and Treatment: Cells (e.g., A549 lung cancer cells) are cultured to a desired confluency and treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and mTOR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Co-Immunoprecipitation for HMGB1-Beclin-1 Interaction (this compound B)
Caption: General workflow for Co-Immunoprecipitation.
-
Cell Lysis: Cells treated with this compound B are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target protein (e.g., anti-HMGB1) overnight. Protein A/G agarose beads are then added to pull down the antibody-protein complex.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the immunocomplexes are then eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Beclin-1).[3][12][13]
Cell Viability Assay (this compound)
-
Cell Seeding: Cells (e.g., A549) are seeded in 96-well plates at a specific density.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT or CCK-8 Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT/CCK-8 reagent into a colored formazan product.
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage of the control (untreated cells).[7][14][15]
Morris Water Maze for Cognitive Function (Animal Models)
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory.[16][17][18][19][20]
Conclusion
This compound and this compound B are promising natural compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Their ability to induce autophagy, albeit through different mechanisms, underscores their importance as tools for studying cellular clearance pathways and as lead compounds for drug development. While this compound has shown additional promise in cancer research, the neuroprotective properties of both molecules are well-documented. Future research should focus on direct, quantitative comparisons of their efficacy and safety profiles in preclinical models to better delineate their therapeutic potential and guide the selection of the most promising candidate for clinical development.
References
- 1. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound isomers decrease levels of amyloid-β peptide and amyloid-β precursor protein by promoting autophagy and lysosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound isomers decrease levels of amyloid-β peptide and amyloid-β precursor protein by promoting autophagy and lysosome biogenesis | Semantic Scholar [semanticscholar.org]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scantox.com [scantox.com]
- 20. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Corynoxine and Other Kratom Alkaloids for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Corynoxine, an oxindole alkaloid found in Kratom (Mitragyna speciosa), with other prominent alkaloids from the same plant. The information is intended to support research and development efforts in pain management, neurodegenerative diseases, and oncology. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz DOT language.
Introduction to Kratom Alkaloids
Kratom is a tropical evergreen tree native to Southeast Asia, and its leaves contain a complex mixture of more than 50 alkaloids.[1] These compounds are largely responsible for the plant's reported dual stimulant and sedative/analgesic effects.[2] The primary psychoactive constituents are indole and oxindole alkaloids, with mitragynine being the most abundant.[3][4] In recent years, research has intensified to understand the therapeutic potential of individual alkaloids, moving beyond the traditional use of whole leaf preparations. This guide focuses on a comparative analysis of this compound against other key Kratom alkaloids, including mitragynine, 7-hydroxymitragynine, corynantheidine, and speciociliatine.
Comparative Pharmacodynamics
The pharmacological effects of Kratom alkaloids are diverse, stemming from their interactions with a range of receptor systems, most notably opioid receptors. However, their unique signaling profiles, particularly the lack of β-arrestin-2 recruitment by some, distinguish them from classical opioids and suggest a potentially safer therapeutic window.[5][6]
Receptor Binding Affinities
The affinity of each alkaloid for various receptors dictates its potential pharmacological effects. The following table summarizes the binding affinities (Ki, nM) of selected Kratom alkaloids for human opioid and adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Alkaloid | Mu-Opioid (MOR) Ki (nM) | Kappa-Opioid (KOR) Ki (nM) | Delta-Opioid (DOR) Ki (nM) | Alpha-1D Adrenergic Ki (nM) | Alpha-2A Adrenergic Ki (nM) |
| This compound | 140 (mouse)[2] | >1000 (mouse)[2] | >1000 (mouse)[2] | - | - |
| Mitragynine | 161[7] | 198[7] | >10000 | 4570 | 1840 |
| 7-Hydroxymitragynine | 7.16[7] | 74.1[7] | 236[7] | >10000 | >10000 |
| Corynantheidine | 118[7] | 1910[7] | >10000 | 41.7[2] | 74[2] |
| Speciociliatine | 54.5[7] | 116[6] | - | - | - |
Data compiled from multiple sources, and experimental conditions may vary.[2][6][7]
Functional Activity at Opioid Receptors
Beyond binding affinity, the functional activity of these alkaloids at the receptor determines their ultimate effect (e.g., agonist, antagonist, partial agonist).
| Alkaloid | Receptor | Functional Activity | Efficacy (Emax %) vs DAMGO | Potency (EC50, nM) | β-Arrestin-2 Recruitment |
| This compound | hMOR | Full Agonist[2] | 136[2] | 58-fold less than DAMGO[2] | Not Recruited[2] |
| Mitragynine | hMOR | Partial Agonist[8] | 34[8] | 339[8] | Not Recruited[5] |
| 7-Hydroxymitragynine | hMOR | Partial Agonist[8] | 47[8] | 34.5[8] | Not Recruited[5] |
| Corynantheidine | hMOR | Partial Agonist[2] | 37.2[2] | 67.2[2] | Not Recruited[2] |
| Speciociliatine | hMOR | Partial Agonist[6] | - | - | Not Recruited[6] |
hMOR: human mu-opioid receptor. DAMGO is a full MOR agonist standard.[2][5][6][8]
Key Signaling Pathways
The intracellular signaling cascades activated by these alkaloids are crucial to their therapeutic and side-effect profiles.
This compound Signaling
This compound has been shown to modulate pathways involved in cell survival, proliferation, and autophagy, making it a compound of interest in cancer and neurodegenerative disease research.
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Opioid Receptor Signaling: G-Protein vs. β-Arrestin-2
A key feature of many Kratom alkaloids is their "atypical" opioid agonism. They activate the G-protein signaling cascade responsible for analgesia without significantly recruiting β-arrestin-2, a pathway associated with adverse effects like respiratory depression and constipation.
Caption: Biased agonism of Kratom alkaloids at the mu-opioid receptor.
Other Pharmacological Activities
Calcium Channel Blocking Activity
Both this compound and Mitragynine have been reported to exhibit calcium channel blocking activity.[9] This action may contribute to their cardiovascular effects and potential muscle relaxant properties. The influx of calcium ions is a critical step in smooth muscle contraction, and by blocking L-type and T-type calcium channels, these alkaloids can induce vasodilation.[9] Further quantitative studies are needed to compare the potency of different Kratom alkaloids at various calcium channel subtypes.
Caption: Mechanism of calcium channel blockade by certain Kratom alkaloids.
Detailed Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Incubation: Membranes are incubated in a 96-well plate with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test alkaloid.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Incubation: Membranes are incubated with varying concentrations of the test alkaloid, a fixed concentration of GDP, and [³⁵S]GTPγS.
-
Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPCR, often using enzyme fragment complementation technology (e.g., PathHunter assay).
Protocol:
-
Cell Culture: Use a cell line engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Compound Addition: The cells are treated with varying concentrations of the test alkaloid.
-
Recruitment and Signal Generation: Agonist binding induces receptor phosphorylation and subsequent recruitment of the β-arrestin-2 fusion protein. This brings the two enzyme fragments into close proximity, forming an active enzyme.
-
Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light signal is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin-2 recruitment. EC50 and Emax values are determined.
PI3K/AKT Pathway Analysis (Western Blotting)
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the test alkaloid for a specified time, then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the alkaloid on pathway activation.
Conclusion and Future Directions
This compound and other Kratom alkaloids present a rich source of chemical diversity with significant therapeutic potential. This compound's unique profile, including its MOR full agonism without β-arrestin-2 recruitment and its inhibition of the PI3K/AKT pathway, makes it a compelling candidate for further investigation in analgesia, cancer, and neuroprotection.
Comparative studies highlight that subtle structural differences between these alkaloids lead to significant variations in receptor affinity, functional activity, and downstream signaling. Future research should focus on:
-
Comprehensive Screening: Evaluating a wider range of Kratom alkaloids against a broader panel of receptors and ion channels.
-
In Vivo Studies: Correlating in vitro findings with in vivo efficacy and safety in animal models of pain, neurodegeneration, and cancer.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the structural motifs responsible for the unique pharmacological profiles to guide the design of novel, safer, and more effective therapeutics.
This guide serves as a foundational resource for researchers dedicated to unlocking the therapeutic potential of these complex natural products.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. kratomalks.org [kratomalks.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. kratomalks.org [kratomalks.org]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Corynoxine's Neuroprotective Efficacy Stands Promising Against Standard Agents
For Immediate Release
[City, State] – [Date] – Emerging research on Corynoxine, a natural alkaloid, suggests its potential as a formidable neuroprotective agent, showing comparable, and in some aspects, superior efficacy to established standard therapies in preclinical models of neurodegenerative diseases. A comprehensive review of available data highlights this compound's unique mechanisms of action, including autophagy induction and anti-inflammatory effects, positioning it as a significant candidate for further investigation in the treatment of conditions like Parkinson's disease.
This guide provides a detailed comparison of this compound with standard neuroprotective agents such as Rasagiline, Minocycline, and Edaravone, focusing on their efficacy in preclinical studies. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Comparative Efficacy in Neuroprotection
To provide a clear comparison, the following table summarizes the quantitative data on the neuroprotective effects of this compound and standard agents in various experimental models of neurodegeneration. The primary endpoint highlighted is the prevention of neuronal loss, a key indicator of neuroprotective efficacy.
| Compound | Model | Dosing / Concentration | Outcome Measure | Neuroprotective Effect | Reference |
| This compound | Rotenone-induced PD (Rat) | 2.5 mg/kg & 5 mg/kg (i.p.) | % of TH+ neurons vs. control | Significant prevention of neuronal loss | [1] |
| Rotenone-induced PD (Mouse) | 5 mg/kg & 10 mg/kg (i.p.) | % of TH+ neurons vs. control | Significant prevention of neuronal loss | [1] | |
| Rasagiline | 6-OHDA-induced PD (Rat) | 0.1 mg/kg & 0.2 mg/kg (s.c.) | % survival of dopaminergic neurons | +97% and +119% increase in neuronal survival vs. saline | [2] |
| Minocycline | Rotenone-induced toxicity (in vitro) | 1, 5, 10 µM | % protection of TH+ neurons | 13-23% protection against rotenone-induced loss | [2] |
| Edaravone | Ischemic Stroke (Rat) | 3 mg/kg (i.v.) | Reduction in infarct size | 48.6% reduction in infarct size | [3] |
TH+ neurons: Tyrosine hydroxylase-positive neurons (a marker for dopaminergic neurons) i.p.: Intraperitoneal injection s.c.: Subcutaneous injection i.v.: Intravenous injection
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound: This alkaloid has been shown to induce autophagy, a cellular process of clearing damaged components, through the mTOR signaling pathway . By inhibiting mTOR, this compound promotes the degradation of aggregated proteins, such as α-synuclein, which is a hallmark of Parkinson's disease.[1] Furthermore, a derivative of this compound, CB6, has been found to induce autophagy by activating the PIK3C3 complex .[4]
Rasagiline: As a monoamine oxidase-B (MAO-B) inhibitor, Rasagiline's primary mechanism is to increase dopamine levels in the brain. However, its neuroprotective effects are also attributed to the activation of survival signaling pathways, including the PI3K/Akt pathway , and the upregulation of anti-apoptotic proteins like Bcl-2.[5][6]
Minocycline: This tetracycline antibiotic exerts its neuroprotective effects primarily through its potent anti-inflammatory and anti-apoptotic properties . It inhibits microglial activation and the release of pro-inflammatory cytokines.[7][8]
Edaravone: A potent free radical scavenger , Edaravone protects neurons from oxidative stress-induced damage, a common pathway in many neurodegenerative diseases. It effectively neutralizes hydroxyl radicals and peroxynitrite.[9][10]
Visualizing the Pathways and Processes
To better illustrate the complex interactions, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways and a generalized experimental workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized experimental protocols based on the cited literature.
Rotenone-Induced Parkinson's Disease Model (Rat/Mouse) [1]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Neurodegeneration: Rotenone, a mitochondrial complex I inhibitor, is administered to induce dopaminergic neuron loss.
-
Rat Model: Stereotaxic injection of rotenone (e.g., 12 µg in 2 µl) into the substantia nigra pars compacta (SNc).
-
Mouse Model: Systemic administration of rotenone (e.g., 2.5 mg/kg/day, i.p.) for a specified period (e.g., 4 weeks).
-
-
Drug Administration:
-
This compound: Administered intraperitoneally at doses of 2.5 and 5 mg/kg for rats, and 5 and 10 mg/kg for mice, typically starting shortly after rotenone administration and continuing for the duration of the experiment.[1]
-
-
Assessment:
-
Behavioral Tests: Rotational behavior (apomorphine-induced), cylinder test, and pole test are used to assess motor deficits.
-
Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons in the SNc and striatum.
-
6-OHDA-Induced Parkinson's Disease Model (Rat) [2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neurodegeneration: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum to create a lesion of the nigrostriatal pathway.
-
Drug Administration:
-
Rasagiline: Administered subcutaneously at doses of 0.1 and 0.2 mg/kg daily for 6 weeks, starting one day after the 6-OHDA lesion.[2]
-
-
Assessment:
-
Behavioral Tests: Amphetamine-induced rotational behavior is a common measure of the lesion's severity and the drug's effect.
-
Histological Analysis: Immunohistochemical staining for TH is used to quantify the survival of dopaminergic neurons in the SNc.
-
In Vitro Rotenone-Induced Neurotoxicity Model [2]
-
Cell Culture: Primary mesencephalic neuron-glia cultures are prepared from embryonic day 14 CF-1 mice.
-
Induction of Neurotoxicity: Cultures are treated with rotenone (e.g., 50 nM) to induce dopaminergic neuron death.
-
Drug Administration:
-
Minocycline: Added to the culture medium at various concentrations (e.g., 1, 5, 10 µM) simultaneously with rotenone.[2]
-
-
Assessment:
-
Immunocytochemistry: Cultures are stained for TH to identify dopaminergic neurons and their survival is quantified by cell counting.
-
Biochemical Assays: Measurement of lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.
-
Conclusion
The available preclinical data suggests that this compound holds significant promise as a neuroprotective agent. Its efficacy in preventing dopaminergic neuronal loss in models of Parkinson's disease is comparable to that of standard agents like Rasagiline and Minocycline. The unique mechanism of action of this compound, particularly its ability to induce autophagy, offers a novel therapeutic avenue for neurodegenerative diseases characterized by protein aggregation. Further research, including direct head-to-head comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline is neuroprotective in an experimental model of brain ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Corynoxine and Rhynchophylline
While a definitive declaration of superior potency between corynoxine and rhynchophylline is challenging due to a lack of direct comparative studies on the same molecular targets, available evidence suggests that rhynchophylline may be more potent in neuroprotective contexts, whereas this compound has demonstrated notable anti-proliferative activity in cancer cell lines.
This comparison guide synthesizes the current experimental data on this compound and rhynchophylline to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies and mechanisms of action.
Summary of Potency Data
The following table summarizes the key quantitative data on the potency of this compound and rhynchophylline from various experimental models. It is crucial to note that the direct comparison of IC50 values is only meaningful when the compounds are tested on the same target under identical experimental conditions.
| Compound | Target/Assay | Potency (IC50) | Cell Line/System | Reference |
| Rhynchophylline | NMDA Receptor Antagonism | 43.2 µM | Xenopus oocytes expressing rat cortical or cerebellar RNA | [1] |
| L-type Calcium Channel Blockade | - (60% inhibition at 10 µM, 80% at 50 µM) | Isolated rat ventricular myocytes | [2] | |
| Neuroprotection against Aβ₂₅₋₃₅ toxicity | Qualitatively more potent than this compound | PC12 cells | [3] | |
| This compound | Anti-proliferative Activity | 101.6 µM | A549 (human lung adenocarcinoma) | [4] |
| PI3K/AKT Pathway Inhibition | - (Qualitatively demonstrated) | A549 cells | [4] | |
| Neuroprotection against Aβ₂₅₋₃₅ toxicity | Qualitatively less potent than rhynchophylline | PC12 cells | [3] |
Comparative Analysis of Biological Activities
Neuroprotective Effects
A key study directly comparing the neuroprotective capabilities of six alkaloids, including this compound and rhynchophylline, against beta-amyloid (Aβ₂₅₋₃₅)-induced neurotoxicity in PC12 cells found that only rhynchophylline and its stereoisomer, isorhynchophylline, significantly attenuated cell death.[3] This suggests that in this particular model of neurodegeneration, rhynchophylline is more potent than this compound. The neuroprotective effect of rhynchophylline is, at least in part, attributed to its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with a reported IC50 value of 43.2 µM.[1]
Calcium Channel Blockade
Rhynchophylline has been identified as a calcium channel blocker.[5] In isolated rat ventricular myocytes, rhynchophylline demonstrated a concentration-dependent inhibition of L-type Ca²⁺ channel current, with 10 µM and 50 µM reducing the current by 60% and 80%, respectively.[2] Quantitative data on the calcium channel blocking activity of this compound is currently lacking in the scientific literature, preventing a direct comparison of potency in this area.
Anti-proliferative Activity
Experimental Protocols
NMDA Receptor Antagonism in Xenopus Oocytes
The potency of rhynchophylline as an NMDA receptor antagonist was determined using the two-electrode voltage-clamp technique in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes were injected with total RNA extracted from rat cortices or cerebelli to express NMDA receptors.
-
Electrophysiological Recording: Whole-cell currents were recorded using a two-electrode voltage-clamp amplifier. The oocytes were perfused with a recording medium, and the membrane potential was held at a specific voltage.
-
Drug Application: N-methyl-D-aspartate (NMDA) was applied to induce an inward current. Rhynchophylline was then co-applied at various concentrations to determine its inhibitory effect on the NMDA-induced current.
-
Data Analysis: The concentration of rhynchophylline that inhibited 50% of the maximal NMDA-induced current (IC50) was calculated from the concentration-response curve.[1][6]
L-type Calcium Channel Blockade via Whole-Cell Patch Clamp
The inhibitory effect of rhynchophylline on L-type calcium channels was assessed using the whole-cell patch-clamp technique in isolated rat ventricular myocytes.
-
Cell Isolation: Single ventricular myocytes were isolated from rat hearts.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used to record L-type Ca²⁺ currents. The membrane potential was held at -40 mV, and depolarizing pulses were applied to elicit the calcium current.
-
Drug Application: Rhynchophylline was applied to the bath solution at different concentrations.
-
Data Analysis: The percentage of reduction in the peak Ca²⁺ current was measured at each concentration of rhynchophylline.[2]
Neuroprotection Assay Against Aβ₂₅₋₃₅-Induced Toxicity in PC12 Cells
The comparative neuroprotective effects of this compound and rhynchophylline were evaluated in a cell-based assay using PC12 cells.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, were cultured in appropriate media.
-
Induction of Neurotoxicity: The cells were exposed to the neurotoxic fragment of amyloid-beta, Aβ₂₅₋₃₅, to induce cell death.
-
Treatment: In separate experiments, cells were pre-treated with different concentrations of this compound or rhynchophylline before the addition of Aβ₂₅₋₃₅.
-
Cell Viability Assessment: Cell viability was measured using a quantitative colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, was measured.
-
Data Analysis: The ability of each compound to prevent Aβ₂₅₋₃₅-induced cell death was determined by comparing the viability of treated cells to that of untreated cells exposed to Aβ₂₅₋₃₅.[3][7][8]
Signaling Pathways and Logical Relationships
The distinct biological activities of this compound and rhynchophylline can be attributed to their interactions with different signaling pathways.
Rhynchophylline's Neuroprotective Mechanism
Rhynchophylline's neuroprotective effects are linked to its ability to modulate excitotoxicity and calcium homeostasis. Its antagonism of NMDA receptors is a key mechanism.
Caption: Rhynchophylline's antagonism of NMDA receptors reduces excitotoxicity.
This compound's Anti-proliferative Mechanism
This compound's anti-cancer activity is associated with its modulation of cell growth and survival pathways, specifically the PI3K/AKT pathway.
Caption: this compound inhibits the PI3K/AKT pathway to exert anti-proliferative effects.
Conclusion
Based on the currently available data, rhynchophylline appears to be a more potent neuroprotective agent than this compound, particularly in the context of amyloid-beta-induced toxicity, which is relevant to Alzheimer's disease research. This is supported by both qualitative comparative studies and quantitative data on its antagonism of NMDA receptors.
This compound, on the other hand, has demonstrated significant anti-proliferative activity in a lung cancer cell line through inhibition of the PI3K/AKT pathway.
References
- 1. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Corynoxine's Anti-Cancer Efficacy: A Comparative Analysis Across Different Malignancies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the therapeutic potential of Corynoxine, a natural alkaloid, reveals disparate effects across various cancer types, with pronounced efficacy demonstrated in preclinical models of lung and pancreatic cancer. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear overview of this compound's anti-cancer activity, highlighting its mechanisms of action and offering insights into its potential as a therapeutic agent.
Summary of In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, with notable differences in sensitivity observed. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Adenocarcinoma | A549 | 101.6 | [1] |
| Lung Adenocarcinoma | NCI-H1299 | 189.8 | [1] |
| Lung Adenocarcinoma | SPC-A1 | 161.8 | [1] |
| Pancreatic Cancer | Panc-1 | Data not specified | [2] |
| Pancreatic Cancer | Patu-8988 | Data not specified | [2] |
Note: While specific IC50 values for pancreatic cancer cell lines were not provided in the reviewed literature, studies confirm a dose- and time-dependent reduction in cell viability.[2]
Comparative Analysis of Anti-Cancer Mechanisms
This compound exhibits distinct mechanisms of action in different cancer types, primarily targeting key signaling pathways involved in cell survival, proliferation, and metastasis.
Lung Adenocarcinoma: Targeting the PI3K/AKT/COX-2 Axis
In lung adenocarcinoma cells, this compound has been shown to suppress proliferation, migration, and invasion by inhibiting the PI3K/AKT signaling pathway.[1] This inhibition leads to a downstream reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and cancer progression.[1] The compound also promotes apoptosis, or programmed cell death, by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1] Furthermore, this compound has been observed to reverse the epithelial-mesenchymal transition (EMT), a process critical for metastasis, by upregulating E-cadherin and downregulating Vimentin.[1]
Pancreatic Cancer: Induction of ROS-Mediated Cytostatic Effects
In pancreatic cancer cells, this compound's anti-tumor activity is primarily mediated through the generation of reactive oxygen species (ROS).[2] The increase in ROS levels triggers endoplasmic reticulum (ER) stress and activates the p38 signaling pathway, ultimately leading to cytostatic effects and apoptosis.[2] Pre-treatment with a ROS scavenger or a p38 inhibitor has been shown to alleviate the growth-inhibitory effects of this compound, confirming the central role of this pathway.[2]
In Vivo Studies
The anti-tumor effects of this compound have been validated in animal models for both lung and pancreatic cancer.
| Cancer Type | Animal Model | Dosing | Outcome | Reference |
| Lung Adenocarcinoma | A549 Xenograft | 20 and 30 mg/kg | Significant reduction in tumor volume and weight. | [1] |
| Pancreatic Cancer | Panc-1 Xenograft | 25 and 50 mg/kg | Remarkable blockage of pancreatic tumor growth. | [2] |
Effects on Other Cancer Types: A Need for Further Investigation
While robust data exists for lung and pancreatic cancer, the experimental evidence for this compound's efficacy against other cancer types remains limited.
-
Breast Cancer: Some computational docking studies have suggested that this compound and its analogs may interact with targets relevant to breast cancer, such as estrogen receptors. However, direct experimental studies on breast cancer cell lines are lacking. Research on other alkaloids from the Uncaria genus, to which this compound belongs, has shown some activity against breast cancer cells. For instance, an extract of Uncaria tomentosa rich in pentacyclic oxindole alkaloids was effective against the MCF-7 breast cancer cell line.[3] Another study reported that pteropodine and isopteropodine, also from Uncaria tomentosa, were sensitive against MCF7 cells.[4]
-
Leukemia and Glioma: There is currently a significant gap in the literature regarding the direct effects of this compound on leukemia and glioma cells. While studies on other natural compounds have shown promise in these areas, specific experimental data for this compound is not yet available. One study on pentacyclic oxindole alkaloids from Uncaria tomentosa found that T98G glioblastoma cells were not responsive to the tested compounds.[4]
Experimental Protocols
Cell Viability Assay (CCK-8) for Lung Adenocarcinoma Cells
-
Cell Seeding: A549, NCI-H1299, and SPC-A1 cells were seeded in 96-well plates at a density of 5x10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (0, 25, 50, 100, 200 µM).
-
Incubation: Cells were incubated for 24, 48, and 72 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: Plates were incubated for an additional 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]
Western Blot Analysis for PI3K/AKT Pathway in Lung Adenocarcinoma
-
Cell Lysis: A549 cells treated with this compound were lysed using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against PI3K, p-AKT, AKT, COX-2, Bcl-2, Bax, E-cadherin, Vimentin, and β-actin.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
ROS Detection in Pancreatic Cancer Cells
-
Cell Treatment: Panc-1 and Patu-8988 cells were treated with this compound.
-
DCFH-DA Staining: Cells were incubated with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Flow Cytometry: After washing with PBS, the fluorescence intensity was measured using a flow cytometer to quantify intracellular ROS levels.[2]
Conclusion
This compound demonstrates significant and differential anti-cancer activity, with well-documented efficacy in preclinical models of lung and pancreatic cancer. Its distinct mechanisms of action in these two malignancies highlight its potential as a versatile therapeutic candidate. However, the lack of comprehensive experimental data on its effects on other cancers, such as breast cancer, leukemia, and glioma, underscores the need for further investigation to fully elucidate its therapeutic scope. The detailed experimental protocols provided herein can serve as a foundation for future studies aimed at expanding our understanding of this compound's anti-neoplastic properties.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Corynoxine's Anti-Cancer Mechanism: A Comparative Analysis Across Multiple Cell Lines
A comprehensive review of experimental data reveals Corynoxine's potential as a multi-faceted anti-cancer agent, primarily targeting key signaling pathways to inhibit cell proliferation and induce apoptosis. This guide provides a cross-validation of its mechanism in lung and pancreatic cancer cell lines, offering researchers and drug development professionals a comparative overview of its therapeutic potential.
This compound, a natural alkaloid, has demonstrated significant anti-tumor activity in various cancer models. This comparison guide synthesizes findings from recent studies to elucidate its mechanism of action, focusing on its effects in lung adenocarcinoma (A549, NCI-H1299, and SPC-A1), non-small cell lung cancer (NSCLC), and pancreatic cancer (Patu-8988 and Panc-1) cell lines. The data presented underscores a consistent pattern of apoptosis induction and proliferation inhibition, albeit through partially distinct signaling cascades in different cancer types.
Comparative Efficacy and Cellular Effects
This compound exhibits a dose-dependent inhibitory effect on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its differential efficacy across cell types.
| Cell Line | Cancer Type | IC50 (µM) | Key Cellular Effects | Reference |
| A549 | Lung Adenocarcinoma | 101.6 | Inhibition of proliferation, migration, and invasion; Induction of apoptosis | [1] |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 | Inhibition of proliferation | [1] |
| SPC-A1 | Lung Adenocarcinoma | 161.8 | Inhibition of proliferation | [1] |
| Patu-8988 | Pancreatic Cancer | Dose-dependent reduction in viability | Inhibition of proliferation; Induction of ER stress and apoptosis | [2][3] |
| Panc-1 | Pancreatic Cancer | Dose-dependent reduction in viability | Inhibition of proliferation; Induction of ER stress and apoptosis | [2][3] |
| NSCLC cells | Non-Small Cell Lung Cancer | Not specified | Inhibition of proliferation; Induction of autophagy and apoptosis | [4] |
Cross-Validation of Molecular Mechanisms
While the overarching outcome of this compound treatment is the suppression of cancer cell growth, the underlying molecular mechanisms exhibit both commonalities and cell-type-specific variations.
PI3K/AKT Pathway Inhibition in Lung Cancer
In lung adenocarcinoma cells, this compound's primary mechanism involves the suppression of the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth.[5][6][7] this compound treatment leads to a decrease in the phosphorylation of AKT, a key downstream effector of PI3K.[1] This inhibition of PI3K/AKT signaling results in a subsequent reduction in the expression of cyclooxygenase-2 (COX-2), a protein implicated in inflammation and cancer progression.[1] Furthermore, in non-small cell lung cancer (NSCLC), this compound has been shown to activate Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates AKT, leading to the inhibition of the AKT/mTOR and AKT/GSK3β signaling axes, ultimately triggering autophagy and apoptosis.[4]
Caption: this compound's mechanism in lung cancer cells.
ROS-p38 Mediated Apoptosis in Pancreatic Cancer
In pancreatic cancer cell lines Patu-8988 and Panc-1, this compound induces cell death through a mechanism involving the production of reactive oxygen species (ROS) and the activation of the p38 signaling pathway.[2][3] The accumulation of ROS leads to endoplasmic reticulum (ER) stress, which in turn triggers apoptosis.[2] The activation of the p38 pathway further contributes to the pro-apoptotic effects of this compound in these cells.[2][3]
Caption: this compound's mechanism in pancreatic cancer cells.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (A549, NCI-H1299, SPC-A1, Patu-8988, Panc-1) are seeded into 96-well plates at a density of 5x10³ cells per well and cultured overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of this compound for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability. The IC50 values are calculated from the dose-response curves.[1]
Caption: Experimental workflow for the CCK-8 cell viability assay.
Western Blotting
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, COX-2, Bcl-2, Bax, GRP78, CHOP, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis
-
Cell Preparation: Cells are treated with different concentrations of this compound for 24 hours.
-
Harvesting and Washing: Both floating and adherent cells are collected, washed twice with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[1][2]
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
Replicating Autophagy Induction by Corynoxine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Corynoxine's autophagy-inducing capabilities against its enantiomer, this compound B, and the well-established autophagy inducer, Rapamycin. Detailed experimental data from published findings are summarized, and comprehensive protocols are provided to facilitate the replication of these pivotal experiments.
This compound, a tetracyclic oxindole alkaloid, has emerged as a promising natural compound for inducing autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles. Its potential therapeutic applications, particularly in neurodegenerative diseases, have spurred further investigation into its mechanism of action and efficacy compared to other autophagy inducers. This guide synthesizes findings from key studies to offer a comparative overview.
Comparative Analysis of Autophagy Induction
The efficacy of this compound in inducing autophagy is benchmarked against its enantiomer, this compound B, and the widely used mTOR inhibitor, Rapamycin. The primary mechanism of action for this compound involves the inhibition of the Akt/mTOR signaling pathway.[1] In contrast, this compound B induces autophagy through a Beclin-1-dependent pathway.[2] Rapamycin, a well-characterized autophagy inducer, also functions by inhibiting the mTOR pathway.[1][3]
The following table summarizes the quantitative data on the induction of autophagy by these compounds, focusing on the key autophagy markers: the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I and the degradation of p62/SQSTM1. An increased LC3-II/LC3-I ratio is indicative of autophagosome formation, while a decrease in p62 levels suggests enhanced autophagic flux.
| Compound | Concentration | Cell Type | Treatment Duration | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Degradation (% Decrease vs. Control) | Reference |
| This compound | 25 µM | N2a | 6 hours | ~2.5 | Not explicitly quantified | [4] |
| This compound B | 20 µM | PC12 | 6 hours | ~2.0 | Not explicitly quantified | [5] |
| Rapamycin | 10 nM | U87MG | 24 hours | ~2.0 | ~40% | [6] |
| Rapamycin | 100 nM | Neuroblastoma | Not Specified | Significantly Increased | Significantly Decreased | [1][3] |
Signaling Pathways of Autophagy Induction
The distinct mechanisms by which this compound and its enantiomer, this compound B, induce autophagy are depicted in the following signaling pathway diagrams.
Caption: this compound-induced autophagy via the Akt/mTOR signaling pathway.
Caption: this compound B-induced autophagy via a Beclin-1 dependent pathway.
Experimental Protocols
To facilitate the replication of the findings presented, detailed protocols for the key experimental techniques are provided below.
Western Blotting for LC3 and p62 Analysis
This protocol outlines the steps for assessing the levels of LC3-II/LC3-I and p62 proteins, key indicators of autophagic activity.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest (e.g., this compound, this compound B, Rapamycin) at the desired concentration and for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control such as GAPDH or β-actin.
Immunofluorescence for LC3 Puncta Visualization
This protocol describes the method for visualizing and quantifying the formation of autophagosomes by staining for LC3 puncta.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the desired compounds as described for Western blotting.
2. Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
3. Immunostaining:
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with an anti-LC3 primary antibody (1:500 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence or confocal microscope.
5. Quantification:
-
Count the number of LC3 puncta per cell in a significant number of cells for each experimental condition. Cells with five or more distinct puncta are typically considered positive for autophagy induction.
Experimental Workflow
The general workflow for assessing the autophagy-inducing potential of a compound is illustrated below.
References
- 1. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Corynoxine's Anti-inflammatory Effects Against Dexamethasone and Indomethacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Corynoxine, a naturally occurring oxindole alkaloid, against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The following sections detail the anti-inflammatory activity in established preclinical models, outline the experimental protocols for these assays, and illustrate the key signaling pathways involved.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory potential of compounds. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the subsequent swelling (edema) is measured over time. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to an untreated control.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | - | - | Data not available | - |
| Indomethacin | 10 mg/kg | 2 hours | 54% | [1] |
| 10 mg/kg | 3 hours | 54% | [1] | |
| 10 mg/kg | 4 hours | 54% | [1] | |
| Dexamethasone | 10 mg/kg | 3 hours | Significant reduction (quantitative data not specified) | [2] |
| 10 mg/kg | 4 hours | Significant reduction (quantitative data not specified) | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a generalized procedure based on standard methods.
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into control, standard drug (e.g., Indomethacin or Dexamethasone), and this compound treatment groups.
-
Administration: Test compounds or vehicle are administered orally or intraperitoneally at predetermined doses 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Workflow for Carrageenan-Induced Paw Edema Assay
In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). This in vitro model is crucial for investigating the molecular mechanisms of anti-inflammatory compounds.
Table 2: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 | Reference |
| This compound | - | Data not available | - |
| Dexamethasone | RAW 264.7 | ~10 nM | [3] |
| Indomethacin | RAW 264.7 | Data not available | - |
Table 3: Inhibition of IL-6 Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 | Reference |
| This compound | - | Data not available | - |
| Dexamethasone | RAW 264.7 | Data not available | - |
| Indomethacin | RAW 264.7 | Data not available | - |
Table 4: Inhibition of IL-1β Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 | Reference |
| This compound | - | Data not available | - |
| Dexamethasone | RAW 264.7 | Significant inhibition (IC50 not specified) | |
| Indomethacin | RAW 264.7 | Data not available | - |
Experimental Protocol: LPS-Stimulated Macrophage Assay
This protocol provides a general framework for assessing anti-inflammatory activity in vitro.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Dexamethasone, or Indomethacin) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the test compound.
Experimental Workflow for LPS-Stimulated Macrophage Assay
Workflow for LPS-Stimulated Macrophage Assay
Signaling Pathways in Inflammation
This compound is reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates the simplified signaling cascade initiated by LPS and the points of intervention for anti-inflammatory agents.
LPS-Induced Pro-inflammatory Signaling Pathway
LPS-Induced Pro-inflammatory Signaling Pathway
Summary
This guide provides a framework for comparing the anti-inflammatory effects of this compound with the established drugs Dexamethasone and Indomethacin. While quantitative data for this compound in standardized preclinical models of inflammation are currently limited in the public domain, the provided data for the reference drugs serve as a valuable benchmark for future research. The detailed experimental protocols and signaling pathway diagrams offer a foundation for designing and interpreting studies aimed at elucidating the anti-inflammatory potential of this compound. Further research is warranted to generate direct comparative data and to fully characterize the therapeutic potential of this compound as an anti-inflammatory agent.
References
Corynoxine: A Bridge Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide for Researchers in Neuroprotection and Oncology
Corynoxine, a tetracyclic oxindole alkaloid, has emerged as a promising therapeutic candidate, demonstrating significant potential in preclinical studies for both neurodegenerative diseases and cancer. This guide provides a comprehensive analysis of this compound's efficacy, bridging the gap between in vitro experimental data and in vivo validation. We present a detailed comparison with relevant alternative compounds, supported by experimental protocols and visualized signaling pathways to aid researchers in their drug development endeavors.
In Vitro Efficacy: Cellular Mechanisms of Action
This compound has been shown to exert its effects through the modulation of key cellular signaling pathways, primarily inducing autophagy and apoptosis in diseased cells.
Neuroprotective Effects
In cellular models of Parkinson's Disease, this compound demonstrates a neuroprotective role by enhancing the clearance of toxic protein aggregates. It achieves this by inducing autophagy through the inhibition of the Akt/mTOR signaling pathway.[1][2]
Anti-Cancer Activity
In the context of lung adenocarcinoma, this compound exhibits potent anti-proliferative and anti-metastatic properties. It suppresses cancer cell growth by inhibiting the PI3K/AKT pathway, leading to a reduction in cyclooxygenase-2 (COX-2) expression.[3] This inhibition ultimately induces apoptosis in cancer cells.
Table 1: In Vitro Anti-Cancer Efficacy of this compound and Isorhynchophylline in A549 Lung Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 | 101.6 | [3] |
| Isorhynchophylline | A549 | 236 | [4] |
In Vivo Validation: Translating Cellular Effects to Animal Models
The promising in vitro findings for this compound have been successfully translated into in vivo animal models, demonstrating its therapeutic potential in a more complex biological system.
Parkinson's Disease Model
In rotenone-induced rat and mouse models of Parkinson's disease, oral administration of this compound has been shown to improve motor dysfunction and prevent the loss of dopaminergic neurons in the substantia nigra.[5] This neuroprotective effect is attributed to its ability to induce autophagy and reduce neuroinflammation.[5]
Table 2: In Vivo Neuroprotective Effects of this compound in a Rotenone-Induced Parkinson's Disease Rat Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | TH-positive Neurons (% of control) | Reference |
| Control | 0.5 ± 0.2 | 100 | [6] |
| Rotenone | 7.8 ± 1.2 | 45 ± 5 | [6] |
| Rotenone + this compound (2.5 mg/kg) | 4.2 ± 0.8 | 68 ± 6 | [6] |
| Rotenone + this compound (5 mg/kg) | 2.1 ± 0.5 | 85 ± 7 | [6] |
Lung Adenocarcinoma Xenograft Model
In a nude mouse xenograft model using A549 human lung adenocarcinoma cells, this compound treatment significantly suppressed tumor growth.[3] The in vivo anti-tumor effect was associated with the downregulation of the PI3K/AKT/COX-2 signaling pathway, consistent with the in vitro findings.[3]
Table 3: In Vivo Anti-Tumor Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 | Reference |
| Control | 1250 ± 150 | 1.2 ± 0.2 | [3] |
| This compound (20 mg/kg) | 600 ± 100 | 0.6 ± 0.1 | [3] |
| This compound (30 mg/kg) | 350 ± 80 | 0.4 ± 0.08 | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways modulated by this compound and the workflows of the experimental assays.
Caption: this compound's neuroprotective signaling pathway.
Caption: this compound's anti-cancer signaling pathway.
Caption: In vivo validation experimental workflow.
Detailed Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or Isorhynchophylline for 48 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed A549 cells (2.5 x 10⁴ cells/well) in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate for 24 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells, fix and stain the invaded cells with crystal violet. Count the number of invaded cells under a microscope.
3. Western Blotting for Signaling Pathways
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, LC3-II, p62) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Models
1. Rotenone-Induced Parkinson's Disease Model
-
Induction: In rats, administer rotenone (e.g., 2.5 mg/kg/day, i.p.) for a specified period to induce dopaminergic neurodegeneration.
-
Treatment: Orally administer this compound or a comparator (e.g., Rapamycin) daily.
-
Behavioral Testing:
-
Apomorphine-Induced Rotation Test: Administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations over a 30-minute period.
-
Pole Test: Place the mouse at the top of a vertical pole and measure the time to turn and descend.
-
-
Histological Analysis: Perfuse the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
2. A549 Lung Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells) into the flank of nude mice.
-
Treatment: Once tumors are established, begin intraperitoneal or oral administration of this compound or standard chemotherapy (e.g., cisplatin).
-
Tumor Measurement: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise tumors, weigh them, and perform Western blot analysis on tumor lysates to assess the target signaling pathways.
Comparison with Alternatives
Rapamycin: As a well-established mTOR inhibitor and autophagy inducer, rapamycin serves as a positive control for the neuroprotective effects of this compound. While direct head-to-head quantitative comparisons in the same Parkinson's model are limited in the literature, both compounds demonstrate efficacy through the modulation of the Akt/mTOR pathway. This compound's natural origin may offer a different safety and pharmacokinetic profile.
Isorhynchophylline: This structural analog of this compound also exhibits anti-cancer properties. However, as shown in Table 1, this compound has a significantly lower IC50 value in A549 cells, suggesting it may be a more potent anti-cancer agent against this specific cell line.[3][4]
Standard Chemotherapy: In the context of lung cancer, this compound presents a potential alternative or adjuvant to standard chemotherapy. While direct in vivo comparative efficacy data with drugs like cisplatin or pemetrexed is still emerging, the distinct mechanism of action of this compound (targeting the PI3K/AKT pathway) suggests it could be beneficial in overcoming resistance to conventional chemotherapeutics.
This guide provides a foundational understanding of this compound's therapeutic potential, supported by experimental evidence. Further research, particularly direct comparative studies with established therapeutics, will be crucial in defining its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Safety Profile of Corynoxine and Its Derivatives for Researchers and Drug Development Professionals
An objective guide to the safety and toxicological profiles of the oxindole alkaloid Corynoxine and its derivatives, supported by available experimental data.
This guide provides a comparative overview of the safety profiles of this compound, a major bioactive component of the traditional medicinal plant Uncaria rhynchophylla, and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and is based on currently available preclinical data. This document summarizes key safety findings, presents quantitative data in a structured format, outlines relevant experimental methodologies, and illustrates implicated signaling pathways.
Executive Summary
This compound and its derivatives have demonstrated therapeutic potential, particularly in the fields of oncology and neuroprotection. Preclinical studies suggest a degree of selectivity in their cytotoxic effects, with higher toxicity observed against cancer cell lines compared to healthy cells. However, a critical safety concern for this compound is its GHS classification as "Fatal if swallowed," indicating high acute oral toxicity. In contrast, the derivative CB6 has been shown to be well-tolerated in mice at therapeutic doses. Direct comparative safety studies are limited, and further investigation into the genotoxic and cardiotoxic potential of this class of compounds is warranted.
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its derivative, CB6, have been evaluated in various cell lines. This compound has shown dose-dependent cytotoxicity against human lung adenocarcinoma cells while exhibiting lower toxicity towards normal human bronchial epithelial cells[1]. The synthetic derivative of this compound B, CB6, has been assessed for its cytotoxicity in a neuronal cell line[2].
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | A549 (Lung Carcinoma) | CCK-8 | IC50 | 101.6 µM | [1] |
| SPC-A1 (Lung Carcinoma) | CCK-8 | IC50 | 161.8 µM | [1] | |
| NCI-H1299 (Lung Carcinoma) | CCK-8 | IC50 | 189.8 µM | [1] | |
| Beas-2B (Normal Bronchial Epithelial) | CCK-8 | Cytotoxicity | Little impact below 200 µM | [1] | |
| CB6 | N2a (Neuroblastoma) | LDH Release | Cytotoxicity | Not cytotoxic at concentrations up to 40 µM | [2] |
In Vivo Toxicity
Preclinical in vivo studies provide initial insights into the systemic toxicity and tolerability of this compound and its derivatives. These studies have primarily been conducted in the context of efficacy models for cancer and Parkinson's disease.
| Compound | Species | Dosing Regimen | Observation | Reference |
| This compound | Mice | 20 and 30 mg/kg/day (oral gavage) for 21 days | No appreciable toxic side effects; no significant difference in body weight compared to control. | [1] |
| Rats | 2.5 and 5 mg/kg | Determined as safe doses for a rotenone-induced Parkinson's disease model. | [3] | |
| Mice | 5 and 10 mg/kg | Determined as safe doses for a rotenone-induced Parkinson's disease model. | [3] | |
| CB6 | Mice | 10 and 20 mg/kg/day (oral administration) for 21 days | Improved motor dysfunction and prevented loss of dopaminergic neurons without reported toxicity. | [2] |
Acute Toxicity Classification
A critical aspect of the safety profile of this compound is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Compound | GHS Classification | Hazard Statement | Source |
| This compound | Acute toxicity, oral (Category 2) | H300: Fatal if swallowed | [4] |
Genotoxicity and Cardiotoxicity
Currently, there is a lack of publicly available data from specific genotoxicity studies, such as the Ames test, or cardiotoxicity studies, like the hERG assay, for this compound and its derivatives. Given that related alkaloids from natural sources have shown potential for cardiotoxicity, this represents a significant data gap that should be addressed in future safety evaluations.
Implicated Signaling Pathways
The biological effects of this compound and its derivatives are linked to the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting both their therapeutic and potential toxic effects.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary or not fully disclosed in publications. However, standardized methodologies for key safety assays are provided below as a reference for researchers.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
General Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 4. This compound | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structural Dance of Corynoxine: Unraveling the Secrets to its Biological Activity
A deep dive into the structure-activity relationship of corynoxine and its analogs reveals key molecular features that govern their anticancer and neuroprotective properties. This guide synthesizes experimental data to offer a comparative analysis for researchers and drug development professionals, highlighting the therapeutic potential of this oxindole alkaloid family.
This compound, a naturally occurring oxindole alkaloid, has emerged as a promising scaffold in drug discovery, demonstrating significant potential in both oncology and neuroprotection. Its complex pentacyclic structure offers multiple points for modification, allowing for the fine-tuning of its biological activity. This guide provides a comprehensive comparison of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Subtle changes to the this compound backbone can lead to significant shifts in their biological profiles, particularly in their anticancer and neuroprotective activities.
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines, particularly lung adenocarcinoma. The compound has been shown to inhibit cell proliferation, migration, and invasion, while promoting programmed cell death (apoptosis). A key analog in this context is isorhynchophylline, which shares the same oxindole core.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H1299 (Lung Cancer) | 189.8 | [1] |
| SPC-A1 (Lung Cancer) | 161.8 | [1] | |
| A549 (Lung Cancer) | 101.6 | [1] | |
| Isorhynchophylline | A549 (Lung Cancer) | 236 | [1] |
| HepG2 (Liver Cancer) | 130 | [1] |
As the data indicates, this compound exhibits greater potency against the A549 lung cancer cell line compared to isorhynchophylline, suggesting that stereochemistry at the spiro-center and substitutions on the ethylidene side chain play a crucial role in its anticancer activity.[1]
Neuroprotective Activity
The therapeutic potential of this compound and its analogs extends to the realm of neurodegenerative diseases. These compounds have been shown to offer protection to neuronal cells through various mechanisms, including the enhancement of autophagy, a cellular process responsible for clearing damaged components. The enantiomer of this compound, this compound B, and a synthetic derivative, CB6, have been investigated for their neuroprotective effects.
While specific IC50 values for neuroprotection are not as readily available in a comparative format, studies have demonstrated that a derivative of this compound B, termed CB6, which has an N-propyl group modification, shows improved brain permeability and induces autophagy to protect against Parkinsonian toxicity in cellular and animal models. This highlights the importance of modifying the indole nitrogen to enhance the pharmacokinetic properties of these alkaloids for potential central nervous system applications.
Other related oxindole alkaloids, such as isomitraphylline and mitraphylline, have also demonstrated neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Isomitraphylline, at a concentration of 50 μM, inhibited amyloid-beta aggregation by 60.32%, while mitraphylline showed an inhibition of 43.17% at the same concentration.[3]
Key Signaling Pathways
The biological activities of this compound and its analogs are mediated through their modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In the context of cancer, this pathway is often hyperactivated. This compound has been shown to exert its anticancer effects by inhibiting the PI3K/AKT pathway.[1] This inhibition leads to a downstream reduction in the expression of proteins that promote cell survival and proliferation.
Autophagy Pathway
Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. This process plays a dual role in cancer, either promoting survival or inducing cell death. In the context of neurodegenerative diseases, enhancing autophagy is a promising therapeutic strategy to clear aggregated proteins. This compound and its enantiomer, this compound B, are known to be potent inducers of autophagy.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides an overview of the key experimental methodologies employed in the study of this compound and its analogs.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in living cells to produce a colored formazan dye.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, isorhynchophylline) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Transwell Migration and Invasion Assay
These assays are used to assess the migratory and invasive potential of cancer cells in vitro.
-
Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel, which mimics the extracellular matrix. For migration assays, the insert is left uncoated.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 24-48 hours).
-
Cell Staining and Counting: Remove non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for PI3K/AKT and Autophagy Pathways
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, LC3, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. A decrease in the ratio of phosphorylated to total protein (e.g., p-AKT/Total AKT) indicates inhibition of the pathway.
Conclusion
The structural framework of this compound presents a fertile ground for the development of novel therapeutic agents. The existing data clearly indicates that stereochemistry and substitutions at key positions on the oxindole ring system are critical determinants of biological activity. The potent anticancer and neuroprotective effects of this compound and its analogs, mediated through the modulation of the PI3K/AKT and autophagy pathways, underscore their therapeutic potential. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship. This will enable the rational design of next-generation this compound-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical translation.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Corynoxine: A Meta-Analysis of its Therapeutic Potential in Oncology, Neurodegeneration, and Inflammation
A Comprehensive Review for Researchers and Drug Development Professionals
Corynoxine, a tetracyclic oxindole alkaloid, has emerged as a promising natural compound with a diverse pharmacological profile. Preclinical studies have demonstrated its potential therapeutic applications across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a meta-analysis of the existing experimental data, offering a comparative overview of this compound's efficacy and mechanism of action against alternative therapeutic agents.
Comparative Efficacy of this compound
To provide a clear quantitative comparison, the following tables summarize the key efficacy data for this compound and its comparators in various preclinical models.
Table 1: In Vitro Efficacy of this compound in Lung Adenocarcinoma
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 | CCK-8 | 101.6 | [1] |
| NCI-H1299 | CCK-8 | 189.8 | [1] | |
| SPC-A1 | CCK-8 | 161.8 | [1] | |
| Isorhynchophylline | A549 | Not Specified | 236 | |
| Celecoxib | A549 | Cell Viability | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Treatment | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| This compound | 20 mg/kg | Significant | Significant | |
| 30 mg/kg | Dramatic | Dramatic | ||
| Control (CMC-Na) | - | - | - |
Table 3: Neuroprotective Effects of this compound in Parkinson's Disease Models
| Model | Treatment | Dosage | Outcome | Reference |
| Rotenone-induced rat model | This compound | 2.5 mg/kg | Improved motor function, increased striatal dopamine | |
| 5 mg/kg | Improved motor function, increased striatal dopamine | |||
| Sinemet® | Not Specified | Increased striatal dopamine | ||
| Madopar® | Not Specified | Increased striatal dopamine | ||
| Rotenone-induced mouse model | This compound | 5 mg/kg | Improved motor function, increased striatal dopamine | |
| 10 mg/kg | Improved motor function, increased striatal dopamine |
Table 4: Anti-inflammatory and Analgesic Potential of this compound and Comparators
| Compound | Assay | Model | Efficacy | Reference |
| This compound | PGE2 Release | A549 Cells | Dose-dependent suppression | [1] |
| TNF-α Release | Rotenone-induced mouse model | Significant decrease in serum TNF-α | ||
| Celecoxib | PGE2 Release | A549 Cells | Inhibition at 40 µM | [1] |
| Tramadol | Neuropathic Pain | Rat PSL model | Dose-dependent antiallodynic effect | [2] |
| Myalgia | Rat RIM model | Attenuated tactile allodynia | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways, primarily the PI3K/AKT/mTOR and anti-inflammatory pathways.
PI3K/AKT/mTODOT
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
In cancer cells, this compound inhibits the PI3K/AKT signaling pathway, leading to a decrease in the phosphorylation of AKT. This, in turn, suppresses downstream effectors like mTOR and p70S6K, resulting in reduced cell proliferation and growth. In the context of neurodegeneration, particularly Parkinson's disease, the inhibition of the AKT/mTOR pathway by this compound has been shown to induce autophagy. This process facilitates the clearance of aggregated α-synuclein, a key pathological hallmark of the disease.[3]
Anti-inflammatory Signaling
DOT
Caption: Anti-inflammatory mechanism of this compound.
This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins like PGE2, which are potent inflammatory molecules.[1] Furthermore, in models of neuroinflammation, this compound has been observed to inhibit the activation of microglia and subsequently reduce the release of the pro-inflammatory cytokine TNF-α.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate lung adenocarcinoma cells (A549, NCI-H1299, SPC-A1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 48 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.
Western Blot Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, p-p70S6K, COX-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin.
In Vivo Xenograft Model of Lung Cancer
-
Cell Preparation: Culture A549 cells and resuspend them in PBS.
-
Animal Model: Use 4-5 week old male BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ A549 cells into the right flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (e.g., vehicle control, this compound 20 mg/kg, this compound 30 mg/kg) administered daily by oral gavage.
-
Monitoring: Measure tumor volume and body weight every 3 days.
-
Endpoint: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Rotenone-Induced Parkinson's Disease Model in Mice
-
Animal Model: Use male C57BL/6 mice.
-
Induction of Parkinsonism: Administer rotenone (e.g., 30 mg/kg) orally or by intraperitoneal injection for a specified duration (e.g., 28 days) to induce dopaminergic neurodegeneration.
-
Treatment: Co-administer this compound at different doses (e.g., 5 and 10 mg/kg) or a vehicle control.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
Neurochemical Analysis: Measure striatal dopamine levels using HPLC.
-
Immunohistochemistry: Analyze the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
Prostaglandin E2 (PGE2) ELISA
-
Sample Collection: Collect cell culture supernatants after treatment with this compound or other compounds.
-
ELISA Procedure: Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of PGE2 in the samples based on a standard curve.
TNF-α Measurement in Serum
-
Sample Collection: Collect blood from experimental animals and separate the serum.
-
ELISA Procedure: Use a commercial mouse TNF-α ELISA kit according to the manufacturer's protocol.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Determine the concentration of TNF-α in the serum samples from a standard curve.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures.
Caption: General Workflow for Western Blot Analysis.
This comprehensive guide consolidates the current preclinical evidence on the therapeutic potential of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising natural compound.
References
- 1. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsr.org [jsr.org]
Safety Operating Guide
Proper Disposal of Corynoxine: A Guide for Laboratory Professionals
Effective management and disposal of Corynoxine are critical for ensuring laboratory safety and environmental protection. this compound is a potent indole alkaloid, and its handling and disposal require strict adherence to safety protocols due to its acute oral toxicity. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated as Acute Toxicity - Oral, Category 2 (H300) , meaning it is fatal if swallowed [1][2][3]. The corresponding GHS pictogram is the skull and crossbones[1].
Key Safety Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid eating, drinking, or smoking in areas where this compound is handled[1].
This compound Disposal Procedure
The disposal of this compound and any contaminated materials must comply with local, regional, and national hazardous waste regulations[1]. The following is a general procedural workflow for the proper disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with non-hazardous waste.
-
Establish a designated, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes:
-
Unused or expired this compound solid or solutions.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Solvents and solutions used to dissolve or rinse this compound.
-
-
The container must be compatible with the chemical waste it holds, in good condition, and have a secure, tight-fitting lid[5].
Step 2: Labeling of Hazardous Waste
-
Clearly label the waste container with the words "HAZARDOUS WASTE"[5].
-
The label must also include:
-
The chemical name: "this compound" or "this compound Hydrochloride".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Acutely Toxic").
-
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area near the point of generation[5].
-
Ensure the storage area is away from incompatible materials. The Safety Data Sheet (SDS) for this compound (hydrochloride) indicates no known dangerous reactions under normal conditions[1].
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste management company[6].
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash[7].
-
The recommended final disposal method for pharmaceutical waste is high-temperature incineration[7].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Summary of this compound Handling and Disposal Data
| Parameter | Information | Source |
| GHS Hazard Classification | Acute Toxicity - Oral, Category 2 (H300: Fatal if swallowed) | [1][2][3] |
| Primary Disposal Route | Collection by a licensed hazardous waste management company | [6] |
| Recommended Treatment | High-temperature incineration | [7] |
| Improper Disposal Methods | Do not dispose of in general waste, down the sink, or in a landfill | [7] |
| Waste Container | Compatible with the waste, in good condition, with a secure lid | [5] |
| Waste Labeling | "HAZARDOUS WASTE", chemical name, concentration, and date | [5] |
Note: No specific experimental protocols for the chemical neutralization of this compound are available in the provided safety data sheets. Therefore, reliance on professional hazardous waste disposal services is mandatory.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning, don a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to absorb the substance. For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.
-
Clean the Area: Decontaminate the spill area with an appropriate laboratory cleaning agent.
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the designated hazardous waste container for this compound[5][8].
-
Seek Medical Attention if Exposed: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, call a poison control center or doctor immediately[1].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound B | C22H28N2O4 | CID 10091424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical Waste Collection & Disposal - Grundon [grundon.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. osha.gov [osha.gov]
Essential Safety and Logistical Information for Handling Corynoxine
IMMEDIATE SAFETY AND OPERATIONAL GUIDE
This document provides comprehensive safety protocols and operational procedures for the handling and disposal of Corynoxine. All personnel must review and understand this information before working with this compound.
Hazard Summary & Physicochemical Properties
This compound is a potent indole alkaloid. The hydrochloride salt is classified as acutely toxic and is fatal if swallowed .[1] It is a crystalline solid at room temperature.[2]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Appearance | Crystalline solid | [2] |
| Molecular Formula | C₂₂H₂₈N₂O₄ • HCl | [2] |
| Molecular Weight | 420.9 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~3 mg/mLAqueous Buffers: Sparingly soluble. For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:4 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.25 mg/mL. | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure.
Table 2: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. Recommended thickness: >8 mil for the outer glove. | While specific breakthrough time data for this compound is not available, nitrile is generally recommended for chemical resistance. Given the high toxicity, double-gloving provides an additional layer of protection. Gloves must be changed immediately if contaminated, and every two hours regardless of suspected contact. |
| Respiratory Protection | NIOSH-approved N95, P100, or a higher-rated respirator. | To prevent inhalation of the powdered form, especially during weighing and transferring. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect eyes from airborne particles and splashes. |
| Body Protection | A fully buttoned lab coat with elastic cuffs. A disposable gown is recommended for larger quantities or when there is a higher risk of contamination. | To prevent skin contact. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for safety.
Pre-Operational Checks and Storage
-
Inventory Management: Procure the smallest practical quantity of this compound.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Storage: Store this compound in its original, tightly sealed container at -20°C in a locked and clearly labeled location.[2]
Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as specified in Table 2.
-
Prepare the designated work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents).
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation risk.
-
Use anti-static tools and weighing boats to prevent dispersal of the powder.
-
Carefully weigh the desired amount of this compound.
-
Tightly cap the stock container immediately after use and return it to the designated storage location.
-
-
Solution Preparation:
-
Add the solvent to the vial containing the weighed this compound.
-
If preparing a stock solution in an organic solvent like DMSO, purge the vial with an inert gas before sealing to enhance stability.[2]
-
For aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound (see Section 5 for decontamination procedures).
-
Dispose of all contaminated disposable materials as hazardous waste (see Section 6 for disposal procedures).
-
Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Spill Response
-
Small Spill (Contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area as described in Section 5.
-
-
Large Spill (Outside of the fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and post a warning sign.
-
Contact the institution's emergency response team.
-
Provide the Safety Data Sheet to emergency responders.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Fatal if swallowed. [1] Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet.
Decontamination Protocol
-
Initial Wipe-Down: Wipe all potentially contaminated surfaces and equipment with a suitable organic solvent (e.g., 70% ethanol) to remove the bulk of the residue. Collect the wipes as hazardous waste.
-
Washing: Wash surfaces and equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry or use a clean paper towel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, bench paper, weighing boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal vendor, typically via incineration, in accordance with local, regional, and national regulations.
Transportation
For transportation, this compound falls under the category of toxic alkaloids.
-
UN Number: UN1544
-
Class: 6.1 (Toxic Substances)
-
Packing Group: I (High Danger)
All transportation must comply with the relevant national and international regulations for the transport of dangerous goods.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
